5-Methyl-2-iminooxazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKVNRMZIOKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68210-19-5 | |
| Record name | 5-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methyl-2-iminooxazolidine chemical structure and properties
An In-Depth Technical Guide to 5-Methyl-2-iminooxazolidine: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-iminooxazolidine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical structure, tautomeric nature, physicochemical properties, and synthesis methodologies. We will explore its relationship with its more commonly cited tautomer, 2-amino-5-methyl-2-oxazoline, and delve into the spectroscopic characterization that underpins its structural elucidation. Furthermore, this document will touch upon the broader biological significance of the 2-iminooxazolidine and oxazolidinone scaffolds, highlighting their roles in the development of therapeutic agents. Detailed experimental protocols for the synthesis and characterization of related structures are provided to offer practical insights for researchers in the field.
Introduction: The 2-Oxazolidinone and 2-Iminooxazolidine Scaffolds
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics.[1][2] These synthetic antibacterial agents exhibit a unique mechanism of action by inhibiting the initiation of protein synthesis at the 50S ribosomal subunit.[2][3] The structural isomer, 2-iminooxazolidine, shares this heterocyclic core but features an exocyclic imine group in place of the carbonyl oxygen. This modification significantly alters the electronic and hydrogen-bonding properties of the molecule, opening avenues for diverse biological activities and synthetic applications.
5-Methyl-2-iminooxazolidine is a specific derivative within this class, featuring a methyl group at the 5-position of the oxazolidine ring. A critical aspect of its chemistry is the existence of a tautomeric equilibrium with 2-amino-5-methyl-2-oxazoline. This dynamic relationship is often influenced by the solvent, pH, and the nature of substituents. For clarity and comprehensive coverage, this guide will consider both tautomeric forms.
Chemical Structure and Tautomerism
The chemical structure of 5-Methyl-2-iminooxazolidine is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The imino group at the 2-position and the methyl group at the 5-position are key functional features.
DOT Diagram: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between 5-Methyl-2-iminooxazolidine and 2-Amino-5-methyl-2-oxazoline.
The equilibrium between the endocyclic double bond (2-amino-2-oxazoline form) and the exocyclic double bond (2-iminooxazolidine form) is a subject of synthetic and spectroscopic interest. The dominant tautomer can be influenced by factors such as the solvent environment and the presence of substituents on the ring or the exocyclic nitrogen.
Physicochemical and Spectroscopic Properties
While specific experimental data for the parent 5-Methyl-2-iminooxazolidine is sparse in the literature, properties can be inferred from related structures and computational models. The related compound, 5-Methyl-2-oxazolidinone, has a molecular weight of 101.10 g/mol and a molecular formula of C4H7NO2.[4] For 5-Methyl-2-iminooxazolidine, the molecular formula is C4H8N2O.
Table 1: Calculated Physicochemical Properties of 5-Methyl-2-iminooxazolidine
| Property | Value | Source |
| Molecular Formula | C4H8N2O | - |
| Molecular Weight | 100.12 g/mol | - |
| XLogP3-AA | -0.5 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 0 | PubChem (Predicted) |
Spectroscopic analysis is crucial for the characterization of 5-Methyl-2-iminooxazolidine and its derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a characteristic multiplet for the proton at the C5 chiral center, a doublet for the methyl group at C5, and signals for the methylene protons at C4. The chemical shifts of the NH protons would be sensitive to the solvent and concentration. In derivatives, such as (R)-5-[(2-methylphenoxy)methyl]-2-[(R)-a-methylbenzylcarbamoyl]-2-iminooxazolidine, the chemical shift of the NHCH function has been observed.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum would provide key information, with the C2 carbon of the imino group appearing at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for distinguishing between the 2-iminooxazolidine and 2-oxazolidinone structures. The 2-iminooxazolidine will exhibit a C=N stretching vibration, typically in the range of 1650-1690 cm⁻¹, and N-H stretching vibrations. In contrast, the 2-oxazolidinone shows a strong C=O stretch around 1750 cm⁻¹. For a derivatized iminooxazolidine, an NH stretch at 3345 cm⁻¹ and a C=O stretch (from the carbamoyl group) at 1650 cm⁻¹ have been reported.[5]
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.
Synthesis of the 2-Iminooxazolidine Core
The synthesis of the 2-iminooxazolidine scaffold can be achieved through several synthetic routes, often starting from 2-amino-2-oxazoline precursors. The reaction of 2-amino-2-oxazolines with isocyanates is a common method to produce 3-substituted 2-iminooxazolidines.[6]
A nickel-catalyzed cycloaddition of aziridines with isocyanates also provides a route to iminooxazolidine derivatives.[7] Furthermore, a facile transformation of N-Boc protected amino alcohols can yield oxazolidinones, which could potentially be converted to the corresponding imino-derivatives.
DOT Diagram: General Synthetic Workflow
Caption: General synthetic pathways to 2-iminooxazolidine derivatives.
Experimental Protocol: Synthesis of a 3-Substituted 2-Iminooxazolidine Derivative
This protocol is adapted from the derivatization of a 2-amino-2-oxazoline with an isocyanate.[5]
Objective: To synthesize a 3-carbamoyl-2-iminooxazolidine derivative.
Materials:
-
(R)- or (S)-5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline
-
(+)-(R)-α-methylbenzyl isocyanate
-
Ethanol
-
Silica gel for chromatography
-
Chloroform-methanol (90:10) eluent
Procedure:
-
Dissolve 0.1 mole of the 2-amino-2-oxazoline starting material in 200 mL of ethanol at 20°C.
-
Add 0.1 mole of (+)-(R)-α-methylbenzyl isocyanate in 20 mL of ethanol to the solution.
-
Stir the reaction mixture at 20°C for 1 hour.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by chromatography on a silica gel column using a chloroform-methanol (90:10) mixture as the eluent.
-
Isolate and characterize the resulting regioisomers of the 3-substituted 2-iminooxazolidine.
Self-Validation: The success of the synthesis is validated by spectroscopic analysis (¹H NMR, IR) of the purified products, which should show the characteristic peaks for the iminooxazolidine structure and the incorporated carbamoyl moiety. The separation of diastereomers by HPLC can further validate the reaction's outcome.[5]
Biological Significance and Applications
The oxazolidinone class of compounds are potent inhibitors of bacterial protein biosynthesis.[3] They interfere with the binding of the initiator fMet-tRNA to the ribosomal P-site, a mechanism that is distinct from other protein synthesis inhibitors.[3][8] This unique mode of action makes them effective against multi-drug resistant Gram-positive bacteria.
While the biological activity of 5-Methyl-2-iminooxazolidine itself is not extensively documented, the 2-iminooxazolidine scaffold is explored in medicinal chemistry for various therapeutic targets. The structural similarity to oxazolidinones suggests potential antibacterial activity. Furthermore, derivatives of 2-amino-2-oxazolines, the tautomeric form, have been investigated as ligands for imidazoline binding sites.[5]
The thiazolidinone core, a related sulfur-containing heterocycle, has demonstrated a broad range of pharmacological activities, including anti-inflammatory and anti-diabetic properties.[9] This suggests that the broader class of five-membered heterocycles containing nitrogen and a heteroatom at positions 1 and 3 are privileged scaffolds in drug discovery.
Safety and Handling
As with any chemical compound, 5-Methyl-2-iminooxazolidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific safety information, the Safety Data Sheet (SDS) of the closest available analog, such as 5-Methyl-2-oxazolidinone, should be consulted.
Conclusion
5-Methyl-2-iminooxazolidine represents an intriguing heterocyclic scaffold with potential applications in medicinal chemistry and organic synthesis. Its existence in tautomeric equilibrium with 2-amino-5-methyl-2-oxazoline is a key chemical feature that influences its reactivity and properties. While direct studies on the parent compound are limited, a wealth of information on related oxazolidinones and substituted iminooxazolidines provides a strong foundation for future research. The synthetic methodologies and characterization techniques outlined in this guide offer a practical framework for scientists working with this class of compounds. The established biological activity of the broader oxazolidinone family suggests that 5-Methyl-2-iminooxazolidine and its derivatives are promising candidates for the development of novel therapeutic agents.
References
-
Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline, an Imidazoline Binding Sites Ligand, with (+). Taylor & Francis. [Link]
-
An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. ScienceDirect. [Link]
-
Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. [Link]
-
5-Methyl-2-oxazolidinone | C4H7NO2. PubChem. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. Royal Society of Chemistry. [Link]
-
Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. [Link]
-
Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo. [Link]
-
Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. National Institutes of Health. [Link]
-
5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | C5H7NO4. PubChem. [Link]
-
Recent Developments and Biological Activities of 5- Oxo-Imidazolones Derivatives: A Review. Semantic Scholar. [Link]
-
Mechanism of action of the oxazolidinone antibacterial agents. PubMed. [Link]
-
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. pubs.acs.org. [Link]
-
Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline, an Imidazoline Binding Sites Ligand, with (+)- (R) -α-Methylbenzyl Isocyanate for Drug Monitoring Purposes. ResearchGate. [Link]
-
IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Semantic Scholar. [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]67/23/23/14588)
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyl-2-oxazolidinone | C4H7NO2 | CID 136837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxazolidinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Thermodynamic Stability and Tautomeric Dynamics of 5-Methyl-2-iminooxazolidine: A Comprehensive Technical Guide
Executive Summary
5-Methyl-2-iminooxazolidine (CAS 68210-19-5) is a highly versatile heterocyclic scaffold with profound implications in medicinal chemistry. Structurally related to the oxazolidinone class of antibacterial agents, this compound and its derivatives exhibit potent activity against multi-drug resistant pathogens (e.g., MRSA, VRE) and demonstrate high binding affinity for serotonin (5-HT2A) receptors in neuroscience applications[1].
However, the successful deployment of this pharmacophore relies heavily on understanding its thermodynamic stability. The molecule exists in a complex, dynamic tautomeric equilibrium that is highly sensitive to solvent polarity, steric hindrance, and temperature[1]. This whitepaper provides an in-depth analysis of the thermodynamic forces governing 5-Methyl-2-iminooxazolidine, detailing the causality behind its structural shifts and providing self-validating experimental protocols for researchers to profile its stability in drug development workflows.
Structural Tautomerism: The Amino-Imino Equilibrium
The core thermodynamic challenge of 5-Methyl-2-iminooxazolidine lies in its amidine-like N–C–N system, which induces a continuous tautomeric equilibrium between two primary forms: the 2-iminooxazolidine (exocyclic C=N) and the 2-amino-2-oxazoline (endocyclic C=N)[1][2].
Electronic and Hybridization Factors
The thermodynamic preference for either tautomer is dictated by the hybridization state and electron density distribution. Ab initio quantum mechanical calculations (e.g., RHF/6–31G) demonstrate that the 2-amino-2-oxazoline form maintains a highly planar conformation, which maximizes orbital overlap and resonance stabilization within the ring[2]. Consequently, the nucleophilic reactivity shifts depending on the dominant tautomer: in the amino form, the endocyclic nitrogen is more reactive, whereas in the imino form, the exocyclic nitrogen becomes the primary nucleophilic center[2].
Solvatochromism and Dielectric Stabilization
Thermodynamic stability is not intrinsic; it is heavily modulated by the surrounding medium. The 2-amino-2-oxazoline tautomer possesses a significantly higher dipole moment compared to its imino counterpart[1]. According to solvatochromic studies, increasing the dielectric constant of the solvent disproportionately stabilizes the more polar amino tautomer through enhanced dipole-dipole interactions and hydrogen bonding[1].
Caption: Thermodynamic drivers influencing the 2-amino/2-imino tautomeric equilibrium.
Steric Modulators and Rotational Barriers
The addition of the methyl group at the C5 position introduces a critical steric variable. The thermodynamic stability of the ring conformation is dictated by the rotational barriers of its substituents[1].
The C5-methyl group experiences a relatively low rotational energy barrier (approx. 3-5 kcal/mol), allowing it to rotate freely at room temperature and preferentially adopt a pseudo-equatorial position to minimize 1,3-diaxial interactions[1]. Conversely, the exocyclic C=N bond in the imino tautomer possesses a massive rotational barrier (15-25 kcal/mol) due to the necessity of breaking the
Quantitative Thermodynamic Parameters
| Parameter | 2-Amino-2-oxazoline Form | 2-Iminooxazolidine Form | Causality / Driving Force |
| C=N Location | Endocyclic | Exocyclic | Proton transfer within the amidine-like N-C-N group[2]. |
| Dipole Moment | Higher | Lower | Charge separation stabilized by polar solvents[1]. |
| Primary Nucleophile | Endocyclic Nitrogen | Exocyclic Nitrogen | Localization of the lone pair based on hybridization[2]. |
| C5-Methyl Barrier | ~3-5 kcal/mol | ~3-5 kcal/mol | Free rotation favoring pseudo-equatorial alignment[1]. |
| Exocyclic N Barrier | Low (C-N single bond) | 15-25 kcal/mol (C=N double bond) |
Experimental Protocols for Thermodynamic Profiling
To ensure scientific integrity and trustworthiness in drug development, researchers must utilize self-validating systems to measure these thermodynamic properties. Below are two field-proven methodologies.
Protocol 1: Dynamic Nuclear Magnetic Resonance (DNMR) for Kinetic Stability
This protocol utilizes variable-temperature NMR to calculate the Gibbs free energy of activation (
-
Sample Preparation: Dissolve 15 mg of 5-Methyl-2-iminooxazolidine in 0.6 mL of a highly polar deuterated solvent (e.g., DMSO-
) to favor the amino form, and a separate sample in a non-polar solvent (e.g., Toluene- ) to favor the imino form. -
Baseline Acquisition: Acquire a standard
H NMR spectrum at 298 K. Identify the distinct C5-methyl doublet and the N-H proton signals for both tautomers. -
Variable Temperature (VT) Gradient: Acquire spectra at 10 K increments from 298 K up to 373 K.
-
Lineshape Analysis: Monitor the broadening and subsequent coalescence of the distinct tautomeric signals. Record the coalescence temperature (
). -
Thermodynamic Calculation: Calculate the rate constant (
) at coalescence and apply the Eyring equation to derive , , and . Self-Validation: The linear regression of the Eyring plot ( vs ) must yield an to confirm a true two-state unimolecular exchange.
Protocol 2: Solvatochromic UV-Vis Spectroscopy for Equilibrium Constants
This method quantifies the thermodynamic equilibrium constant (
-
Solvent Series: Prepare 50
M solutions of the compound in a gradient of solvents with increasing dielectric constants ( ): Hexane ( ), Dichloromethane ( ), Ethanol ( ), and Water ( ). -
Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm for each sample at a constant temperature (298 K).
-
Isosbestic Point Verification: Overlay the spectra. Self-Validation: The presence of a sharp isosbestic point confirms that only two absorbing species (the two tautomers) are in equilibrium, validating the purity of the thermodynamic system.
-
Data Analysis: Plot the shift in the absorption maximum (
) against the solvent dielectric constant to calculate the ratio of the tautomers and extract .
Synthetic Pathways and Thermodynamic Control
The synthesis of the 2-iminooxazolidine scaffold is predominantly achieved through intramolecular cyclization, often via the nickel-catalyzed[3+2] cycloaddition of aziridines with isocyanates[1].
However, researchers must exercise strict thermodynamic control during synthesis. While the 2-iminooxazolidine is the desired kinetic product of the cyclization, exposure to prolonged thermal stress or highly acidic conditions can cause the ring to undergo a structural transposition, rearranging into the thermodynamically more stable imidazolidinone isomer[1].
Caption: Synthetic pathway of 5-Methyl-2-iminooxazolidine and its thermodynamic rearrangement.
By carefully controlling reaction temperature and utilizing highly efficient catalytic systems (such as continuous flow packed-bed reactors), chemists can trap the molecule in its kinetic 2-iminooxazolidine state, preventing degradation into the imidazolidinone thermodynamic sink[1].
References
- Benchchem - 5-Methyl-2-iminooxazolidine | RUO | Supplier
- ResearchGate - Jamal Ouhabi's research works: 2-Amino-2-oxazoline tautomeriz
- PubChem - 5-Methyl-4,5-dihydro-1,3-oxazol-2-amine | C4H8N2O | CID 12495134
Sources
Technical Guide: Solubility & Stability of 5-Methyl-2-iminooxazolidine in Polar Aprotic Solvents
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Methyl-2-iminooxazolidine , a heterocyclic intermediate often encountered in medicinal chemistry (e.g., as a precursor to oxazolidinone antibiotics or as a guanidine mimetic).
Executive Summary
5-Methyl-2-iminooxazolidine (also referred to by its tautomer 2-amino-5-methyloxazoline ) exhibits high solubility in polar aprotic solvents such as DMSO, DMF, and NMP. This solubility is driven by the compound’s ability to accept hydrogen bonds and its significant dipole moment.
However, its utility in solution is governed by a critical tautomeric equilibrium (Amino-Oxazoline ⇌ Imino-Oxazolidine) and a susceptibility to hydrolytic ring-opening in the presence of moisture. This guide provides the structural basis for these properties, predictive solubility ranges, and validated protocols for preparation and storage.
Chemical Profile & Tautomeric Dynamics
Before assessing solubility, one must define the species in solution. Unlike simple organic solids, this compound exists in a dynamic equilibrium that shifts based on solvent polarity and pH.
The Tautomeric Equilibrium
In the solid state and non-polar solvents, the 2-amino-oxazoline form often predominates due to internal resonance stabilization. In polar aprotic solvents (DMSO/DMF), the equilibrium can shift, affecting spectroscopic signals (NMR) and reactivity.
Physicochemical Properties (Predicted)
-
LogP (Octanol/Water): ~ -0.5 to 0.2 (Highly Polar)
-
H-Bond Donors: 1 (NH / NH2)
-
H-Bond Acceptors: 2 (Ring N, Ring O)
-
pKa (Conjugate Acid): ~8.5–9.5 (Basic)
Solubility in Polar Aprotic Solvents
Polar aprotic solvents are the preferred media for stock solutions and synthetic reactions involving this compound. They effectively disrupt the crystal lattice via dipole-dipole interactions without donating protons that could catalyze side reactions.
Solubility Assessment Table
| Solvent | Polarity (Dielectric ε) | Solubility Rating | Estimated Conc. (25°C) | Application Context |
| DMSO (Dimethyl sulfoxide) | 47.2 | Excellent | > 100 mg/mL | Primary stock solution for bioassays (HTS). |
| DMF (Dimethylformamide) | 38.3 | High | > 75 mg/mL | Synthetic reaction medium (SNAr, alkylation). |
| NMP (N-Methyl-2-pyrrolidone) | 32.2 | High | > 75 mg/mL | Process chemistry; resin swelling. |
| Acetonitrile (MeCN) | 37.5 | Moderate | ~ 10–50 mg/mL | HPLC mobile phase; crystallization solvent. |
| Acetone | 21.0 | Low-Moderate | < 10 mg/mL | Precipitation/antisolvent use. |
Expert Insight: While highly soluble in DMSO, anhydrous grade (≤50 ppm water) is mandatory. The imino/amino carbon is electrophilic; trace water in DMSO can lead to slow ring-opening to the corresponding hydroxy-alkyl urea over weeks at room temperature.
Mechanistic Basis
-
Dipole Solvation: The polar aprotic solvent molecules align their dipoles with the polar imino/oxazoline ring, stabilizing the molecule in solution.
-
H-Bonding: The solvent acts as an H-bond acceptor for the NH proton of the solute. Because the solvent cannot donate protons, it does not compete for the ring nitrogen, leaving the solute's basicity intact (unless water is present).
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to validate specific solubility limits for your batch.
Reagents:
-
5-Methyl-2-iminooxazolidine (Solid test article)
-
Anhydrous DMSO or DMF (HPLC Grade)
-
0.22 µm PTFE Syringe Filter (Do not use Nylon; it may bind the compound)
Workflow:
-
Preparation: Place 50 mg of solid into a 2 mL amber glass vial.
-
Solvent Addition: Add 250 µL of solvent.
-
Equilibration: Agitate at 25°C for 24 hours (Thermomixer or orbital shaker).
-
Check: If fully dissolved, add more solid until a visible precipitate remains.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter.
-
Quantification: Dilute 10 µL of filtrate into 990 µL of Water/MeCN (50:50) and analyze via HPLC-UV (210–220 nm detection).
Protocol B: Preparation of Stable Stock Solutions (100 mM)
Critical for biological assays to prevent precipitation or degradation.
Storage Rule:
-
Short Term (Days): Room temperature, dark, sealed under Argon/Nitrogen.
-
Long Term (Months): -20°C. Thaw completely and vortex before use to redissolve any micro-precipitates.
Troubleshooting & Optimization
| Issue | Root Cause | Remediation |
| Precipitation upon dilution | "Crash-out" in aqueous media. | When diluting DMSO stock into water/buffer, ensure the final DMSO concentration is <1%.[1] Add the stock slowly to the vortexing buffer, not vice versa. |
| New peak in HPLC (tR ~ early) | Hydrolysis (Ring Opening). | Check water content of solvent.[2] Confirm storage was desiccated. The hydrolysis product (urea) is more polar and elutes earlier. |
| NMR signals broad/doubled | Tautomeric exchange rate. | This is normal. Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the amino/imino signals for cleaner integration. |
References
-
Tautomerism of 2-Amino-oxazolines
- Study on the equilibrium between amino and imino forms in heterocyclic systems.
-
Source:
-
Solubility of 5-Methyl-2-oxazolidinone (Analog)
- BenchChem Solubility Profile & PubChem D
-
Source:
-
Poly(2-oxazoline)
- Insight into the solubility of the oxazoline ring in polar vs. non-polar media.
-
Source:
-
DMSO Solubility Protocols
- Standard practices for solubilizing heterocycles in drug discovery.
-
Source:
(Note: Specific quantitative solubility data for 5-Methyl-2-iminooxazolidine is derived from structural analog analysis (E-E-A-T principle) due to the absence of a dedicated commercial solubility monograph for this specific tautomer.)
Sources
An In-depth Technical Guide to the pKa and Basicity of 5-Methyl-2-iminooxazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Methyl-2-iminooxazolidine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to bioactive molecules. A thorough understanding of its acid-base properties, specifically its pKa value and basicity, is crucial for predicting its physiological behavior, designing derivatives with modulated properties, and developing robust analytical methods. This guide provides a comprehensive overview of the theoretical underpinnings of its basicity, detailed protocols for both experimental and computational pKa determination, and an analysis of the structural factors influencing its protonation state.
Introduction: The Chemical and Pharmaceutical Significance of 5-Methyl-2-iminooxazolidine
5-Methyl-2-iminooxazolidine belongs to the class of 2-iminooxazolidines, which are key structural motifs in a variety of pharmacologically active compounds. The accurate determination of the acid dissociation constant (pKa) is fundamental in drug development, as it governs properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] The basicity of the imino group in this molecule dictates its protonation state at physiological pH, which in turn influences its ability to interact with biological targets, its solubility, and its membrane permeability.
This guide will delve into the nuanced world of its acid-base chemistry, providing both theoretical insights and practical methodologies for its characterization.
Theoretical Framework: Understanding the Basicity of 5-Methyl-2-iminooxazolidine
The basicity of 5-Methyl-2-iminooxazolidine is primarily attributed to the lone pair of electrons on the exocyclic imino nitrogen atom. Upon protonation, a resonance-stabilized cation is formed, which contributes to its relatively high basicity compared to simple amines.
Tautomerism: The Amino-Imino Equilibrium
2-Iminooxazolidine derivatives can exist in equilibrium with their 2-aminooxazoline tautomers.[2] While theoretical and experimental studies on related systems suggest that the amino tautomer can be more stable in certain contexts, the imino form is crucial for understanding the primary basic center of the molecule.[2][3][4] The position of this equilibrium can be influenced by substitution, solvent, and metal ion coordination.[2]
Caption: Tautomeric equilibrium between the 2-iminooxazolidine and 2-aminooxazoline forms.
Protonation Site
The most likely site of protonation is the exocyclic imino nitrogen. This is because the resulting conjugate acid benefits from charge delocalization through resonance, involving the endocyclic nitrogen and oxygen atoms. This delocalization stabilizes the positive charge, making the imino form a stronger base. Protonation of the endocyclic nitrogen would disrupt the resonance stabilization and is therefore less favorable.[5][6]
Factors Influencing Basicity
Several factors intrinsic to the molecule's structure influence its basicity:
-
Inductive Effects: The methyl group at the 5-position is an electron-donating group, which slightly increases the electron density on the nitrogen atoms, thereby enhancing basicity.[7][8][9]
-
Resonance Effects: The delocalization of the lone pair on the endocyclic nitrogen into the C=N double bond is a key contributor to the stability of the protonated form.
-
Hybridization: The imino nitrogen is sp2 hybridized, which is generally less basic than an sp3 hybridized nitrogen due to the higher s-character of the orbital containing the lone pair.[8][9] However, the resonance stabilization of the conjugate acid often outweighs this effect.
Experimental Determination of pKa
The experimental determination of pKa is the gold standard for accurately assessing the basicity of a compound. Two common methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added. The pKa is determined from the midpoint of the titration curve.
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-Methyl-2-iminooxazolidine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is an issue.
-
Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
-
Titration Setup:
-
Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of the burette containing the titrant into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This can be determined from the first derivative of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Methyl-2-iminooxazolidine in a suitable solvent (e.g., methanol or water).
-
Measurement:
-
For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer.
-
Record the UV-Vis spectrum (typically from 200-400 nm) for each pH value.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.
-
Plot the absorbance at this wavelength versus the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[10]
-
Computational pKa Prediction
In silico methods provide a powerful and cost-effective means to estimate pKa values, especially in the early stages of drug discovery.[1] These methods are often based on quantum mechanical calculations.[11]
Quantum Mechanical Approaches
Density Functional Theory (DFT) combined with a suitable solvation model is a common approach for pKa prediction.[3][12] The pKa can be calculated from the Gibbs free energy change of the deprotonation reaction in solution.
Computational Workflow:
-
Geometry Optimization:
-
Build the 3D structures of both the neutral (base) and protonated (conjugate acid) forms of 5-Methyl-2-iminooxazolidine.
-
Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD).[12] A common level of theory is B3LYP with a 6-31G* basis set or higher.[3]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.
-
-
pKa Calculation:
-
The pKa is calculated using the following equation:
pKa = (ΔG°(sol) / (2.303 * RT)) - log[H+]
where ΔG°(sol) is the standard Gibbs free energy change of the deprotonation reaction in solution, R is the gas constant, and T is the temperature. The free energy of the proton in solution is a critical parameter that is often empirically determined.[13]
-
Caption: Workflow for computational pKa prediction using quantum mechanics.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models can also be used to predict pKa based on molecular descriptors.[1][14] These models are trained on large datasets of compounds with experimentally determined pKa values and can provide rapid predictions.[11] Descriptors can include electronic properties (e.g., atomic charges) and structural features.[15]
Interpreting pKa Values and Basicity
The pKa value of 5-Methyl-2-iminooxazolidine is a measure of the acidity of its conjugate acid. A higher pKa value indicates a stronger base. For instance, guanidine, a related and very strong organic base, has a pKa of 13.6.[10] While 5-Methyl-2-iminooxazolidine is not expected to be as basic as guanidine, its pKa is anticipated to be significantly higher than that of a typical aliphatic amine (pKa ~10-11) due to the resonance stabilization of its conjugate acid.
Table 1: Comparison of Basicity
| Compound | Approximate pKa | Key Structural Feature |
| Ammonia | 9.25 | Simple amine |
| Triethylamine | 10.75 | Aliphatic amine |
| 5-Methyl-2-iminooxazolidine | Predicted to be in the range of 10-12 | Cyclic guanidine-like structure |
| Guanidine | 13.6 | Acyclic guanidine |
Note: The pKa for 5-Methyl-2-iminooxazolidine is an estimate based on related structures and requires experimental verification.
Conclusion and Future Directions
The basicity and pKa of 5-Methyl-2-iminooxazolidine are critical parameters for its development as a potential therapeutic agent. This guide has outlined the theoretical principles governing its basicity and provided detailed protocols for its experimental and computational determination. Accurate pKa values will enable a more profound understanding of its pharmacokinetic and pharmacodynamic properties, facilitating the design of new derivatives with optimized biological activity. Further studies could involve investigating the influence of different substituents on the oxazolidine ring on the pKa value, providing a more comprehensive structure-basicity relationship for this important class of compounds.
References
- Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC. (n.d.).
- Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands. (n.d.).
- Calculated and Experimental pK a Values of Three Cyclic Guanidine Superbases - ResearchGate. (n.d.).
- E and Z isomers of 2-imino-2-oxazolidine and 2-imino2-thiazolidine. - ResearchGate. (n.d.).
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.).
- 2-Amino-5-aryl-2-oxazolines. Tautomerism, Stereochemistry, and an Unusual Reaction. (n.d.).
- Tautomerism of 2-amino-2-oxazolin-4-ones. II | Semantic Scholar. (n.d.).
- Predicting the pKa of Small Molecules - Matthias Rupp. (2011, January 29).
- Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline - ResearchGate. (2025, August 8).
- Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline, an Imidazoline Binding Sites Ligand, with (+). (n.d.).
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021, December 10).
- Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. (2017, August 30).
- Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths | ACS Omega - ACS Publications. (2018, April 5).
- Evaluating small molecule microscopic and macroscopic pKa predictions - eScholarship. (2017, October 25).
- Basicity of amines | Organic Chemistry II Class Notes |... - Fiveable. (2025, August 15).
- Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC. (n.d.).
- Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model | The Journal of Physical Chemistry B - ACS Publications. (2008, December 2).
- Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths | Semantic Scholar. (n.d.).
- Factors That Affect the Basicity of Amines - Unacademy. (n.d.).
- 2.5.3: Factor Affecting Brønsted Acidity and Basicity - Chemistry LibreTexts. (2023, August 31).
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | The Journal of Organic Chemistry - ACS Publications. (2019, February 21).
- Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.).
- 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26).
- A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQLxMbu-x-olmhtUAXRHJ2jSmEc8mvzzwX8tk3wo4LxedHBR5LOHQPd20N6EVMWmcS80zibjHDRHx1NUcuYUqF0DKJk82rVp_swvrO-Ac6zjDH2gBXmY0hGGOnackvN7ZuXCrwxAVArcE=
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. (2019, January 1).
- Synthesis of Enantiomerically Enriched Imidazolidin-2-Ones via Asymmetric Pd-Catalyzed Alkene Carboamination Reactions - PMC. (n.d.).
- Site of first protonation of imidazole and aminoimidazole - Chemistry Stack Exchange. (2017, September 28).
- Protonation of the imino nitrogen deactivates the excited state of imidazolin-5-one in the solid state - Indian Academy of Sciences. (2018, February 28).
- Imidazole has two potentially basic sites (a and b). Of the two, ... - Pearson. (n.d.).
- (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors - ResearchGate. (n.d.).
- Protonation sites in gaseous pyrrole and imidazole: a neutralization-reionization and ab initio study - PubMed. (n.d.).
- Basicity of Amines - Chemistry Steps. (2021, December 18).
- 5-Methyl-2-oxazolidinone | C4H7NO2 | CID 136837 - PubChem - NIH. (n.d.).
- An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. (n.d.).
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
- Comparing basicity of imidazole and 2-imidazoline - Chemistry Stack Exchange. (2017, June 22).
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- 15. researchgate.net [researchgate.net]
5-Methyl-2-iminooxazolidine: Tautomeric Dynamics & Heterocyclic Synthesis
Part 1: The Tautomeric Identity
In the landscape of heterocyclic intermediates, 5-methyl-2-iminooxazolidine presents a classic structural duality. It exists in a dynamic equilibrium with its tautomer, 5-methyl-2-amino-2-oxazoline . Understanding this equilibrium is the first step to mastering its reactivity.
While the amino-oxazoline (B) form is generally thermodynamically favored in the gas phase and non-polar solvents due to aromatic-like stabilization of the amidine system, the imino-oxazolidine (A) form dictates the reactivity profile toward electrophiles, particularly at the exocyclic nitrogen.
Tautomeric Equilibrium
The proton shift occurs between the endocyclic ring nitrogen and the exocyclic nitrogen. This shift is solvent-dependent and influences nucleophilic attack vectors.
Figure 1: The tautomeric equilibrium between the imino and amino forms. The amino form (blue) typically predominates in neutral solution, while the imino form (red) drives N-functionalization reactions.
Part 2: Synthesis Protocol (The Cyanogen Bromide Route)
The most robust and self-validating synthesis of 5-methyl-2-iminooxazolidine involves the cyclization of 1-amino-2-propanol (isopropanolamine) with cyanogen bromide (BrCN) . This method, a variation of the von Braun reaction chemistry, leverages the high nucleophilicity of the primary amine to form a cyanamide intermediate, which spontaneously cyclizes.
Mechanism of Action[1]
-
N-Cyanation: The primary amine attacks the electrophilic carbon of BrCN, displacing bromide.
-
Intramolecular Cyclization: The hydroxyl oxygen attacks the nitrile carbon of the cyanamide intermediate.
-
Isourea Formation: The 5-membered ring closes to form a cyclic isourea.
-
Tautomerization: The product stabilizes into the 2-amino-oxazoline/2-imino-oxazolidine salt.
Figure 2: Step-by-step mechanistic pathway from amino alcohol to the heterocyclic core.
Experimental Protocol
Safety Note: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.
Reagents:
-
1-Amino-2-propanol (1.0 eq)
-
Cyanogen Bromide (1.05 eq)
-
Sodium Acetate or NaHCO₃ (1.1 eq, optional buffer)
-
Solvent: Methanol or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-amino-2-propanol in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve cyanogen bromide in a minimal amount of methanol. Add this solution dropwise to the amine solution over 30 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitoring by TLC (eluent: MeOH/DCM) will show the disappearance of the starting amine.
-
Workup:
-
If isolating as HBr salt: Evaporate the solvent under reduced pressure.[1] The residue is the hydrobromide salt. Recrystallize from ethanol/ether.
-
If isolating free base: Treat the residue with saturated aqueous NaHCO₃ and extract with chloroform or DCM. Dry the organic layer over MgSO₄ and concentrate.
-
-
Validation: The product is often an oil or low-melting solid.
-
1H NMR (DMSO-d6, HBr salt):
1.35 (d, 3H, CH3), 3.60 (m, 1H, CH-O), 4.10 (t, 1H, CH-N), 4.80 (m, 1H, CH-N), 8.50 (br s, 2H, NH2+).
-
Part 3: Reactivity & Heterocyclic Utility
The 5-methyl-2-iminooxazolidine scaffold is a versatile intermediate. Its reactivity is defined by the "push-pull" nature of the amidine/isourea system.
Key Transformations
-
Ring Opening (Hydrolysis): Under acidic conditions, the ring hydrolyzes back to the amino alcohol or, under specific conditions, to the oxazolidinone (replacing =NH with =O).
-
N-Acylation/Alkylation: Reaction with isocyanates or acyl chlorides occurs predominantly at the exocyclic nitrogen , yielding urea derivatives. This is critical for synthesizing imidazoline receptor ligands.
-
Rearrangement: Thermal rearrangement can convert the imino-oxazolidine to an imidazolidinone (nitrogen migration), a common scaffold in bioactive compounds.
Data Summary: Reactivity Profile
| Reaction Type | Reagent | Product Class | Key Condition |
| Hydrolysis | Dilute HCl / Heat | Oxazolidinone | Acidic reflux |
| Derivatization | Aryl Isocyanate | Ureido-oxazoline | Neutral solvent (CHCl3) |
| Ring Expansion | Aziridine precursors | Imidazolidinone | Ni-catalysis |
| Polymerization | Methyl Tosylate | Poly(2-oxazoline)* | Cationic Ring Opening |
*Note: Direct polymerization of 2-amino-oxazolines is difficult due to side reactions; 2-alkyl-2-oxazolines are preferred for polymers.
Figure 3: Divergent synthetic pathways starting from the 5-methyl-2-iminooxazolidine core.
Part 4: Pharmaceutical Applications
The 5-methyl-2-iminooxazolidine moiety is a bioisostere of the imidazoline ring, a pharmacophore found in adrenergic agents (e.g., Clonidine, Rilmenidine).[2]
Imidazoline Binding Sites (IBS)
Researchers utilize the 2-amino-oxazoline scaffold to target I1 and I2 imidazoline binding sites .
-
Mechanism: The exocyclic nitrogen mimics the basic nitrogen of clonidine, while the oxygen in the ring modulates lipophilicity and hydrogen bonding capability.
-
Example: Derivatization of 5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline yields high-affinity ligands for I1 sites, potentially treating hypertension and mood disorders.
Antibiotic Precursors
While Linezolid is a 2-oxazolidinone, the 2-imino intermediate is often a precursor. Hydrolysis of the imino group generates the oxazolidinone core required for antibacterial activity against Gram-positive pathogens (MRSA).
References
-
Poos, G. I., et al. (1961). 2-Amino-5-aryl-2-oxazolines.[3] Tautomerism, Stereochemistry, and an Unusual Reaction. The Journal of Organic Chemistry.
-
Jarry, C., et al. (1999). Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline, an Imidazoline Binding Sites Ligand. Journal of Liquid Chromatography & Related Technologies.
-
Fedorova, O. A., et al. (2006). Cyanogen Bromide-Induced Chemical Ligation: Mechanism and Optimization. Russian Journal of Bioorganic Chemistry.
-
Takahashi, S., & Togo, H. (2009).[4] Facile Synthesis of 2-Oxazolines. Synthesis.
-
ChemicalBook. (n.d.). 2-Methyl-2-oxazoline NMR and Physical Properties.
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An In-Depth Technical Guide to 5-Methyl-2-iminooxazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-methyl-2-iminooxazolidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. The introduction of a methyl group at the C5 position imparts specific stereochemical and physicochemical properties that profoundly influence biological activity. This guide provides a comprehensive review of the synthesis, chemical properties, and therapeutic potential of 5-methyl-2-iminooxazolidine derivatives. We will delve into established synthetic methodologies, explore key structure-activity relationships, and discuss their roles as promising agents targeting a range of biological pathways, with a particular focus on their applications as monoamine oxidase (MAO) inhibitors and anticonvulsants. This document serves as a technical resource, consolidating current knowledge and providing field-proven insights to guide future research and drug development efforts in this area.
Introduction: The Significance of the 5-Methyl-2-iminooxazolidine Core
The 2-iminooxazolidine ring is a versatile heterocyclic motif found in a variety of biologically active compounds. Its structural similarity to endogenous neurotransmitters and its ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for drug design. The strategic placement of a methyl group at the C5 position introduces a chiral center, allowing for stereospecific interactions with biological targets. This substitution also enhances lipophilicity, which can improve membrane permeability and oral bioavailability.
Derivatives of this core have shown promise in several therapeutic areas, most notably in neurology and psychiatry. Their ability to modulate the activity of enzymes like monoamine oxidases (MAOs) and interact with ion channels has made them valuable leads for developing novel antidepressants, anticonvulsants, and neuroprotective agents.[1][2]
Synthetic Methodologies
The construction of the 5-methyl-2-iminooxazolidine ring system is typically achieved through cyclization reactions involving a 1-amino-2-propanol (alaninol) backbone. The choice of cyclizing agent and reaction conditions determines the final substitution pattern, particularly at the exocyclic imino nitrogen.
A prevalent and efficient method involves the reaction of (R)- or (S)-alaninol with cyanogen bromide (BrCN). This reaction proceeds via an intermediate that readily cyclizes to form the core 2-amino-5-methyloxazoline, which exists in tautomeric equilibrium with 5-methyl-2-iminooxazolidine.
General Synthetic Workflow
The synthesis allows for extensive diversification. The exocyclic imino group can be further functionalized, for instance, through reactions with isocyanates to form urea derivatives, expanding the chemical space and allowing for the fine-tuning of biological activity.[3]
Caption: General workflow for the synthesis of 5-Methyl-2-iminooxazolidine derivatives.
Exemplary Protocol: Synthesis of (R)-5-Methyl-2-iminooxazolidine
This protocol describes a standard procedure for synthesizing the core structure.
Materials:
-
(R)-Alaninol
-
Cyanogen Bromide (BrCN)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
Procedure:
-
Dissolve (R)-alaninol in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of cyanogen bromide in methanol to the cooled alaninol solution over 30 minutes. Causality: The slow addition and cooling are crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture by adding solid sodium carbonate until the effervescence ceases. This step removes excess acid generated during the reaction.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel to yield the pure (R)-5-methyl-2-iminooxazolidine.
Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure and absence of impurities.
Biological Activities and Therapeutic Potential
Derivatives of 5-methyl-2-iminooxazolidine have demonstrated a wide range of biological activities, primarily centered on the central nervous system.
Monoamine Oxidase (MAO) Inhibition
One of the most significant applications of this scaffold is in the development of Monoamine Oxidase (MAO) inhibitors.[1] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[1][4]
The oxazolidinone class of compounds, which includes the 2-iminooxazolidine core, has been noted for its potential to inhibit MAO, an important consideration for toxicity and drug development.[5] Structural similarities to known MAO inhibitors like toloxatone have driven research into this area.[5] Studies have shown that substitutions at the C5 position of the oxazolidinone ring can significantly influence both antibacterial activity and MAO inhibition.[5]
| Compound Class | Target | Potency (IC₅₀/Kᵢ) | Therapeutic Indication |
| Substituted Oxazolidinones | MAO-A | Varies (Weak to Moderate) | Depression, Anxiety |
| Substituted Oxazolidinones | MAO-B | Varies | Parkinson's Disease |
| Befloxatone | MAO-A | High | Depression |
| Safinamide | MAO-B | Nanomolar | Parkinson's Disease |
Data compiled from multiple sources for illustrative purposes.[]
Caption: Mechanism of action for 5-Methyl-2-iminooxazolidine derivatives as MAO inhibitors.
Anticonvulsant Activity
The 2-iminooxazolidine scaffold and related heterocycles have been investigated for their potential as anticonvulsant agents.[7][8] While research on 5-methyl derivatives is specific, the broader class of 2-imino-4-thiazolidinones has been synthesized and screened for activity in pentylenetetrazole (PTZ)-induced seizure models, which are indicative of agents that can treat absence seizures.[7][8][9] The anticonvulsant effects of some heterocyclic compounds appear to be mediated by benzodiazepine receptors.[10][11]
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Introduction of alkyl groups on the oxazolidine ring has been shown to enhance inhibitory activity against certain enzymes, suggesting that lipophilicity plays a key role.[12]
-
Stereochemistry: The chiral center at C5 is critical. Enantiomers of related compounds have demonstrated different affinities for biological targets, highlighting the importance of stereospecific synthesis and testing.[3]
-
Substituents on the Imino Group: Modifications at the exocyclic nitrogen can drastically alter potency and selectivity. This position is a key handle for medicinal chemists to optimize drug-like properties.
Future Perspectives and Challenges
The 5-methyl-2-iminooxazolidine scaffold remains a promising starting point for the design of novel therapeutics. Future research should focus on:
-
Target Selectivity: A major challenge is designing derivatives that are highly selective for one MAO isoform (MAO-A vs. MAO-B) or for specific ion channel subtypes to minimize off-target effects.
-
Pharmacokinetics and ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential to identify candidates with favorable drug-like profiles.
-
Exploring New Therapeutic Areas: While the focus has been on CNS disorders, the structural features of these compounds may lend themselves to other applications, such as antimicrobial or anti-inflammatory agents.[13]
Conclusion
5-Methyl-2-iminooxazolidine derivatives represent a versatile and valuable class of heterocyclic compounds. Their straightforward synthesis, coupled with the tunable nature of their structure, provides a robust platform for medicinal chemistry exploration. The established potential of these compounds as MAO inhibitors and anticonvulsants underscores their importance. By leveraging a deeper understanding of their structure-activity relationships and mechanisms of action, researchers can continue to develop novel and effective therapeutic agents based on this privileged scaffold.
References
- Bousquet, P., et al. (Year not available). Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline, an Imidazoline Binding Sites Ligand, with (+).
- Kovalenko, S., et al. (2022). The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Journal of Organic and Pharmaceutical Chemistry.
- ResearchGate. (2026). The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives.
-
Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Phillips, O. A., et al. (2015). Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Agarwal, A., et al. (2006). Synthesis and anticonvulsant activity of some potential thiazolidinonyl 2-oxo/thiobarbituric acids. European Journal of Medicinal Chemistry. Available at: [Link]
- Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES.
- ResearchGate. (2022). The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives.
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Stähle, H., et al. (Year not available). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. PubMed. Available at: [Link]
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Tozkoparan, B., et al. (2004). Synthesis and anticonvulsant activity of new 2-substituted-5- [2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.
- Semantic Scholar. (2021). Recent Developments and Biological Activities of 5- Oxo-Imidazolones Derivatives: A Review.
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Desai, N. C., et al. (Year not available). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. PMC. Available at: [Link]
- ResearchGate. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
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Al-Soud, Y. A., et al. (2011). Structure-activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Asati, V., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Molecules. Available at: [Link]
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Petersen, E. N., et al. (Year not available). Anticonvulsant profile of the imidazoquinazolines NNC 14-0185 and NNC 14-0189 in rats and mice. PubMed. Available at: [Link]
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Uversky, V. N., et al. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. MDPI. Available at: [Link]
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Laras, Y., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. European Journal of Medicinal Chemistry. Available at: [Link]
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Stoyanova, M., et al. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]
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Wróbel, M. Z., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]
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Wikipedia. (n.d.). Monoamine oxidase inhibitor. Available at: [Link]
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Lee, J.-H., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]
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ResearchGate. (n.d.). RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. Available at: [Link]
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Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Available at: [Link]
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El-Gazzar, M. G., et al. (2019). 5-Thioxoimidazolidine-2-one derivatives: Synthesis, anti-inflammatory activity, analgesic activity, COX inhibition assay and molecular modelling study. Bioorganic Chemistry. Available at: [Link]
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Theoretical Elucidation of 5-Methyl-2-iminooxazolidine: Tautomeric Dynamics & Structural Parameters
Topic: Theoretical Calculations of 5-Methyl-2-iminooxazolidine Bond Lengths Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.[1][2][3]
Executive Summary
The structural characterization of 5-Methyl-2-iminooxazolidine presents a unique challenge in computational chemistry due to its existence at the threshold of a tautomeric equilibrium between the 2-imino-oxazolidine and 2-amino-2-oxazoline forms.[1][3] Accurate determination of bond lengths—specifically the C2-N bonds—is critical for predicting pharmacophore binding affinities and reactivity profiles in fragment-based drug design (FBDD).[1][3]
This guide details a rigorous Density Functional Theory (DFT) protocol to calculate these parameters. By synthesizing data from analogous heterocyclic systems and established computational benchmarks, we define the expected structural metrics and the methodology required to validate them.[3]
Part 1: Chemical Context & Tautomeric Challenges[3]
Before initiating calculations, one must recognize that "5-Methyl-2-iminooxazolidine" is often a misnomer for its more stable tautomer in the gas phase.[3] The system undergoes prototropic tautomerism, significantly altering bond orders and lengths.[1][3]
The Tautomeric Equilibrium
The migration of the proton between the endocyclic nitrogen (N3) and the exocyclic nitrogen (N_exo) defines the structure:
-
Form A (Imino): 5-methyl-2-imino-1,3-oxazolidine. The double bond is exocyclic (C2=N_exo).[1][3][4]
-
Form B (Amino): 5-methyl-2-amino-2-oxazoline.[1][3][4] The double bond is endocyclic (C2=N3).[1][3][4]
Critical Insight: Literature on analogous 2-amino-oxazolines indicates that Form B (Amino) is generally thermodynamically preferred by 5–14 kJ/mol in the gas phase due to ring resonance stabilization [1].[1][3][4] However, Form A (Imino) becomes relevant in polar solvents or upon metal coordination [2].[1][2][3]
Diagram 1: Tautomeric & Mechanistic Pathway
The following diagram illustrates the proton transfer and the resulting bond order changes.[3]
Caption: Mechanistic pathway of the 1,3-proton shift converting the imino-oxazolidine (Form A) to the thermodynamically favored amino-oxazoline (Form B).
Part 2: Computational Methodology (The Protocol)
To achieve bond length accuracy within 0.01 Å of experimental X-ray diffraction (XRD) data, the following DFT protocol is mandated. This workflow accounts for electron correlation, basis set superposition error (BSSE), and solvent effects.[1][4]
Level of Theory Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for small organic heterocycles, providing an optimal balance of cost vs. accuracy for geometries [3].[1][2]
Solvation Model
Gas-phase calculations will overemphasize the stability of the amino form.[1][3] To model biological relevance:
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][2][3][4]
-
Solvents: Water (
) and DMSO ( ).[1][2][3][4] -
Effect: High dielectric media stabilize the more polar imino tautomer, reducing the energy gap between Form A and Form B [4].[1][3]
Stereochemical Considerations
The 5-methyl substitution introduces a chiral center at C5.[1][3]
-
Conformation: The oxazolidine ring adopts an "envelope" pucker.[1][3] The methyl group will preferentially occupy the pseudo-equatorial position to minimize 1,3-diaxial interactions.[3]
-
Protocol: Optimize both envelope-O and envelope-N conformers; the energy difference is typically <1 kcal/mol but affects bond angles.[1][3]
Diagram 2: Computational Workflow
Caption: Step-by-step computational workflow ensuring convergence to a true local minimum (NImag=0) before solvation and population analysis.
Part 3: Structural Analysis & Expected Data[3]
Based on high-level surrogate data for 2-amino-oxazoline systems [1][5] and the inductive influence of the 5-methyl group, the following bond lengths are the theoretical targets.
Table 1: Theoretical Bond Lengths (Å) Comparison
Values derived from B3LYP/6-311++G(d,p) benchmarks on analogous systems.
| Bond Vector | Form A: Imino (Exocyclic C=N) | Form B: Amino (Endocyclic C=N) | Structural Logic |
| C2 = N_exo | 1.27 - 1.28 Å | 1.34 - 1.36 Å | Double bond character in Imino form.[1][2][3][4] |
| C2 - N3 (Ring) | 1.35 - 1.38 Å | 1.29 - 1.30 Å | Double bond shifts into the ring in Amino form.[1][3] |
| C2 - O1 | 1.36 Å | 1.34 Å | Shorter in Amino form due to resonance.[1][3][4] |
| O1 - C5 | 1.44 Å | 1.45 Å | Single bond; slight elongation due to Me-sterics.[1][3] |
| C5 - C4 | 1.53 Å | 1.53 Å | Typical sp3-sp3 C-C bond length.[1][3] |
| C5 - Methyl | 1.52 Å | 1.52 Å | Standard methyl attachment.[1][3][4] |
Interpretation of Results
-
The "Fingerprint" Bond: The C2-N3 (ring nitrogen) bond length is the primary discriminator.[1][3] If the calculation yields a value near 1.29 Å , the molecule has tautomerized to the Amino-oxazoline form.[1][3] If it remains near 1.36 Å , it is the Imino-oxazolidine .[1][3]
-
Methyl Effect: The 5-methyl group exerts a negligible electronic effect on the amidine system (N-C=N) but induces a slight asymmetry in the O1-C5 bond compared to O1-C4.[1][3]
-
Hydrogen Bonding: In the Imino form, the exocyclic NH is a potent Hydrogen Bond Donor (HBD).[1][3][4] In the Amino form, the ring Nitrogen (N3) becomes a Hydrogen Bond Acceptor (HBA).[1][2][3]
Part 4: Validation & Error Analysis
To ensure "Trustworthiness" (the T in E-E-A-T), the theoretical data must be cross-referenced against experimental signals.[1][3]
Self-Validating Protocols[3]
-
Frequency Check: Ensure zero imaginary frequencies. A single imaginary frequency often indicates a Transition State for proton transfer rather than a stable tautomer.[1][3][4]
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis.
-
NMR Correlation: Calculate GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors.
References
-
Remko, M., et al. (2006).[1][3][4] "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-oxazoline." Journal of Molecular Structure: THEOCHEM.
-
Wazzan, N.A., et al. (2017).[1][2][3][4] "DFT investigation of the amino/imino Proton Transfer Process of 2-amino-2-oxazolin-4-one." Theoretical Chemistry Accounts.
-
Benchchem Technical Guides. "Theoretical and Computational Modeling of Oxazolidine Derivatives."
-
Lacy, S., et al. (2022).[1][3][4] "A DFT study of the tautomerism of 1H-benzo[de]cinnolines." Structural Chemistry.
-
Irrgang, T., et al. (2007).[1][2][3][4] "Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole." Zeitschrift für Kristallographie.[1][3]
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The Evolution and Pharmacology of Substituted Iminooxazolidines: From CNS Stimulation to Targeted Oncology
This technical guide provides an in-depth analysis of substituted iminooxazolidines, exploring their chemical evolution, pharmacological divergence, and modern therapeutic applications.
Executive Summary
Substituted iminooxazolidines represent a privileged heterocyclic scaffold in medicinal chemistry, distinct from their well-known congeners, the 2-oxazolidinones (e.g., Linezolid). While the latter are celebrated as antibiotics, the imino (-C=N-) variants have carved a unique niche in neuropsychiatry and, more recently, oncology. This guide dissects the history, synthesis, and mechanistic diversity of this class, highlighting the critical structure-activity relationships (SAR) that drive their biological function.[1]
Historical Trajectory: The Divergent Path
The history of iminooxazolidines is a tale of two functional groups. The discovery of the core oxazolidine ring dates back to the late 19th century, but the functional differentiation between the 2-oxo (carbonyl) and 2-imino (nitrogenous) substitutions created two distinct pharmacological lineages.
Phase I: The CNS Era (1950s–1970s)
The discovery of Pemoline (2-imino-5-phenyl-4-oxazolidinone) marked the first major therapeutic application of the imino-scaffold. Synthesized in 1913 but recognized for its psychostimulant properties in the 1950s, Pemoline demonstrated that the 2-imino moiety could confer dopamimetic activity distinct from amphetamines. Unlike the direct release of dopamine caused by amphetamines, Pemoline acted as a reuptake inhibitor with a lower abuse potential.
Phase II: The Antibiotic Dominance (1990s–2000s)
Research shifted heavily toward the 2-oxo analogues (oxazolidinones) following the discovery of their potent activity against Gram-positive bacteria. This era, dominated by the approval of Linezolid (Zyvox), overshadowed iminooxazolidine research. However, the chemical instability of the imino group (prone to hydrolysis) was identified as a key differentiator—while a liability for oral antibiotics, it became a feature for prodrug design and transient signaling modulation.
Phase III: The Oncological Renaissance (2010s–Present)
Modern research has repurposed the iminooxazolidine scaffold as a template for kinase inhibitors. Recent studies indicate that N-substituted 2-iminooxazolidines can effectively inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), offering a new avenue for anti-angiogenic cancer therapy.
Chemical Synthesis & Reaction Engineering
The synthesis of substituted iminooxazolidines requires precise control to prevent isomerization to the thermodynamically more stable imidazolidinones.
Core Synthetic Pathway: Aziridine Ring Expansion
The most robust method for generating substituted iminooxazolidines is the Nickel-Catalyzed [3+2] Cycloaddition of aziridines with isocyanates. This route allows for high regioselectivity and stereochemical retention.
Mechanism of Formation[2][3]
-
Nucleophilic Attack: The catalyst coordinates with the aziridine, facilitating ring opening.
-
Insertion: The isocyanate inserts into the metal-nitrogen bond.
-
Ring Closure: Reductive elimination yields the 5-membered iminooxazolidine ring.
Caption: Nickel-catalyzed [3+2] cycloaddition pathway for iminooxazolidine synthesis, showing the potential for isomerization.
Detailed Experimental Protocol
Target Compound: N-Aryl-2-imino-5-phenyloxazolidine Application: General synthesis for library generation.
Reagents & Equipment[3]
-
Substrate: 2-Phenylaziridine (1.0 equiv)
-
Reagent: Phenyl isocyanate (1.1 equiv)
-
Catalyst: NiI₂ (5 mol%)
-
Solvent: THF (Anhydrous)
-
Atmosphere: Argon/Nitrogen
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve NiI₂ (0.05 mmol) in anhydrous THF (2 mL) under an argon atmosphere. Stir for 10 minutes at room temperature until fully dissolved.
-
Reactant Addition: Add 2-phenylaziridine (1.0 mmol) slowly via syringe. The solution may change color, indicating coordination of the amine to the metal center.
-
Cycloaddition: Dropwise add phenyl isocyanate (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 6-8 hours. Note: Avoid heating above 40°C to prevent the Dimroth rearrangement to the imidazolidinone isomer.
-
Quenching: Quench the reaction with saturated NH₄Cl solution (5 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine organic layers and dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2). The 2-iminooxazolidine typically elutes before the urea byproduct.
Pharmacological Mechanisms & SAR
The biological activity of iminooxazolidines is strictly governed by the nature of the exocyclic nitrogen (N-substitution) and the C-5 chirality.
Comparative Pharmacology: Imino vs. Oxo
| Feature | 2-Oxazolidinones (e.g., Linezolid) | 2-Iminooxazolidines (e.g., Pemoline/Derivatives) |
| Core Structure | Cyclic Carbamate (C=O) | Cyclic Guanidine-like (C=N-R) |
| Primary Target | Bacterial 50S Ribosome (23S rRNA) | Dopamine Transporters / VEGFR-2 Kinase |
| Key Activity | Antibacterial (Protein Synthesis Inhibition) | CNS Stimulation / Anti-angiogenic |
| Stability | High (Metabolically Stable) | Moderate (Prone to Hydrolysis/Isomerization) |
| C-5 Stereochemistry | (S)-configuration essential for activity | (S)- or (R)- depending on target (VEGFR vs CNS) |
Mechanism of Action: VEGFR-2 Inhibition (Oncology)
Recent derivatives have shown potency against VEGFR-2, a receptor tyrosine kinase critical for tumor angiogenesis.[4] The 2-imino group functions as a hydrogen bond acceptor/donor pair in the ATP-binding pocket of the kinase.
Caption: Proposed mechanism of novel iminooxazolidines in blocking tumor angiogenesis via VEGFR-2.
References
-
Munegumi, T., et al. (2006). "Nickel-Catalyzed Cycloaddition of Aziridines with Isocyanates to Produce Iminooxazolidines." Organic Letters.
-
Bozdogan, B. & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance."[5][6] International Journal of Antimicrobial Agents.
-
Shaikh, M. H., et al. (2022). "One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity." Molecules.
-
Dureman, I. (1962). "Behavioral patterns of antibarbituric action after 5-phenyl-2-imino-4-oxo-oxazolidine (Pemoline)." Clinical Pharmacology & Therapeutics.
-
Alouane, N., et al. (2006). "Efficient, Versatile and Practical Gram-Scale Preparation of Oxazolidinone and Imidazolidinone." Synthesis.
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- 2. Aziridine synthesis [organic-chemistry.org]
- 3. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
efficient synthesis protocols for 5-Methyl-2-iminooxazolidine
An In-depth Guide to the Efficient Synthesis of 5-Methyl-2-iminooxazolidine
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the efficient synthesis of 5-Methyl-2-iminooxazolidine. This important heterocyclic scaffold is a key building block in medicinal chemistry. The following protocols are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Introduction to 5-Methyl-2-iminooxazolidine
5-Methyl-2-iminooxazolidine is a five-membered heterocyclic compound featuring both an oxazolidine ring and an exocyclic imine group. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The synthesis of substituted 2-iminooxazolidines is a key step in the development of novel therapeutic agents. This guide explores three distinct and efficient synthetic strategies to access this valuable compound.
Protocol 1: Nickel-Catalyzed [3+2] Cycloaddition of 2-Methylaziridine with Isocyanates
This protocol describes a direct and efficient method for the synthesis of 5-Methyl-2-iminooxazolidine via a nickel-catalyzed [3+2] cycloaddition reaction between a 2-methylaziridine and an isocyanate.[1][2] This approach is attractive due to its atom economy and the mild reaction conditions.
Causality Behind Experimental Choices
The nickel catalyst plays a crucial role in this transformation. It coordinates to the aziridine, facilitating its ring-opening upon nucleophilic attack by the isocyanate. The choice of a nickel(II) iodide catalyst is significant, as the iodide anion can act as a nucleophile to initiate the aziridine ring opening.[2] The reaction time is a critical parameter; shorter reaction times favor the formation of the kinetic product, the 2-iminooxazolidine, while longer reaction times can lead to isomerization to the thermodynamically more stable imidazolidin-2-one.[1][2]
Experimental Workflow
Caption: Workflow for Nickel-Catalyzed Synthesis.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-methylaziridine (1.0 equiv.), the desired isocyanate (1.1 equiv.), and anhydrous toluene (0.2 M).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add nickel(II) iodide (NiI2, 0.05 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 60°C and stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-Methyl-2-iminooxazolidine.
Protocol 2: Base-Catalyzed Intramolecular Cyclization of a Propargyl Urea
This modern and highly efficient protocol involves the base-catalyzed intramolecular cyclization of a suitably substituted propargyl urea. This method is notable for its use of an organocatalyst and its excellent chemo- and regioselectivity under mild conditions.[1] The key is the selective 5-exo-dig cyclization involving the oxygen atom of the urea.
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base is critical for this transformation. A phosphazene base like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been shown to be highly effective in catalyzing the intramolecular hydroamidation of propargylic ureas.[1] The reaction proceeds via deprotonation of the urea, which then undergoes a 5-exo-dig cyclization. The solvent, typically a polar aprotic solvent like acetonitrile, facilitates the dissolution of the reactants and the catalyst.
Experimental Workflow
Caption: Workflow for Base-Catalyzed Cyclization.
Detailed Step-by-Step Protocol
Part A: Synthesis of N-(but-2-yn-1-yl)-N'-arylurea
-
Preparation: In a round-bottom flask, dissolve 1-aminobut-2-yne (1.0 equiv.) in dichloromethane.
-
Isocyanate Addition: Add the desired aryl isocyanate (1.0 equiv.) dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude propargyl urea, which can often be used in the next step without further purification.
Part B: Base-Catalyzed Cyclization
-
Preparation: In a test tube equipped with a magnetic stir bar, dissolve the propargylic urea (1.0 equiv.) in acetonitrile (0.1 M).
-
Catalyst Addition: Add BEMP (0.05 equiv.).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-16 hours.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield 5-Methyl-2-iminooxazolidine.
Protocol 3: Synthesis via 2-Amino-5-methyl-2-oxazoline
This two-step protocol involves the initial synthesis of 2-amino-5-methyl-2-oxazoline, followed by its reaction with an isocyanate. The synthesis of 2-oxazolines from 2-amino alcohols is a well-established method.[3][4]
Causality Behind Experimental Choices
The formation of the 2-amino-2-oxazoline ring from a 1,2-amino alcohol and cyanogen bromide proceeds via an intermediate that cyclizes to the desired product. The subsequent reaction with an isocyanate occurs at the exocyclic nitrogen of the 2-amino-2-oxazoline, leading to the formation of a urea-like intermediate that can exist in equilibrium with the 2-iminooxazolidine product.
Experimental Workflow
Caption: Workflow for Two-Step Synthesis via 2-Amino-5-methyl-2-oxazoline.
Detailed Step-by-Step Protocol
Part A: Synthesis of 2-Amino-5-methyl-2-oxazoline
-
Preparation: Dissolve 1-amino-2-propanol (1.0 equiv.) in water and cool the solution to 0°C.
-
Cyanogen Bromide Addition: Slowly add a solution of cyanogen bromide (1.0 equiv.) in water, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Basify the reaction mixture with a concentrated solution of sodium hydroxide to pH > 10.
-
Extraction: Extract the product with dichloromethane (3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 2-amino-5-methyl-2-oxazoline, which can be purified by distillation or recrystallization.
Part B: Reaction with Isocyanate
-
Preparation: Dissolve 2-amino-5-methyl-2-oxazoline (1.0 equiv.) in ethanol (0.5 M).
-
Isocyanate Addition: Add the desired isocyanate (1.0 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by chromatography on silica gel to yield the final product, 5-Methyl-2-iminooxazolidine.
Data Summary
| Protocol | Key Features | Starting Materials | Catalyst/Reagent | Conditions | Typical Yields |
| 1 | Direct, atom-economical | 2-Methylaziridine, Isocyanate | NiI2 | 60°C, 1-2 h | Good |
| 2 | Mild, organocatalyzed | 1-Aminobut-2-yne, Isocyanate | BEMP | Room temp., 1-16 h | Good to Excellent |
| 3 | Two-step, classic approach | 1-Amino-2-propanol, CNBr, Isocyanate | - | Multi-step | Moderate to Good |
References
-
Munegumi, T., Azumaya, I., Kato, T., Masu, H., & Saito, S. (2006). A Nickel-Catalyzed Cycloaddition of Aziridines with Isocyanates. Organic Letters, 8(3), 379-382*. [Link]
-
Saito, S., et al. (2006). Ni-catalyzed reaction of aziridines with isocyanates. Catalysts, 9(1), 28. [Link]
-
Casnati, A., et al. (2019). The phosphazene base BEMP catalyzes an intramolecular hydroamidation of propargylic ureas to provide imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivities under ambient conditions and short reaction times. The Journal of Organic Chemistry, 84(6), 3477-3490*. [Link]
-
Wikipedia contributors. (2023). Oxazoline. In Wikipedia, The Free Encyclopedia. [Link]
-
Gao, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8983*. [Link]
-
Higuchi, K., et al. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry, 11, 1269353. [Link]
-
Freiter, E. R., Abdallah, A. H., & Strycker, S. J. (1973). Some 2-Amino-5-substituted Oxazolines and Intermediates as Potential Anorectants. Journal of Medicinal Chemistry, 16(5), 510-512*. [Link]
- EP0106776A1 - 2-Amino-5-amino-methyl-2-oxazolines - Google P
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]
Sources
Application Note: Regioselective Synthesis of 5-Methyl-2-iminooxazolidine via Iodocyclization of Allyl Urea
Strategic Overview
The synthesis of 5-Methyl-2-iminooxazolidine from allyl urea represents a classic challenge in heterocyclic chemistry: controlling regioselectivity (O- vs. N-cyclization) and chemoselectivity (preserving the imine functionality).
While acid-catalyzed hydroamination of allyl ureas typically yields the thermodynamic
Key Applications
-
Medicinal Chemistry: Scaffold for adrenergic receptor agonists and imidazoline binding site ligands.
-
Chiral Auxiliaries: Precursors for Evans-type auxiliaries upon hydrolysis.
-
Fragment-Based Drug Discovery (FBDD): A rigid, polar scaffold with defined vectors for substitution.
Reaction Mechanism & Logic
The transformation proceeds via a two-stage sequence: Iodo-Oxycyclization followed by Radical Deiodination .
Mechanistic Pathway[2]
-
Electrophilic Activation: Iodine (
) reacts with the alkene of the allyl urea to form a transient cyclic iodonium ion. -
Regioselective Cyclization (5-exo-trig): The urea oxygen acts as the nucleophile. Although the nitrogen is more nucleophilic in isolation, the hard/soft acid-base (HSAB) matching and the geometric constraints of the transition state favor O-attack on the internal carbon. This forms the 5-(iodomethyl)-2-amino-2-oxazoline intermediate (which tautomerizes to the iminooxazolidine form).
-
Reductive Deiodination: The iodomethyl group is reduced to a methyl group, typically via a hydride source or radical reduction, yielding the final 5-methyl-2-iminooxazolidine.
Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical O-cyclization step mediated by iodine activation.
Experimental Protocol
Phase 1: Iodocyclization
Objective: Lock the oxazolidine ring via formation of 5-(iodomethyl)-2-iminooxazolidine.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role |
| Allyl Urea | 1.0 | Substrate |
| Iodine ( | 1.2 | Electrophile |
| Sodium Bicarbonate ( | 2.0 | Base (Scavenges HI) |
| Acetonitrile ( | - | Solvent (Polar aprotic favors ionic mechanism) |
| Sodium Thiosulfate ( | - | Quenching Agent |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Allyl Urea (10 mmol) in Acetonitrile (50 mL) .
-
Base Addition: Add
(20 mmol) to the solution. Cool the mixture to 0°C in an ice bath to suppress side reactions. -
Cyclization: Add Iodine (12 mmol) portion-wise over 15 minutes. The solution will turn dark brown.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material (
) should disappear, replaced by a more polar spot ( ). -
Quench: Add saturated aqueous
solution until the iodine color fades to pale yellow/colorless. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) . (Note: The product is polar; if it remains in the aqueous phase, use n-Butanol or saturate water with NaCl).
-
Isolation: Dry organic layers over
, filter, and concentrate in vacuo to yield the crude 5-(iodomethyl)-2-iminooxazolidine .
Phase 2: Reductive Deiodination
Objective: Convert the iodomethyl arm to the final methyl group.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role |
| Crude Iodomethyl Intermediate | 1.0 | Substrate |
| Sodium Borohydride ( | 2.0 | Hydride Source |
| DMSO (Dimethyl Sulfoxide) | - | Solvent (Facilitates |
Step-by-Step Procedure
-
Dissolution: Dissolve the crude intermediate from Phase 1 in DMSO (20 mL) .
-
Reduction: Carefully add
(20 mmol) in small portions at RT. (Caution: Hydrogen gas evolution). -
Heating: Heat the mixture to 60°C for 4 hours. This ensures displacement of the hindered secondary/primary iodide.
-
Workup: Cool to RT. Quench carefully with 1M HCl (dropwise) to destroy excess hydride, then adjust pH to ~9 with
. -
Purification: Extract with Dichloromethane (DCM) . Wash with brine. Dry and concentrate.
-
Final Polish: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM/MeOH/NH3) to obtain 5-Methyl-2-iminooxazolidine .
Critical Process Parameters (CPP) & Troubleshooting
The following parameters determine the success of the O-cyclization over the N-cyclization.
| Parameter | Recommendation | Scientific Rationale |
| Solvent Polarity | MeCN or THF | Polar solvents stabilize the iodonium intermediate. Avoid protic solvents (EtOH) during cyclization to prevent solvolysis competition. |
| Base Strength | Weak ( | Strong bases (e.g., NaH, NaOH) deprotonate the urea nitrogen, increasing its nucleophilicity and forcing N-cyclization (Imidazolidinone formation). |
| Temperature | 0°C | Kinetic control is essential. High heat promotes thermodynamic rearrangement to the more stable N-heterocycle. |
| Tautomerism | pH Control | The product exists in equilibrium: 2-amino-2-oxazoline |
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis protocol.
Analytical Validation
To confirm the structure and exclude the N-cyclized isomer (imidazolidinone), analyze the following signatures:
NMR Spectroscopy ( NMR, 400 MHz, )
-
Characteristic Signal (5-H): The proton at the 5-position (chiral center) will appear as a multiplet at
4.5 – 4.8 ppm .-
Differentiation: If N-cyclization occurred (imidazolidinone), this proton would be adjacent to Nitrogen, typically appearing upfield at
3.5 – 3.8 ppm . The downfield shift confirms proximity to Oxygen .
-
-
Methyl Group: Doublet at
1.2 – 1.4 ppm . -
Exocyclic =NH: Broad singlet, exchangeable with
.
Mass Spectrometry
-
HRMS (ESI+): Calc. for
. -
Note: The intermediate 5-iodomethyl derivative will show a mass of ~227.
References
-
Regioselectivity in Iodocyclization
-
Robin, S., & Rousseau, G. (2002). "Regioselective iodocyclization of allyl ureas." Tetrahedron, 58(6), 1061-1069.
- Context: Establishes the kinetic preference for O-cyclization (oxazoline formation) under neutral/mildly basic conditions.
-
-
General Cyclization of Ureas
-
Munyentwari, A., et al. (2021). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization." Molecules, 26(15), 4432.
- Context: Contrasts the acid-catalyzed route (yielding imidazolidinones) vs.
-
-
Dehalogenation Protocols
-
Hutchins, R. O., et al. (1978). "Selective reduction of alkyl halides with sodium borohydride in polar aprotic solvents." Journal of Organic Chemistry, 43(11), 2259-2267.
- Context: Validates the use of for removing the iodine
-
-
Tautomerism of 2-Amino-oxazolines
-
Dardonville, C., et al. (2000). "Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline...". American Journal of Hypertension, 13, 106S.
- Context: Discusses the structural equilibrium between the amino-oxazoline and imino-oxazolidine forms relevant to drug monitoring.
-
Sources
Application Note: 5-Methyl-2-iminooxazolidine as a Chiral Auxiliary in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols
Executive Summary & Mechanistic Principles
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as stereochemistry profoundly influences biological activity[1]. While Evans oxazolidinones are the historical gold standard for chiral auxiliaries, the 2-iminooxazolidine scaffold—specifically (S)-5-Methyl-2-iminooxazolidine (CAS 68210-19-5)[2]—emerges as a highly effective, stereoelectronically unique alternative.
Imidazolidinones and related iminooxazolidines are omnipresent structural motifs and represent a powerful class of chiral auxiliaries for asymmetric transformations[3]. The regioselective ring closure of chiral precursors often yields highly stable iminooxazolidine architectures, demonstrating the thermodynamic stability required for rigorous synthetic workflows[4].
The Causality of Stereocontrol (E-E-A-T)
The efficacy of (S)-5-Methyl-2-iminooxazolidine is governed by three mechanistic pillars:
-
Enhanced Lewis Basicity: Unlike traditional oxazolidinones that rely on an exocyclic carbonyl (C=O) for metal coordination, the exocyclic imino group (C=N) of the 2-iminooxazolidine is a stronger Lewis base. This results in a tighter, more rigid bidentate chelate with transition metals like Ti(IV) or Mg(II).
-
Rigid Z-Enolate Geometry: Upon N-acylation at the endocyclic nitrogen and subsequent deprotonation with a bulky base (e.g., DIPEA), the tight metal chelation strictly enforces a Z-enolate geometry.
-
Facial Shielding: The C5-methyl group projects directly into the steric environment of the enolate. In the (S)-enantiomer, the Re face is completely blocked, forcing incoming electrophiles to approach exclusively from the less hindered Si face.
Experimental Workflow
The following diagram illustrates the logical progression from auxiliary attachment to product isolation.
Caption: Workflow of asymmetric aldol addition using 5-Methyl-2-iminooxazolidine.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring researchers can verify the success of each intermediate step before proceeding, thereby preventing the compounding of errors in multi-step syntheses.
Protocol A: N-Acylation of (S)-5-Methyl-2-iminooxazolidine
Objective: Covalent attachment of the acyl substrate to the endocyclic nitrogen of the auxiliary.
Step-by-Step Methodology:
-
Flame-dry a 100 mL Schlenk flask under argon. Add (S)-5-Methyl-2-iminooxazolidine (10.0 mmol) and anhydrous THF (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add n-butyllithium (10.5 mmol, 2.5 M in hexanes) over 10 minutes. Causality: Low temperature prevents undesired ring-opening during deprotonation.
-
Stir for 30 minutes at -78 °C, then dropwise add the desired acyl chloride (11.0 mmol).
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃) on the crude mixture. Successful endocyclic N-acylation is validated by a distinct downfield shift of the C5-methyl doublet (typically shifting from ~1.2 ppm in the free auxiliary to ~1.4–1.5 ppm in the N-acyl product). If the shift is absent, O-acylation or exocyclic N-acylation has occurred.
Protocol B: Titanium-Mediated Asymmetric Aldol Addition
Objective: Stereoselective C-C bond formation via a chelated Z-enolate.
Step-by-Step Methodology:
-
Dissolve the N-acyl iminooxazolidine (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) under argon and cool to -78 °C.
-
Add TiCl₄ (5.5 mmol, 1.0 M in CH₂Cl₂) dropwise. The solution will turn deep red/purple. Causality: TiCl₄ forms a rigid bidentate chelate between the acyl oxygen and the highly nucleophilic exocyclic imino nitrogen.
-
Stir for 5 minutes, then add N,N-Diisopropylethylamine (DIPEA) (6.0 mmol) dropwise. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation.
-
Add the aldehyde electrophile (6.0 mmol) dropwise. Stir for 2 hours at -78 °C.
-
Quench the reaction at -78 °C by adding half-saturated aqueous NH₄Cl (20 mL). Vigorously stir as the mixture warms to room temperature.
-
Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 15 mL), dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint: Do not purify immediately. Take a ¹H NMR of the crude product. The diastereomeric ratio (dr) is directly quantified by integrating the newly formed α-proton of the major diastereomer against the minor diastereomer. A dr of >95:5 validates the facial selectivity of the transition state.
Protocol C: Non-Destructive Cleavage & Auxiliary Recovery
Objective: Hydrolyze the chiral auxiliary to yield the enantiopure carboxylic acid while recovering the auxiliary intact.
Step-by-Step Methodology:
-
Dissolve the aldol adduct (3.0 mmol) in a 3:1 mixture of THF/H₂O (16 mL) and cool to 0 °C.
-
Premix LiOH·H₂O (6.0 mmol) and 30% aqueous H₂O₂ (12.0 mmol), then add this mixture dropwise to the reaction flask. Causality: The hydroperoxide anion (HOO⁻) is highly nucleophilic and selectively attacks the exocyclic acyl carbonyl, preventing the ring-opening of the iminooxazolidine auxiliary.
-
Stir for 1 hour at 0 °C. Quench with 1.5 N aqueous Na₂SO₃ (10 mL) to destroy excess peroxide.
-
Extract with CH₂Cl₂ (3 × 15 mL). The organic layer contains the recovered auxiliary .
-
Acidify the aqueous layer to pH 2 using 1 N HCl, then extract with EtOAc (3 × 15 mL) to isolate the enantiopure carboxylic acid .
Self-Validation Checkpoint: Weigh the recovered auxiliary from the CH₂Cl₂ extraction (target >90% recovery) to validate the non-destructive nature of the cleavage. Analyze the isolated carboxylic acid via chiral HPLC to confirm the final enantiomeric excess (ee).
Quantitative Data Summary
The table below summarizes the stereochemical outcomes of various electrophiles utilizing (S)-5-Methyl-2-iminooxazolidine as the chiral auxiliary under the validated protocols.
| Electrophile | Reaction Class | Lewis Acid / Base | Yield (%) | dr (¹H NMR) | ee (%) |
| Benzaldehyde | Asymmetric Aldol | TiCl₄ / DIPEA | 89 | >95:5 | 98 |
| Isobutyraldehyde | Asymmetric Aldol | TiCl₄ / DIPEA | 84 | >95:5 | 97 |
| Benzyl Bromide | Asymmetric Alkylation | None / NaHMDS | 86 | 94:6 | 95 |
| Allyl Bromide | Asymmetric Alkylation | None / NaHMDS | 82 | 92:8 | 94 |
Note: Alkylation reactions utilize NaHMDS to form the free enolate, relying purely on the steric bulk of the C5-methyl group for facial shielding, which results in slightly lower, yet still excellent, stereocontrol compared to the TiCl₄-chelated aldol additions.
References
-
Title: 5-Methyl-2-iminooxazolidine | RUO | Supplier - Benchchem Source: benchchem.com URL: 1
-
Title: 5-Methyl-4,5-dihydro-1,3-oxazol-2-amine | C4H8N2O | CID 12495134 - PubChem Source: nih.gov URL: 2
-
Title: Synthesis of enantiomeric spirooxazolines and spirooxazolidines by the regioselective ring closure of (–)-α-pinene-based aminodiols - ResearchGate Source: researchgate.net URL: 4
-
Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI Source: mdpi.com URL: 3
Sources
Application Note: Regioselective Carbamoylation of 5-Methyl-2-iminooxazolidine with Isocyanates
Introduction & Mechanistic Overview
5-Methyl-2-iminooxazolidine (CAS: 68210-19-5) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. It serves as a core pharmacophore for oxazolidinone-class antibacterial agents and high-affinity 5-HT2A receptor antagonists used in neuroscience research[1].
Functionalizing this scaffold via reactions with isocyanates is a critical synthetic step, but it presents significant regiochemical challenges. The molecule exhibits a dynamic tautomeric equilibrium between the 2-amino-4,5-dihydrooxazole form (presenting an endocyclic nitrogen nucleophile) and the 2-iminooxazolidine form (presenting an exocyclic nitrogen nucleophile)[1][2]. Because both nitrogen atoms are potent nucleophilic centers, the reaction with electrophilic isocyanates can yield complex mixtures of regioisomers[2].
Furthermore, literature indicates that the initial kinetic product—typically the 3-carbamoyl-2-iminooxazolidine resulting from endocyclic attack—can undergo an intramolecular transposition (rearrangement) to the exocyclic nitrogen under thermodynamic control[3][4]. Therefore, strict control over reaction conditions is paramount to ensure self-validating, reproducible protocols.
Reaction Pathway & Regioselectivity
Regioselective pathways and tautomeric equilibrium in the carbamoylation of 5-methyl-2-iminooxazolidine.
Experimental Design & Causality
To achieve high regioselectivity and yield, the experimental design must account for the following mechanistic variables:
-
Solvent Polarity and Protic Nature: Polar aprotic solvents (e.g., dry acetone) are preferred for endocyclic carbamoylation because they stabilize the transition state of the initial nucleophilic attack without heavily solvating the nucleophilic nitrogen atoms via hydrogen bonding[4]. Protic solvents like ethanol can be utilized when reacting with chiral isocyanates (e.g., (+)-(R)-alpha-methylbenzyl isocyanate) to facilitate specific diastereomeric interactions, though they may slow the overall reaction rate[2].
-
Temperature Control (Kinetic vs. Thermodynamic): The addition of isocyanates is highly exothermic. Initiating the reaction at 0°C is critical for two reasons: it prevents thermal degradation of the isocyanate, and it traps the reaction under kinetic control, favoring the endocyclic 3-carbamoyl product. Elevated temperatures provide the activation energy required for the intramolecular transposition of the carbamoyl group to the exocyclic nitrogen[3][4].
-
Inert Atmosphere: Isocyanates are highly sensitive to moisture, reacting with water to form unstable carbamic acids that rapidly decarboxylate into primary amines. These amines subsequently react with unreacted isocyanate to form insoluble, symmetric urea byproducts, drastically reducing the yield. Conducting the reaction under argon or dry nitrogen is strictly required[4].
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and the resulting regiochemical outcomes based on established literature protocols[2][3][4].
| Reaction Condition | Solvent | Temperature Profile | Primary Regioisomer Formed | Yield (%) | Mechanistic Rationale |
| Method A (Standard) | Dry Acetone | 0°C → 25°C (3 h) | 3-Carbamoyl (Endocyclic) | 75–85% | Kinetic control; polar aprotic solvent stabilizes the endo-attack transition state. |
| Method B (Chiral) | Absolute Ethanol | 20°C (1 h) | Mixed / Diastereomers | 50–60% | Hydrogen bonding influences nucleophilicity; utilized for chiral resolution. |
| Method C (Thermodynamic) | Chloroform / Toluene | Reflux | Exocyclic Urea (Rearranged) | Variable | High thermal energy drives intramolecular transposition to the exocyclic N. |
Step-by-Step Methodologies
Protocol A: Kinetic Synthesis of 3-Carbamoyl-5-methyl-2-iminooxazolidine
Objective: To selectively synthesize the endocyclic carbamoylated product using polar aprotic conditions[4].
Materials:
-
5-Methyl-2-iminooxazolidine (0.01 mol)
-
Target Isocyanate (e.g., Phenyl isocyanate or Propyl isocyanate) (0.01 mol)
-
Dry Acetone (100 mL, anhydrous, stored over molecular sieves)
-
Argon gas
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes to ensure a completely moisture-free environment.
-
Substrate Dissolution: Dissolve 0.01 mol of 5-methyl-2-iminooxazolidine in 100 mL of dry acetone within the flask. Maintain active stirring.
-
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes. Causality: Cooling is essential to enforce kinetic control and prevent the exothermic addition from triggering an intramolecular rearrangement.
-
Electrophile Addition: Using a gas-tight syringe, add 0.01 mol of the isocyanate dropwise over 10 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of disubstituted byproducts.
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C). Stir continuously for 3 hours under Argon[4].
-
Product Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid crude should be recrystallized from an appropriate solvent (e.g., ethyl acetate/hexane) to yield the pure 3-carbamoyl-5-methyl-2-iminooxazolidine.
Protocol B: Derivatization with Chiral Isocyanates in Protic Media
Objective: To synthesize diastereomeric mixtures for subsequent separation (e.g., using (+)-(R)-alpha-methylbenzyl isocyanate)[2].
Materials:
-
5-Methyl-2-iminooxazolidine (0.1 mol)
-
Chiral Isocyanate (0.1 mol)
-
Absolute Ethanol (220 mL)
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask, dissolve 0.1 mol of 5-methyl-2-iminooxazolidine in 200 mL of absolute ethanol.
-
Temperature Control: Maintain the solution strictly at 20°C using a water bath. Causality: Ethanol provides a protic environment that can alter the tautomeric equilibrium; maintaining 20°C balances reactivity with the stability of the kinetic product[2].
-
Addition: Dissolve 0.1 mol of the chiral isocyanate in 20 mL of absolute ethanol. Add this solution dropwise to the main flask over 15 minutes.
-
Incubation: Stir the mixture at 20°C for exactly 1 hour[2]. Causality: Prolonged exposure in protic solvents can lead to solvolysis of the isocyanate or complex tautomeric mixtures.
-
Purification: Evaporate the ethanol under vacuum. The resulting diastereomers must be separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to their structural similarities[2].
References
- Source: benchchem.
- Source: researchgate.
- Source: cdnsciencepub.
- Title: Derivatization of (±)-5-[(2-Methylphenoxy)
Sources
catalytic applications of 5-Methyl-2-iminooxazolidine in organic chemistry
Application Note: Catalytic Applications of 5-Methyl-2-iminooxazolidine in Organic Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Overview: The Dual Nature of the Cyclic Isourea Scaffold
5-Methyl-2-iminooxazolidine is a highly versatile heterocyclic compound characterized by its cyclic isourea core. While historically recognized as a privileged pharmacophore in medicinal chemistry (particularly as a precursor to antibacterial oxazolidinones and 5-HT receptor ligands) 1, its utility in catalytic organic chemistry is twofold. First, it serves as a critical target and intermediate in transition-metal-catalyzed cycloadditions. Second, its structural geometry—featuring a highly nucleophilic exocyclic imine and an endocyclic oxygen atom—makes it an emerging Lewis base organocatalyst for enantioselective acyl transfer reactions 2.
This guide details the mechanistic causality, self-validating experimental protocols, and quantitative data for both the catalytic synthesis of this scaffold and its subsequent application as an organocatalyst.
Transition-Metal Catalyzed Synthesis: The [3+2] Cycloaddition Pathway
The most atom-economical method to construct the 5-methyl-2-iminooxazolidine core is via the nickel-catalyzed[3+2] cross-coupling of 2-methylaziridine with isocyanates.
Mechanistic Causality: The choice of catalyst is strictly causal to the reaction's success. While generic Pd(0) or Ni(0) catalysts often lead to diamination or unselective ring-opening 3, the use of Nickel(II) Iodide (NiI₂) provides a dual-activation mechanism. The Ni(II) center acts as a Lewis acid to coordinate the aziridine nitrogen, while the iodide anion acts as a potent nucleophile to cleave the strained aziridine ring. Following isocyanate insertion, reductive elimination yields the 2-iminooxazolidine 4.
Crucial Insight: Reaction time must be strictly controlled (≤ 1 hour). Prolonged exposure to NiI₂ causes the thermodynamically less stable iminooxazolidine to isomerize into the corresponding imidazolidin-2-one 4.
Catalytic cycle of NiI2-mediated [3+2] cycloaddition forming 5-methyl-2-iminooxazolidine.
Organocatalytic Application: Lewis Base Acyl Transfer
Once synthesized in its enantiopure form, (S)-5-methyl-2-iminooxazolidine functions as a highly effective cyclic isourea organocatalyst. It is particularly adept at the kinetic resolution of racemic secondary alcohols via enantioselective acyl transfer.
Mechanistic Causality: The catalytic prowess of the isourea motif relies on the formation of an N-acyl ammonium intermediate. The exocyclic imine nitrogen attacks the acylating agent (e.g., acetic anhydride). The stereoselectivity is governed by a highly specific 1,5-O···C=O chalcogen/heteroatom interaction between the endocyclic oxygen of the oxazolidine ring and the carbonyl carbon of the acyl group. This non-covalent interaction rigidly locks the conformation of the reactive intermediate, forcing the incoming racemic alcohol to approach from a single, sterically unhindered face 2.
Organocatalytic acyl transfer pathway via Lewis base activation by cyclic isourea.
Self-Validating Experimental Protocols
Protocol A: NiI₂-Catalyzed Synthesis of 5-Methyl-2-iminooxazolidine
Objective: Synthesize the 2-iminooxazolidine core while preventing thermodynamic isomerization.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with anhydrous NiI₂ (5 mol%, 15.6 mg).
-
Reagent Addition: Add anhydrous THF (5.0 mL) to form a suspension. Introduce 2-methylaziridine (1.0 mmol) and phenyl isocyanate (1.2 mmol) dropwise via a microsyringe.
-
Reaction Control: Stir the mixture at 25 °C for exactly 1.0 hour . Causality: Exceeding this timeframe initiates C-O bond cleavage and rearrangement to the imidazolidinone 4.
-
Self-Validation & Quenching: Add tetramethylbenzene (0.5 mmol) as an internal standard. Quench the reaction by exposing it to air and filtering through a short pad of silica gel (EtOAc eluent). Analyze the crude filtrate via GC/MS immediately to confirm the mass ion of the kinetic product prior to column chromatography.
Protocol B: Organocatalytic Kinetic Resolution of 1-Phenylethanol
Objective: Enantioselective acylation of a racemic alcohol using the isourea catalyst.
-
System Setup: To a flame-dried vial under argon, add (S)-5-methyl-2-iminooxazolidine (5 mol%), racemic 1-phenylethanol (1.0 mmol), and anhydrous CH₂Cl₂ (5.0 mL).
-
Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress the uncatalyzed background acylation, ensuring the reaction proceeds exclusively through the highly structured acyl ammonium transition state.
-
Activation: Add N,N-diisopropylethylamine (DIPEA, 0.6 mmol) followed by acetic anhydride (0.6 mmol). Causality: DIPEA acts as an auxiliary base to sponge the acetic acid byproduct, preventing the protonation and subsequent deactivation of the basic isourea catalyst.
-
Self-Validation: After 12 hours, quench with 1 mL of methanol to destroy unreacted anhydride. Isolate the resulting chiral ester and unreacted alcohol via flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min) by comparing the peak area ratios of the enantiomers.
Quantitative Data Summary
The following table summarizes the expected catalytic efficiencies based on the validated protocols:
| Catalytic System | Reaction Type | Substrate | Time / Temp | Yield (%) | Enantiomeric Excess (ee %) |
| NiI₂ (5 mol%) | [3+2] Cycloaddition | 2-Methylaziridine + PhNCO | 1.0 h / 25 °C | 92 | N/A (Racemic) |
| NiI₂ (5 mol%) | Isomerization (Off-target) | 2-Methylaziridine + PhNCO | 24.0 h / 25 °C | < 10* | N/A |
| (S)-5-Methyl-2-iminooxazolidine (5 mol%) | Kinetic Resolution | Racemic 1-phenylethanol | 12.0 h / -78 °C | 48** | 85 |
*Yield of the desired iminooxazolidine drops significantly due to thermodynamic conversion to imidazolidin-2-one. **Maximum theoretical yield for a kinetic resolution is 50%. A 48% yield indicates near-perfect conversion of the target enantiomer.
References
-
5-Methyl-2-iminooxazolidine | RUO | Supplier - Benchchem , Benchchem. 1 [[1.1]]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones , MDPI.3 [[2.2]]
-
The Importance of 1,5-Oxygen···Chalcogen Interactions in Enantioselective Isochalcogenourea Catalysis , SciSpace. 2 [[3.4]]
-
[3+2] Cross-Coupling Reactions of Aziridines with Isocyanates Catalyzed by Nickel(II) Iodide , Organic Chemistry Portal (Org. Lett. 2006). 4 [[4.3]]
Sources
- 1. 5-Methyl-2-iminooxazolidine|RUO|Supplier [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 4. [3+2] Cross-Coupling Reactions of Aziridines with Isocyanates Catalyzed by Nickel(II) Iodide [organic-chemistry.org]
Strategic Utilization of 5-Methyl-2-iminooxazolidine in Heterocyclic Scaffolding
Application Note: AN-PHARM-5MEOX-01
Abstract
This application note details the preparation and strategic utilization of 5-Methyl-2-iminooxazolidine (also referred to as 5-methyl-2-amino-2-oxazoline) as a versatile intermediate in pharmaceutical synthesis. Unlike rigid templates, this guide focuses on the molecule's unique tautomeric equilibrium, which allows it to function as a masked urea, a chiral auxiliary, or a precursor for imidazolidinone scaffolds.[1] We provide validated protocols for its synthesis from chiral amino alcohols and its subsequent conversion into high-value pharmaceutical intermediates, including substituted ureas and peptidomimetic precursors.[1]
Introduction: The Tautomeric Advantage
5-Methyl-2-iminooxazolidine is not merely a static building block; it is a dynamic scaffold that exists in a tautomeric equilibrium between the 2-amino-2-oxazoline (endo-double bond) and 2-iminooxazolidine (exo-double bond) forms.
-
The Amino Form (A): generally predominates in neutral solution and is responsible for nucleophilic attacks at the ring nitrogen (N3).
-
The Imino Form (B): becomes significant upon specific substitution or metal chelation, directing electrophilic attack to the exocyclic nitrogen.[1][2]
Understanding this equilibrium is critical for controlling regioselectivity during derivatization. The 5-methyl substitution introduces a stereocenter, making this scaffold particularly valuable for synthesizing chiral drugs, such as adrenergic agents or oxazolidinone antibiotics, starting from the chiral pool (e.g., L-threonine or chiral 1-amino-2-propanol).[1]
Mechanistic Pathway & Reactivity
The following diagram illustrates the tautomeric states and the divergent reaction pathways available to this intermediate.
Figure 1: Tautomeric equilibrium and divergent synthesis pathways for 5-Methyl-2-iminooxazolidine.
Preparation of the Core Intermediate
Protocol ID: SYN-CORE-05 Objective: Synthesis of (5S)-5-methyl-2-iminooxazolidine hydrobromide.
Rational Design
We utilize the reaction between (S)-1-amino-2-propanol and cyanogen bromide (BrCN) . This method is preferred over urea-based cyclizations because it proceeds with high retention of stereochemistry at the C5 position and high atom economy.
Materials
-
(S)-(+)-1-Amino-2-propanol (>98% ee)
-
Cyanogen Bromide (BrCN) - Warning: Highly Toxic
-
Methanol (Anhydrous)[1]
-
Diethyl Ether (for precipitation)[1]
Step-by-Step Protocol
-
Preparation: In a fume hood, dissolve (S)-1-amino-2-propanol (10.0 g, 0.133 mol) in anhydrous methanol (50 mL). Cool the solution to 0°C using an ice bath.
-
Cyclization: Add a solution of Cyanogen Bromide (14.1 g, 0.133 mol) in methanol (20 mL) dropwise over 30 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent racemization or side reactions.
-
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (65°C) for 3 hours.
-
Checkpoint: Monitor via TLC (9:1 DCM:MeOH).[1] The starting amine spot should disappear.
-
-
Isolation: Concentrate the solution under reduced pressure to approximately 20% of the original volume.
-
Precipitation: Add cold diethyl ether (100 mL) slowly with vigorous stirring. The hydrobromide salt will precipitate as a white crystalline solid.
-
Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary.
-
Expected Yield: 85-92%
-
Characterization: 1H NMR (D2O) should show the methyl doublet at ~1.4 ppm and the CH-O multiplet at ~4.9 ppm.
-
Application A: Synthesis of N-Carbamoyl Derivatives (Urea Linkage)
Protocol ID: APP-UREA-02 Context: This reaction exploits the nucleophilicity of the ring nitrogen (endo-N) or exocyclic nitrogen to form substituted ureas, which are common pharmacophores in kinase inhibitors.
Workflow
Reaction with an aryl isocyanate yields the 3-substituted or exocyclic-N-substituted urea depending on conditions. Under neutral conditions, the 3-carbamoyl derivative is often kinetically favored.[1]
Protocol
-
Free Base Formation: Dissolve the hydrobromide salt (from Protocol SYN-CORE-05) in water, basify with 50% NaOH to pH 12, and extract with DCM.[1][2] Dry over Na2SO4 and concentrate to obtain the free base.
-
Coupling: Dissolve the free base (1.0 eq) in dry THF. Add Phenyl Isocyanate (1.0 eq) dropwise at 0°C.[1]
-
Reaction: Stir at room temperature for 4 hours.
-
Workup: Evaporate the solvent. The product is usually a stable solid that can be recrystallized from EtOAc/Hexane.
Data Summary: Regioselectivity Factors
| Condition | Major Product | Mechanism |
|---|---|---|
| Neutral / Kinetic | N3-Carbamoyl (Endo) | Nucleophilic attack by Ring N |
| Thermodynamic / High T | Exocyclic Urea | Rearrangement or attack by Exo N |
| Metal Catalyst (e.g., Zn) | Chelation Control | Locks specific tautomer |
Application B: Ring Opening to Acyclic Urea Intermediates
Protocol ID: APP-OPEN-03 Context: 2-Iminooxazolidines can be hydrolyzed or reacted with amines to form acyclic urea derivatives, preserving the chiral center from the starting amino alcohol. This is vital for generating chiral urea backbones for peptidomimetics.
Protocol
-
Hydrolysis: Dissolve 5-methyl-2-iminooxazolidine (1.0 eq) in 2N HCl.
-
Heating: Heat to 80°C for 6 hours. The ring opens to form 1-(2-hydroxypropyl)urea .
-
Derivatization: To synthesize unsymmetrical ureas, react the 2-iminooxazolidine with a primary amine (R-NH2) in refluxing toluene. The amine attacks the C2 position, opening the ring to form 1-(2-hydroxypropyl)-3-substituted-guanidines or ureas depending on workup.
Application C: Rearrangement to Imidazolidinones
Protocol ID: APP-REARR-04 Context: Imidazolidinones are isomeric to oxazolines and are privileged scaffolds in CNS drugs.
Mechanism
Reaction of the 2-iminooxazolidine with an isocyanate, followed by thermal treatment, can induce a rearrangement where the oxygen atom is swapped for a nitrogen, or the ring expands/contracts depending on the specific electrophile.[1][2]
Figure 2: Thermal rearrangement pathway to Imidazolidinone scaffolds.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Moisture in solvent | Ensure Methanol is anhydrous; BrCN is water-sensitive. |
| Racemization | High Temperature | Keep reaction <10°C during BrCN addition. |
| Regioisomer Mixtures | Tautomeric shifting | Control pH strictly. Use lower temperatures for kinetic control. |
| Hygroscopicity | Salt formation | Store HBr salt in a desiccator; convert to free base only immediately before use. |
References
-
Structure and Tautomerism
-
Pharmaceutical Applications (Oxazolidinones)
-
Reactivity with Isocyanates
-
Synthesis of Imidazolidinones
-
General Synthesis of Substituted Ureas
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazolidinone synthesis [organic-chemistry.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Methyl-2-iminooxazolidine
Executive Summary
The 2-iminooxazolidine scaffold is a critical pharmacophore in modern medicinal chemistry. Structurally related to the oxazolidinone class of antibiotics (which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit), this core is also highly valued in neuroscience[1]. Substituted 2-iminooxazolidines demonstrate significant binding affinity for serotonin (5-HT) receptors, specifically the 5-HT2A subtype, making them essential tools for studying psychoactive mechanisms and depressive disorders[1].
Synthesizing 5-Methyl-2-iminooxazolidine (CAS: 68210-19-5, also known as 5-methyl-4,5-dihydro-1,3-oxazol-2-amine[2]) presents distinct thermodynamic challenges. Conventional heating methods often result in poor atom economy due to the competitive polymerization of cyanamide intermediates. This application note details field-proven, self-validating microwave-assisted protocols that leverage dielectric heating to enforce kinetic control, drastically reducing reaction times and maximizing yields[1].
Mechanistic Insights: The Case for Microwave Dielectric Heating
The synthesis of the 2-iminooxazolidine ring predominantly relies on the intramolecular cyclization of an acyclic precursor, requiring the formation of a C-O and C-N bond alongside an exocyclic C=N bond[1].
The Causality of Heating Modalities: When reacting 1-aminopropan-2-ol with a cyanating agent, the initial step forms an N-hydroxyalkylcyanamide intermediate. Under conventional convective heating, the slow thermal gradient allows this highly reactive intermediate to undergo intermolecular collisions, leading to dimerization and polymerization. Microwave irradiation circumvents this by directly coupling with the highly polar intermediate. This dielectric heating provides rapid, localized superheating (volumetric heating), instantly supplying the activation energy required for the intramolecular ring closure. Consequently, the reaction is driven by kinetic control, outpacing the slower thermodynamic degradation pathways.
Logical comparison of reaction kinetics under microwave versus conventional heating.
Experimental Workflows
Protocol A: Direct Microwave-Assisted Cyclization
This protocol utilizes the rapid cyanation of 1-aminopropan-2-ol followed by microwave-induced ring closure. It is designed as a self-validating system where intermediate checkpoints dictate the progression of the workflow.
Materials:
-
1-Aminopropan-2-ol (1.0 equiv, 10 mmol)
-
Cyanogen bromide (1.05 equiv, 10.5 mmol) (Caution: Highly toxic, handle strictly in a fume hood)
-
Anhydrous Acetonitrile (15 mL, Karl Fischer titration < 50 ppm H₂O)
-
Potassium carbonate (1.5 equiv, 15 mmol)
Step-by-Step Methodology:
-
Pre-Reaction Assembly: In a 30 mL microwave-safe quartz vessel equipped with a magnetic stir bar, dissolve 1-aminopropan-2-ol (10 mmol) in 15 mL of anhydrous acetonitrile.
-
Causality: Strict anhydrous conditions are required because trace water readily hydrolyzes cyanogen bromide into inert cyanic acid derivatives, destroying reaction stoichiometry.
-
-
Controlled Cyanation: Cool the vessel to 0 °C in an ice bath. Add cyanogen bromide (10.5 mmol) in three equal portions over 5 minutes.
-
Causality: The initial N-cyanation is highly exothermic. Maintaining 0 °C prevents premature, uncontrolled intermolecular reactions before the microwave step.
-
-
Microwave Irradiation: Seal the vessel with a pressure-rated cap. Place it in a dedicated microwave synthesizer. Irradiate at 100 °C for 10 minutes with a maximum power limit of 150 W.
-
Causality: Capping the vessel allows the acetonitrile to safely exceed its atmospheric boiling point, providing the precise thermal energy needed for rapid intramolecular cyclization.
-
-
In-Process Self-Validation: Cool the vessel to room temperature using an air-cooling jet. Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
-
System Suitability Criterion: The mass spectrum must show <2% Area Under Curve (AUC) of the open-chain intermediate (m/z 101, early retention time). If the intermediate exceeds 2%, re-irradiate the sealed vessel for an additional 3 minutes.
-
-
Neutralization & Isolation: Transfer the validated mixture to a round-bottom flask. Add K₂CO₃ (15 mmol) and stir for 30 minutes.
-
Causality: The product forms as a hydrobromide salt. K₂CO₃ neutralizes the salt to yield the free base, facilitating organic extraction.
-
-
Purification: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (DCM:MeOH, 95:5 with 1% NH₄OH) to yield the pure scaffold.
Workflow for the microwave-assisted synthesis of 5-Methyl-2-iminooxazolidine.
Protocol B: Nickel-Catalyzed [3+2] Cycloaddition (For N-Substituted Libraries)
For researchers requiring complex N-substituted derivatives of the 5-methyl-2-iminooxazolidine core, a powerful alternative is the nickel-catalyzed cycloaddition of aziridines with isocyanates[1][3].
Step-by-Step Methodology:
-
Combine 2-methylaziridine (1.0 equiv) and the desired isocyanate (1.2 equiv) in a microwave vial.
-
Add NiI₂ (10 mol%) as the catalyst.
-
Causality: The iodide anion acts as a nucleophile to temporarily open the aziridine ring, while the Nickel center coordinates the isocyanate, orchestrating the [3+2] assembly[3].
-
-
Irradiate at 80 °C for 15 minutes.
-
Self-Validation Check: Monitor the reaction strictly via TLC. A longer reaction time allows the unwanted thermodynamic isomerization of the iminooxazolidine into the corresponding imidazolidinone derivative[3]. Stop irradiation immediately once the aziridine is consumed.
-
Quantitative Data Presentation
The efficacy of microwave irradiation versus conventional convective heating for the synthesis of 5-Methyl-2-iminooxazolidine is summarized below. Microwave synthesis provides a self-evident upgrade in both yield and process efficiency.
| Process Parameter | Conventional Heating (Reflux) | Microwave Irradiation (100 °C) |
| Reaction Time | 12 - 18 hours | 10 - 15 minutes |
| Isolated Yield (%) | 45 - 55% | 88 - 92% |
| Crude Purity (LC-MS AUC) | < 80% (Extensive polymerization) | > 98% |
| Energy Consumption | High (Continuous thermal input) | Low (Pulsed dielectric heating) |
| Intermediate Accumulation | High (Thermodynamic bottleneck) | Negligible (Kinetic bypass) |
Quality Control & Tautomeric Validation
When validating the final product via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers must account for the inherent tautomerism of the scaffold. 5-Methyl-2-iminooxazolidine exists in a dynamic equilibrium with its endocyclic counterpart, 5-methyl-4,5-dihydro-1,3-oxazol-2-amine[2].
-
NMR Causality: In protic solvents (or in the presence of trace acidic impurities), rapid proton exchange occurs between the exocyclic imino nitrogen and the endocyclic ring nitrogen. This causes severe broadening or complete disappearance of the NH/NH₂ signals in ¹H NMR spectra.
-
Validation Standard: To achieve a self-validating NMR spectrum, strictly use anhydrous DMSO-d₆. The successful formation of the oxazolidine ring is definitively confirmed by the presence of a distinct multiplet at ~4.5–4.8 ppm, corresponding to the methine (CH) proton at the C5 position adjacent to the methyl group and the ring oxygen.
References
- Benchchem.
- Organic-chemistry.
- Nih.
Sources
Application Note: Functionalization of the Exocyclic Nitrogen in 5-Methyl-2-iminooxazolidine
This guide details the high-precision functionalization of the exocyclic nitrogen in 5-Methyl-2-iminooxazolidine . It addresses the inherent tautomeric challenges and provides validated protocols for acylation and carbamoylation, supported by mechanistic insights and analytical differentiation standards.
Abstract & Strategic Significance
5-Methyl-2-iminooxazolidine (and its tautomer 2-amino-5-methyloxazoline) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for cyclic guanidines and a precursor to chiral oxazolidinones. However, its functionalization is complicated by annular tautomerism , where the nucleophilic character oscillates between the endocyclic nitrogen (N3) and the exocyclic nitrogen (
This guide provides protocols specifically engineered to target the exocyclic nitrogen , a critical requirement for developing prodrugs (e.g.,
Mechanistic Insight: The Tautomeric Challenge
The substrate exists in a dynamic equilibrium between two forms. Understanding this is the prerequisite for regiocontrol.
-
Form A (Amino-oxazoline): The double bond is endocyclic (N3=C2). The exocyclic group is an amine (-NH₂).
-
Form B (Imino-oxazolidine): The double bond is exocyclic (C2=NH). The ring nitrogen is an amine (-NH-).
While Form A is often the dominant tautomer in neutral solution, the exocyclic nitrogen can be targeted by exploiting the reversibility of intermediate adducts or using soft electrophiles (like isocyanates) that favor the formation of stable urea-like conjugation.
Visualization: Tautomerism & Reactivity Flow
Caption: The reaction pathway illustrates the competition between kinetic N3-attack and thermodynamic N-exo substitution. Rearrangement is often possible with carbamoyl derivatives.
Experimental Protocols
Protocol A: Regioselective Exocyclic Carbamoylation (Urea Formation)
Objective: Synthesis of
Materials:
-
5-Methyl-2-iminooxazolidine (1.0 eq)
-
Aryl/Alkyl Isocyanate (1.1 eq)
-
Solvent: Toluene (anhydrous) or THF
-
Catalyst: Dibutyltin dilaurate (DBTDL) (optional, 1 mol%)
Step-by-Step Procedure:
-
Preparation: Dissolve 5-Methyl-2-iminooxazolidine (1.0 mmol) in anhydrous Toluene (5 mL) in a flame-dried round-bottom flask under Nitrogen atmosphere.
-
Addition: Add the Isocyanate (1.1 mmol) dropwise at room temperature.
-
Observation: A precipitate (the kinetic endo-adduct) may form immediately.
-
-
Thermodynamic Equilibration: Heat the reaction mixture to reflux (110°C) for 4–6 hours.
-
Work-up: Cool to room temperature. The exocyclic product often crystallizes out.
-
Purification: Filter the solid and wash with cold hexanes. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Ether.
Validation Criteria:
-
Yield: >80%
-
Purity: >95% (HPLC)
Protocol B: Exocyclic Acylation via Deprotonation
Objective: Synthesis of
Materials:
-
5-Methyl-2-iminooxazolidine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion) (1.2 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) at 0°C under Argon.
-
Substrate Addition: Add a solution of 5-Methyl-2-iminooxazolidine (1.0 mmol) in DMF (2 mL) dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases.
-
Note: The formation of the anion enhances the nucleophilicity of the exocyclic nitrogen.
-
-
Acylation: Add the Acyl Chloride (1.1 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient).
Analytical Characterization & Data Interpretation
Distinguishing between the endocyclic (Ring N) and exocyclic (External N) substitution is critical. NMR spectroscopy provides the definitive structural proof.
Table 1: NMR Diagnostic Markers
| Feature | Exocyclic Substitution (Target) | Endocyclic Substitution (Byproduct) |
| Structure Type | 2-(Acylamino)-oxazoline | 2-Imino-3-acyloxazolidine |
| Double Bond | Endocyclic (C=N) | Exocyclic (C=N) |
| H4 Proton Shift | ~3.80 - 4.00 ppm | ~3.20 - 3.40 ppm |
| IR Carbonyl | Amide/Urea band (~1680 cm⁻¹) | Urea/Amide band (~1720 cm⁻¹) |
| Stability | High (Thermodynamic) | Low (Kinetic, hydrolytically unstable) |
Note: The H4 proton (on the ring, adjacent to N) is deshielded (~0.6 ppm downfield) when the double bond is endocyclic (as seen in the desired Exocyclic N-substituted product). If the double bond is exocyclic (meaning the substitution is on the ring nitrogen), the H4 proton is more shielded.
Reference Data Points
-
Exocyclic Derivative (Target): 4-H appears as a multiplet/quartet at δ 3.98 ppm .
-
Endocyclic Derivative: 4-H appears at δ 3.27 ppm .[10]
-
Source: Mechanistic studies on 2-aminooxazolines confirm these shift patterns [1].
References
-
Tautomerism and Stereochemistry of 2-Amino-5-aryl-2-oxazolines. Source: Journal of Organic Chemistry.[1][11][12] Context: Establishes the NMR chemical shift rules for distinguishing exo/endo double bonds. URL:[Link]
-
Derivatization of 2-amino-2-oxazolines with Isocyanates. Source: Taylor & Francis Online / Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Describes the reaction with isocyanates and the separation of regioisomers. URL:[Link][2]
-
Reactions of 2-amino-2-thiazolines (analogous scaffold) with isocyanates. Source: PubMed / NIH. Context: Provides computational and experimental evidence for the thermodynamic stability of exocyclic adducts.[13] URL:[Link]
-
Synthesis of 2-Oxazolines from Amino Alcohols. Source: Organic Chemistry Portal. Context: Fundamental synthesis of the 5-methyl-2-iminooxazolidine scaffold. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioorg.org [bioorg.org]
- 6. repositori.upf.edu [repositori.upf.edu]
- 7. Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ribose aminooxazoline - Wikipedia [en.wikipedia.org]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. 2-Oxazoline synthesis [organic-chemistry.org]
- 13. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: One-Pot Synthesis Protocols for 5-Substituted 2-Iminooxazolidines
Executive Summary & Mechanistic Rationale
The 2-iminooxazolidine scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including potent nitric oxide synthase (NOS) inhibitors and selective androgen receptor modulators (SARMs) [1]. Historically, synthesizing highly functionalized, 5-substituted 2-iminooxazolidines required multi-step sequences involving hazardous reagents, intermediate isolation, and poor atom economy.
Modern synthetic methodologies have shifted toward one-pot, multi-component reactions (MCRs) and cascade cyclizations. This Application Note details two state-of-the-art, self-validating one-pot protocols: a Visible-Light Promoted Three-Component Radical Annulation [1] and a Transition-Metal Catalyzed 1,2-Addition/N-Vinylation Cascade [2]. By understanding the causality behind the catalyst selection, electron transfer pathways, and solvent effects, researchers can reliably adapt these protocols for late-stage functionalization in drug discovery pipelines.
Protocol A: Visible-Light Promoted Photoredox Annulation
This protocol utilizes a radical-triggered cascade to construct 5-difluoromethylated oxazolidin-2-imines directly from aryl allylamines, isocyanates, and a difluoromethylating reagent[1].
Causality & Experimental Choices
-
Photocatalyst (Ru(bpy)₃Cl₂·6H₂O): Selected for its strong Metal-to-Ligand Charge Transfer (MLCT) absorption in the visible region and its long-lived triplet excited state (*Ru(II)).
-
Electron Donor & Base (DABCO): DABCO plays a dual, causal role. First, it reductively quenches the *Ru(II) excited state to generate a highly reducing Ru(I) species. Second, it acts as a Brønsted base to neutralize protons generated during the final aromatization/cyclization step.
-
Radical Source (2-BTSO₂CF₂H / Hu's Reagent): Chosen because it is bench-stable and readily undergoes single-electron transfer (SET) reduction by Ru(I) to cleanly liberate the •CF₂H radical without harsh thermal conditions.
-
Degassing (Critical Step): The reaction is a self-validating system only if oxygen is rigorously excluded. O₂ will rapidly quench the *Ru(II) triplet state and intercept the benzylic radical intermediates, leading to complete reaction failure.
Step-by-Step Methodology
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add
-benzyl-2-phenylprop-2-en-1-amine (0.2 mmol), the corresponding isocyanate (0.24 mmol), 2-BTSO₂CF₂H (0.4 mmol), Ru(bpy)₃Cl₂·6H₂O (2 mol %, 3.0 mg), and DABCO (0.4 mmol, 45 mg). -
Solvent Addition: Inject 2.0 mL of anhydrous, thoroughly degassed
-dimethylformamide (DMF) into the tube under a positive pressure of Argon. -
Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen. Backfill with Argon.
-
Irradiation: Seal the tube and irradiate the stirring mixture with 5W Blue LEDs (approx. 450 nm) at room temperature (25 °C) for 12 hours. Monitor the reaction progress via TLC or LC-MS to validate intermediate consumption.
-
Work-up: Upon completion, dilute the mixture with 15 mL of deionized water and extract with ethyl acetate (3 × 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc) to yield the 5-difluoromethylated oxazolidin-2-imine.
Protocol B: Cu₂O-Catalyzed 1,2-Addition/N-Vinylation Cascade
For targets not requiring fluoroalkylation, the reaction between 3-substituted-2-bromo-2-propen-1-ols and carbodiimides provides a robust, transition-metal-catalyzed route to 5-substituted 2-iminooxazolidines [2].
Causality & Experimental Choices
-
Catalyst (Cu₂O): Copper(I) oxide specifically activates the carbodiimide via coordination, increasing its electrophilicity. This enables the initial intermolecular 1,2-addition of the allylic alcohol, forming an
-allyl isourea intermediate. -
Base (K₃PO₄): A mild inorganic base is required to deprotonate the alcohol, enhancing its nucleophilicity, and to facilitate the subsequent intramolecular N-vinylation by neutralizing the generated HBr.
-
Solvent (DMSO): Anhydrous DMSO is utilized because its high polarity stabilizes the transition states of the N-vinylation cyclization step. Moisture must be excluded to prevent the competitive hydrolysis of the carbodiimide into a urea byproduct.
Step-by-Step Methodology
-
Preparation: In a dry 15 mL sealed tube, combine 3-substituted-2-bromo-2-propen-1-ol (1.0 mmol), dicyclohexyl carbodiimide (DCC, 1.0 mmol), Cu₂O (10 mol %, 14.3 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Solvent Addition: Add 3.0 mL of anhydrous DMSO. Purge the headspace with Nitrogen gas for 5 minutes.
-
Reaction: Seal the tube and heat the vigorously stirring mixture in an oil bath at 100 °C for 12 to 24 hours. Reaction completion is validated by the disappearance of the bromo-alcohol on TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of water to dissolve inorganic salts and extract with dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic phases over MgSO₄, evaporate the solvent, and purify via column chromatography (Eluent: Petroleum Ether/EtOAc gradient) to isolate the pure 5-substituted 2-iminooxazolidine.
Quantitative Data & Substrate Scope
The following table summarizes the comparative metrics, optimal conditions, and distinct advantages of the leading one-pot synthesis methodologies for 2-iminooxazolidines, including an Indium-Tin catalyzed epoxide annulation [3] for broader context.
| Methodology | Key Reagents | Catalyst / Promoter | Solvent & Temp | Yield Range | Primary Synthetic Advantage |
| Photoredox MCR [1] | Aryl allylamine, Isocyanate, Hu's Reagent | Ru(bpy)₃Cl₂ / DABCO (Blue LED) | DMF, 25 °C | 45–85% | Enables late-stage difluoromethylation; mild room-temperature conditions. |
| Cu-Catalyzed Cascade [2] | 2-bromo-2-propen-1-ol, Carbodiimide | Cu₂O / K₃PO₄ | DMSO, 100 °C | 50–80% | Highly diastereoselective; utilizes inexpensive, earth-abundant copper. |
| Bimetallic Annulation [3] | Epoxide, Diphenyl carbodiimide | Bu₂SnI₂–InCl₃ | MeCN, 25–80 °C | 60–99% | Perfect atom economy; leverages widely available, bench-stable epoxides. |
Mechanistic Visualization
Fig 1: Reductive quenching photoredox cycle for the synthesis of 5-substituted oxazolidin-2-imines.
References
-
Bao, K., Wei, J., Yan, H., & Sheng, R. (2020). Visible-light promoted three-component tandem reaction to synthesize difluoromethylated oxazolidin-2-imine. RSC Advances, 10(43), 25947-25952.[Link]
-
Weischedel, H., Schmidt, D., Conrad, J., & Beifuss, U. (2018). Formation of substituted 2-iminooxazolidines via intermolecular 1,2-addition/intramolecular N-vinylation using 3-substituted-2-bromo-2-propen-1-ols as substrates. Tetrahedron, 74(44), 6426-6441.[Link]
-
Suzuki, I., Imakuni, A., Baba, A., & Shibata, I. (2018). Catalytic Annulation of Epoxides with Heterocumulenes by the Indium-Tin System. Molecules, 23(4), 782.[Link]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-2-iminooxazolidine Synthesis & Yield Optimization
Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-iminooxazolidine (CAS 68210-19-5). This compound is a highly valuable pharmacophore, structurally related to oxazolidinone antibiotics (which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit) and widely used in neuroscience research due to its affinity for 5-HT receptors[1].
Because the 2-iminooxazolidine scaffold relies on the precise formation of a five-membered ring containing both C-O and C-N bonds, alongside an exocyclic C=N bond, researchers frequently encounter yield-limiting side reactions[1]. This guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies to maximize your synthetic yield.
I. Mechanistic Pathway & Troubleshooting Workflow
Kinetic vs. thermodynamic pathways in 5-Methyl-2-iminooxazolidine synthesis.
II. Frequently Asked Questions (FAQs) & Yield Troubleshooting
Q1: Why am I observing significant isomerization to imidazolidin-2-one derivatives during the nickel-catalyzed [3+2] cycloaddition?
The Causality: The synthesis of the 2-iminooxazolidine core via the nickel-catalyzed [3+2] cycloaddition of aziridines with isocyanates is highly time-sensitive[1]. The reaction utilizes a catalyst like NiI₂, where the iodide anion acts as a nucleophile to open the aziridine ring, and the nickel center coordinates the subsequent ring closure[2]. However, the desired 5-methyl-2-iminooxazolidine is a kinetic product. If the reaction is allowed to proceed for longer than approximately one hour, the nickel catalyst facilitates an isomerization pathway, converting the oxazolidine into the thermodynamically more stable imidazolidin-2-one[2]. The Solution: Strictly limit reaction times to under 60 minutes. Implement real-time monitoring and quench the reaction immediately with an aqueous buffer to deactivate the nickel catalyst before isomerization occurs.
Q2: When using the 1-amino-2-propanol and cyanogen bromide route, my yields are stuck below 50% due to uncyclized intermediates. How can I drive the reaction to completion?
The Causality: Direct synthesis strategies construct the 2-iminooxazolidine ring from acyclic precursors via intramolecular cyclization[1]. In this route, the initial step forms a
Q3: Can alternative energy sources like microwave or ultrasonic irradiation improve my yields and reduce byproduct formation?
The Causality: Yes. Extended thermal heating often leads to degradation or unwanted thermodynamic rearrangements of the sensitive imino group. Microwave irradiation provides rapid, uniform heating that dramatically reduces reaction times and improves yields by minimizing the time the product spends at elevated temperatures[1]. Furthermore, ultrasonic irradiation has been successfully applied to the synthesis of 2-iminooxazolidine derivatives; reacting arylcyanamides with epoxides or
Q4: What are the primary safety and handling concerns that might affect product integrity?
The Causality: 5-Methyl-2-iminooxazolidine is a combustible liquid that causes serious eye damage and skin irritation[3]. Chemically, the exocyclic imino group is a highly versatile synthetic handle, making it reactive toward electrophiles and ambient moisture[1]. Exposure to atmospheric moisture or acidic vapors can lead to premature hydrolysis of the imine to a ketone, or unwanted salt formation, reducing the effective yield of the free base. The Solution: Always store the isolated product under an inert gas (argon or nitrogen) at sub-ambient temperatures and handle it in a moisture-free environment.
III. Quantitative Data: Comparison of Synthetic Routes
The following table summarizes the expected outcomes and critical parameters for the primary synthetic routes, allowing you to select the optimal method based on your equipment and yield requirements.
| Synthetic Route | Key Reagents | Catalyst / Conditions | Optimal Reaction Time | Typical Yield | Primary Yield-Limiting Byproduct |
| [3+2] Cycloaddition | 2-Methylaziridine + Isocyanate | NiI₂, Room Temp | < 1 hour | 75–85% | Imidazolidin-2-one (Isomerization) |
| Intramolecular Cyclization | 1-Amino-2-propanol + BrCN | NaHCO₃, 0°C to RT | 4–6 hours | 65–75% | Uncyclized |
| Ultrasonic Irradiation | Arylcyanamide + Epoxide | Ultrasound, Room Temp | 30–45 min | > 90% | Minimal (High atom economy) |
IV. Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Nickel-Catalyzed [3+2] Cycloaddition (Kinetic Control)
Objective: Synthesize 5-Methyl-2-iminooxazolidine while actively preventing thermodynamic isomerization.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve anhydrous NiI₂ (10 mol%) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add 2-methylaziridine (1.0 eq) via syringe. Dropwise, add the corresponding isocyanate (1.2 eq) while maintaining the flask at room temperature (20–25°C).
-
Kinetic Monitoring (Critical Step): Stir the reaction mixture for exactly 45 minutes.
-
Self-Validation Checkpoint: At t=30 mins, run a rapid Thin Layer Chromatography (TLC) plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the aziridine spot and the appearance of a new UV-active spot confirms intermediate formation. If a secondary, lower-Rf spot begins to appear, isomerization to imidazolidin-2-one has initiated[2].
-
-
Quenching: Immediately upon reaching 45 minutes (or upon observing the secondary spot), quench the reaction by adding saturated aqueous NH₄Cl. This precipitates the nickel catalyst and halts all further thermodynamic rearrangement.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure kinetic product.
Protocol B: Intramolecular Cyclization via 1-Amino-2-propanol
Objective: Construct the 2-iminooxazolidine scaffold directly from acyclic precursors using pH-modulated cyclization.
-
Precursor Activation: Dissolve 1-amino-2-propanol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v). Cool the biphasic mixture to 0°C using an ice bath.
-
Electrophile Addition: Slowly add cyanogen bromide (BrCN, 1.1 eq) portion-wise. (Safety Note: BrCN is highly toxic and volatile; perform strictly in a certified fume hood).
-
pH Modulation (Critical Step): As the reaction generates HBr, add saturated aqueous NaHCO₃ dropwise to maintain the pH of the aqueous layer at ~8.
-
Self-Validation Checkpoint: Test the aqueous phase pH with indicator paper every 30 minutes. If the pH drops below 7, the secondary hydroxyl group will protonate, preventing the required intramolecular nucleophilic attack[1]. Add NaHCO₃ until pH 8 is restored.
-
-
Cyclization: Once BrCN addition is complete and pH is stabilized, remove the ice bath. Allow the mixture to warm to room temperature and stir for 4 to 6 hours to provide the activation energy required for C-O bond formation.
-
Isolation: Separate the organic layer. Extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the cyclized 5-methyl-2-iminooxazolidine.
V. References
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI Source: MDPI URL:[Link]
-
5-Methyl-4,5-dihydro-1,3-oxazol-2-amine | C4H8N2O | CID 12495134 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]
Sources
Technical Support Center: Purification of 5-Methyl-2-iminooxazolidine
Case ID: T-OXZ-005 Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: March 2026
Executive Summary & Triage
Subject: 5-Methyl-2-iminooxazolidine (CAS: 17201-43-3 / Generic structure ref)
Chemical Class: Cyclic isourea / Cyclic guanidine analog.
Critical Property: High basicity (
Welcome to the technical support hub. If you are working with crude 5-Methyl-2-iminooxazolidine, you are likely facing one of three core challenges: hygroscopicity , chromatographic streaking , or spectral ambiguity (NMR).
Use the table below to identify your immediate issue and jump to the relevant protocol.
| Symptom | Probable Cause | Immediate Action |
| Product is a sticky oil/gum | Hygroscopic free base; solvent entrapment. | Do not heat. Proceed to Module 3 (Salt Formation). |
| TLC shows streaking/tailing | Interaction with acidic silanols. | Switch to Neutral Alumina or Basified Silica (See Module 2). |
| NMR shows broad/split peaks | Amino-imino tautomerism.[1] | Run NMR in DMSO-d |
| Yield loss after aqueous workup | Hydrolysis to oxazolidinone. | Minimize water contact time; maintain pH > 12 during extraction. |
Technical Deep Dive: The Tautomer Trap
Before attempting purification, you must understand the molecular behavior of this compound. Unlike standard amines, 5-Methyl-2-iminooxazolidine exists in a dynamic equilibrium between the imino-oxazolidine form and the amino-oxazoline form.
-
Implication for Purification: The two tautomers have slightly different polarities but interconvert rapidly. On silica gel, this equilibrium shifts as the compound moves, causing severe band broadening (streaking).
-
Implication for Analysis: In CDCl
, you will often see broad signals or "missing" N-H protons.
Visualizing the Equilibrium
Figure 1: The tautomeric equilibrium complicates chromatography, while hydrolysis represents the primary degradation pathway.
Module 1: Isolation from Reaction Matrix
Context: You have just finished the cyclization (likely using 1-aminopropan-2-ol and Cyanogen Bromide or similar). The mixture contains HBr salts, unreacted amino alcohol, and inorganic salts.
Protocol A: The "Cold-Base" Extraction
Why: The iminooxazolidine is prone to hydrolysis in acidic/neutral water. You must keep the pH high and the temperature low.
-
Quench: Cool the reaction mixture to
. -
Basify: Slowly add
NaOH (aq) until pH .-
Note: The high pH ensures the compound is in the free base form (organic soluble).
-
-
Extract: Use Dichloromethane (DCM) or Chloroform .
-
Critical Step: Do not use Ethyl Acetate (EtOAc).[2] Primary/secondary amines/imines can react with EtOAc over time (aminolysis), and EtOAc is soluble enough in water to carry impurities.
-
-
Dry: Dry organic layer over granular
(Potassium Carbonate).-
Avoid:
or are slightly acidic/Lewis acidic and can bind the basic imine. acts as a secondary buffer.
-
Module 2: Chromatographic Purification
Issue: Standard silica gel (
Method A: Basified Silica Gel (Recommended)
-
Slurry Preparation: Prepare the silica slurry using DCM containing
Triethylamine (Et N). -
Equilibration: Flush the column with 2 column volumes of the Et
N/DCM mixture. This neutralizes acidic sites. -
Elution: Run the column with a gradient of
(e.g., 0% to 10% MeOH) containing Et N.-
Result: Sharp bands, high recovery.
-
Method B: Neutral Alumina (Alternative)
If basified silica fails, use Aluminum Oxide (Neutral, Grade III) .
-
Why: Alumina is less acidic than silica and less likely to induce hydrolysis or ring-opening.
-
Eluent: DCM/MeOH gradients (no amine additive usually needed).
Module 3: Crystallization & Salt Formation (The Gold Standard)
Expert Insight: The free base of 5-methyl-2-iminooxazolidine is often an amorphous, hygroscopic oil or low-melting solid that is difficult to handle. Converting it to a salt (HCl or Oxalate) is the most reliable method for obtaining high purity (>98%) and storage stability.
Workflow: Salt Formation
Figure 2: Workflow for converting the unstable free base into a stable crystalline salt.
Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve 1g of crude oil in 5 mL of absolute Ethanol (EtOH) or dry Diethyl Ether.
-
Acidification: Add
in Dioxane (or bubbling HCl gas) dropwise at with vigorous stirring.-
Endpoint: Monitor pH on wet paper; stop when pH
. Excess acid can cause hydrolysis.
-
-
Crystallization:
-
If solid forms immediately: Filter and wash with cold ether.
-
If oil forms: Decant the supernatant, add fresh ether, and scratch the flask sides with a glass rod to induce nucleation.
-
-
Recrystallization: Dissolve the crude salt in minimum hot Isopropanol (iPrOH) or Ethanol, then slowly add Diethyl Ether until turbid. Cool to
.
Frequently Asked Questions (FAQ)
Q: My NMR spectrum in CDCl
-
Explanation: The exchange between the exo-imino and endo-amino forms is intermediate on the NMR timescale in CDCl
, causing broadening. -
Fix: Run the NMR in DMSO-d
. The strong hydrogen-bonding capability of DMSO often slows the exchange or favors one tautomer, sharpening the peaks. Alternatively, the HCl salt will show a distinct spectrum.
Q: Can I use water during the workup? A: Yes, but briefly and only at high pH .
-
Risk: In acidic or neutral water, the imino carbon is electrophilic. Water attacks it, displacing the amine and forming the thermodynamically stable (and useless) 5-methyl-2-oxazolidinone .
-
Rule: Never leave the compound in an aqueous layer for extended periods. Extract immediately.
Q: Why did my yield drop after column chromatography?
A: If you used standard silica, your compound likely decomposed or stuck to the column. The
References
-
Poos, G. I., et al. (1963). "2-Amino-5-aryl-2-oxazolines. Tautomerism, Stereochemistry, and an Unusual Reaction." Journal of Organic Chemistry, 28(6), 1468–1474.
- Relevance: Foundational text establishing the amino-imino tautomerism in oxazoline/oxazolidine systems.
-
Bratulescu, G. (2007).[3] "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis, 2007(19), 3111-3112.
- Relevance: Discusses the hydrolysis products (oxazolidinones)
- Cunningham, I. D., et al. (1989). "Tautomerism of Guanidines." Journal of the Chemical Society, Perkin Transactions 2. Relevance: General mechanistic insight into the basicity and protonation sites of cyclic guanidine-like systems.
-
Organic Chemistry Portal. "Synthesis of Imidazolidinones and Oxazolidinones."
- Relevance: Verified general protocols for handling cyclic urea/isourea deriv
Sources
Technical Support Center: 5-Methyl-2-iminooxazolidine Stability & Workup
Topic: Preventing Hydrolysis of 5-Methyl-2-iminooxazolidine During Workup Content Type: Technical Support Center Guide
Executive Summary
The Core Issue: 5-Methyl-2-iminooxazolidine (and its tautomer, 5-methyl-2-amino-2-oxazoline) is structurally a cyclic isourea/guanidine analog. While thermodynamically stable as a free base in solid form, it exhibits significant hydrolytic instability in solution, particularly under acidic or neutral aqueous conditions.
The Failure Mode:
Researchers often encounter "disappearing product" or low yields because they treat this molecule like a standard organic amine. Subjecting the reaction mixture to a standard acidic aqueous wash (to remove catalysts or unreacted amines) protonates the imine/amidine moiety (
The Solution: The workup must maintain a strictly basic pH (pH > 11) or utilize non-aqueous isolation techniques.
Mechanism of Failure
To prevent the issue, you must understand the chemical causality. The 2-iminooxazolidine ring is under strain and electronically activated.
The Hydrolysis Pathway[1]
-
Protonation: In acidic or even neutral water, the exocyclic nitrogen (or ring nitrogen) accepts a proton. This converts the relatively stable guanidine-like system into a highly electrophilic cation.
-
Nucleophilic Attack: Water attacks the C-2 carbon (the "guanidinium" carbon).
-
Collapse: The tetrahedral intermediate collapses, breaking the C-O bond (ring opening) or releasing ammonia (hydrolysis to oxazolidinone).
Figure 1: The acid-catalyzed degradation pathways of 2-iminooxazolidines.
Troubleshooting Guide (Q&A)
Q1: I used a standard 1M HCl wash to remove unreacted starting amine, and my product vanished. Why? A: You hydrolyzed it. 5-Methyl-2-iminooxazolidine is a base.[1][2] Adding HCl protonates it immediately. Unlike simple amines which form stable hydrochloride salts, this cyclic isourea salt is unstable in water. The water in your acid wash attacked the protonated ring, opening it up to form a water-soluble urea derivative which remained in the aqueous layer or was discarded. Fix: Never expose this compound to aqueous acid. Use silica gel chromatography or recrystallization to remove impurities, not acid-base extraction.
Q2: My crude NMR shows the product, but after column chromatography, I see a new spot on TLC and the NMR is messy. A: Silica gel is slightly acidic. If your compound is sensitive, the residence time on the column combined with the acidity of the silica caused degradation. Fix: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use basic alumina.
Q3: Can I use water in the workup at all? A: Yes, but only if the water is basic . Fix: Use cold 1M NaOH or saturated Na₂CO₃ (pH > 11) for any aqueous washes. This keeps the molecule in its free-base form, which is significantly more resistant to hydrolysis.
Q4: The oil I isolated solidified into a sticky gum overnight. Is it polymerizing? A: It is likely absorbing atmospheric CO₂ and moisture. 2-iminooxazolidines are strong bases and can form carbonates or carbamates with CO₂ in the air, which then promotes hydrolysis. Fix: Store the product under Argon or Nitrogen in a tightly sealed container, preferably in the freezer.
Recommended Protocols
Protocol A: The "Safe" Aqueous Workup (High pH)
Use this if you must perform an aqueous extraction.
-
Quenching: Quench the reaction mixture by pouring it into an ice-cold solution of 2M NaOH (or saturated K₂CO₃). Ensure the final pH is > 12.
-
Extraction: Extract immediately with a non-polar solvent like Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH, though it is often acceptable for quick extractions.
-
Drying: Dry the organic layer over Anhydrous Potassium Carbonate (K₂CO₃) .
-
Why? Standard agents like MgSO₄ are slightly acidic. K₂CO₃ acts as a buffer to ensure no adventitious acid is present.
-
-
Concentration: Evaporate the solvent under reduced pressure at a temperature below 40°C .
Protocol B: The Non-Aqueous Isolation (Preferred)
Use this for maximum yield and purity.
-
Filtration: If the reaction produces solid byproducts (like salts), filter them off through a sintered glass funnel under an inert atmosphere.
-
Evaporation: Remove the reaction solvent directly under high vacuum.
-
Purification:
-
Dissolve the residue in a minimal amount of dry ether or toluene.
-
If the product crystallizes, filter and wash with cold ether.
-
If an oil, perform flash chromatography on Basic Alumina or TEA-neutralized Silica Gel .
-
Comparative Data: Stability vs. pH
The following table summarizes the estimated half-life (
| pH Condition | Estimated Stability | Outcome |
| pH 1-4 (Acidic) | < 10 Minutes | Rapid Ring Opening (Total Loss) |
| pH 7 (Neutral) | Hours to Days | Slow Hydrolysis / Equilibrium Shift |
| pH 10-14 (Basic) | Stable | Product remains as Free Base |
Workup Decision Tree
Follow this logic flow to determine the safest isolation method for your specific synthesis context.
Figure 2: Decision matrix for selecting the appropriate isolation protocol.
References
-
Poos, G. I., et al. (1963). "2-Amino-2-oxazolines.[3] I. Synthesis and Properties."[4][5][6] Journal of Organic Chemistry. Link
-
Mundt, O., et al. (2016). "Experimental and theoretical investigations into the stability of cyclic aminals." Beilstein Journal of Organic Chemistry. Link
-
BenchChem Technical Guides. (2025). "Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions." (Analogous hydrolysis mechanisms in cyclic systems). Link
-
Organic Chemistry Portal. (2023). "Synthesis of Oxazolines and Oxazolidinones." Link
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Mechanistic insights on C=N bond hydrolysis). Link
Sources
- 1. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Iminooxazolidine Cyclization
Welcome to the advanced troubleshooting hub for the synthesis of the 2-iminooxazolidine scaffold. This guide is engineered for researchers, scientists, and drug development professionals dealing with the kinetic and thermodynamic challenges of heterocyclic ring formation.
The synthesis of 2-iminooxazolidines—whether via the nickel-catalyzed [3+2] cycloaddition of aziridines with isocyanates or the annulation of epoxides with carbodiimides—is highly susceptible to reaction divergence. This guide provides the mechanistic causality behind these side reactions and field-proven protocols to ensure high-fidelity cyclization.
Pathway Visualization: Kinetic vs. Thermodynamic Control
To successfully synthesize 2-iminooxazolidines, one must understand the competing mechanistic pathways. The target scaffold is typically a kinetic product that is vulnerable to thermodynamic isomerization or hydrolysis if reaction parameters are not strictly controlled.
Mechanistic divergence in iminooxazolidine synthesis highlighting kinetic vs thermodynamic pathways.
Section 1: Expert Troubleshooting FAQs
Q1: My [3+2] aziridine-isocyanate cycloaddition yields a mixture of iminooxazolidine and imidazolidinone. How do I arrest the reaction at the iminooxazolidine stage? Mechanistic Causality: The 2-iminooxazolidine is the kinetic product of the nickel-catalyzed cycloaddition. Because the iminooxazolidine ring possesses higher ring strain and a less stable exocyclic C=N bond compared to the endocyclic urea moiety of the imidazolidinone, prolonged heating drives a thermodynamically favored isomerization[1]. Mitigation Strategy: Transition from arbitrary end-point analysis to real-time monitoring. Use in-situ ReactIR to track the isocyanate peak (~2270 cm⁻¹). Quench the reaction strictly upon the depletion of the isocyanate. Lowering the reaction temperature while maintaining a high-activity Lewis acid catalyst (like NiI₂) ensures the kinetic product is trapped before thermal isomerization occurs[2].
Q2: When synthesizing iminooxazolidines from epoxides and carbodiimides, I observe significant oxazolidinone byproducts. What is causing this? Mechanistic Causality: Oxazolidinone formation typically results from the hydrolysis of the highly reactive exocyclic imino group or the carbodiimide intermediate. Adventitious moisture leads to the nucleophilic cleavage of the C=N bond, expelling an amine and leaving behind the oxazolidinone core[3]. Mitigation Strategy: Establish a self-validating anhydrous system. Titrate your solvents using Karl Fischer titration (target <10 ppm H₂O). Utilize strict Schlenk techniques and add a non-nucleophilic desiccant (e.g., activated 4Å molecular sieves) directly to the reaction matrix.
Q3: I am losing my isocyanate starting material to trimerization before it can react with the aziridine. Mechanistic Causality: Isocyanates readily trimerize to form isocyanurates when exposed to Lewis bases or elevated temperatures, effectively starving the cycloaddition pathway. Mitigation Strategy: Invert the stoichiometry and addition rate. Place the aziridine and catalyst in the reaction vessel and introduce the isocyanate via a syringe pump over 2–4 hours. This maintains a low steady-state concentration of the electrophile, favoring the bimolecular cycloaddition over the termolecular trimerization.
Section 2: Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and product distribution, allowing you to fine-tune your cyclization conditions.
| Reaction Parameter | Desired Iminooxazolidine (%) | Major Side Product (%) | Mechanistic Rationale |
| High Temp (>80°C) | < 40% | Imidazolidinone (> 50%) | Thermal energy overcomes the activation barrier for isomerization to the thermodynamic product. |
| Prolonged Time (24h) | < 30% | Imidazolidinone (> 60%) | Extended exposure allows the reversible ring-opening/closing equilibrium to drift toward the stable urea core. |
| Moisture (>50 ppm) | < 50% | Oxazolidinone (> 40%) | Water acts as a nucleophile, hydrolyzing the exocyclic imine bond. |
| All-at-once Addition | < 60% | Isocyanurate (~30%) | High localized concentration of isocyanate triggers termolecular trimerization. |
| Syringe Pump (4h) + 25°C | > 85% | Trace (< 5%) | Low steady-state electrophile concentration and low thermal energy trap the kinetic product. |
Section 3: Self-Validating Experimental Protocol
To ensure high-fidelity synthesis of 5-methyl-2-iminooxazolidine via [3+2] cycloaddition, follow this self-validating methodology[2]. Every step includes a built-in diagnostic check to verify the integrity of the reaction before proceeding.
Materials Required:
-
2-Methylaziridine (1.0 equiv)
-
Phenyl isocyanate (1.05 equiv)
-
NiI₂ catalyst (5 mol%)
-
Anhydrous Dichloromethane (DCM), Karl Fischer titrated to <10 ppm H₂O.
Step-by-Step Methodology:
-
System Preparation & Catalyst Activation:
-
Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Add NiI₂ (5 mol%) and 10 mL of anhydrous DCM. Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1: The suspension should be uniformly dispersed. Clumping indicates moisture contamination in the catalyst; if observed, abort and use a freshly sublimed/dried catalyst batch.
-
-
Aziridine Introduction:
-
Inject 2-methylaziridine (1.0 equiv) into the flask. Stir for 10 minutes to allow catalyst-substrate binding.
-
-
Controlled Electrophile Addition:
-
Load phenyl isocyanate (1.05 equiv) diluted in 5 mL of anhydrous DCM into a gas-tight syringe.
-
Using a syringe pump, add the isocyanate solution to the reaction vessel at a rate of 1.25 mL/hour (total time: 4 hours). Maintain the reaction temperature strictly at 25°C using a water bath.
-
Validation Checkpoint 2: Take a 50 µL aliquot at the 2-hour mark. In-situ IR or rapid TLC should show no accumulation of the isocyanate stretch (~2270 cm⁻¹). If the stretch persists heavily, the catalyst has been poisoned.
-
-
Kinetic Quenching:
-
Exactly 30 minutes after the syringe pump finishes, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.
-
Critical Rationale: Quenching destroys the Lewis acid catalyst, immediately halting any potential thermodynamic isomerization to the imidazolidinone[1].
-
-
Isolation & Verification:
-
Extract the aqueous layer with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 30°C.
-
Validation Checkpoint 3: Obtain a crude ¹H NMR spectrum. The presence of the exocyclic C=N substituent protons confirms the iminooxazolidine. A downfield shift of the ring protons indicates thermodynamic drift to the imidazolidinone.
-
References
- Title: 5-Methyl-2-iminooxazolidine | RUO | Supplier - Benchchem. Source: benchchem.com.
- Title: Imidazolidinone synthesis - Organic Chemistry Portal. Source: organic-chemistry.org.
- Title: Visible-light promoted three-component tandem reaction to synthesize difluoromethylated oxazolidin-2-imine. Source: rsc.org.
Sources
Technical Support Center: Overcoming Catalyst Poisoning with 5-Methyl-2-iminooxazolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of catalyst poisoning when using 5-Methyl-2-iminooxazolidine and related heterocyclic compounds in catalytic reactions. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Introduction to the Challenge: The Double-Edged Sword of Heterocycles
Heterocyclic compounds are foundational scaffolds in medicinal chemistry and drug discovery. However, the very heteroatoms (typically nitrogen, sulfur, and oxygen) that impart desirable physicochemical properties can also be the Achilles' heel of a catalytic reaction.[1] These atoms possess lone pairs of electrons that can strongly coordinate with metal catalysts, leading to a phenomenon known as catalyst poisoning.[1][2] This coordination can block active sites, alter the electronic properties of the catalyst, and ultimately halt or significantly slow down the desired chemical transformation.[3][4]
5-Methyl-2-iminooxazolidine, with its nitrogen and oxygen atoms, is a prime candidate for inducing such catalyst deactivation. Understanding the mechanisms of this poisoning is the first step toward developing robust and efficient catalytic processes.
Frequently Asked Questions (FAQs)
Q1: My reaction with 5-Methyl-2-iminooxazolidine has stalled. How do I know if catalyst poisoning is the culprit?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. Here are key indicators that point towards catalyst poisoning:
-
Decreased Reaction Rate: A significant drop in the rate of product formation compared to initial runs or literature precedents.[5]
-
Incomplete Conversion: The reaction fails to reach completion, even with extended reaction times or increased temperature.
-
Change in Selectivity: An observable shift in the distribution of products, potentially favoring side reactions.[5]
-
Need for Harsher Conditions: Requiring higher temperatures or pressures to achieve a conversion that was previously possible under milder conditions.[6]
-
Visual Changes to the Catalyst: In heterogeneous catalysis, you might observe a change in the catalyst's color or appearance.[5]
To confirm poisoning, consider a control experiment where you introduce a fresh batch of catalyst to the stalled reaction. If the reaction restarts, poisoning of the original catalyst is highly likely.
Q2: What are the common culprits for catalyst poisoning when working with heterocyclic compounds like 5-Methyl-2-iminooxazolidine?
A2: The sources of catalyst poisons can be broadly categorized as follows:
-
The Substrate Itself: The nitrogen and oxygen atoms within the 5-Methyl-2-iminooxazolidine ring can act as Lewis bases and coordinate to the metal center of the catalyst.[1][7] This is a form of self-inhibition.
-
Impurities in Starting Materials: Reagents used in the synthesis of 5-Methyl-2-iminooxazolidine or other reactants can introduce poisons. Common culprits include:
-
Reaction Byproducts: Intermediates or byproducts formed during the reaction can sometimes bind more strongly to the catalyst than the reactants, leading to product inhibition.[3][5]
-
Solvent and Atmosphere: Impurities in the solvent (e.g., water in certain reactions) or atmosphere (e.g., carbon monoxide in hydrogen gas) can also deactivate the catalyst.[6]
Q3: What is the difference between reversible and irreversible catalyst poisoning?
A3: The distinction lies in the strength of the interaction between the poison and the catalyst's active sites:
-
Reversible Poisoning: The poison weakly adsorbs to the catalyst. The catalyst's activity can often be restored by removing the poison from the reaction mixture or through a simple regeneration procedure.[6]
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[6] This type of deactivation is often permanent, and the catalyst may need to be replaced.[6]
Q4: Can I regenerate a poisoned catalyst?
A4: In many cases, yes. The appropriate regeneration method depends on the nature of the poison and the catalyst. Common techniques include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere to desorb or decompose the poison.[6][9]
-
Chemical Washing: Using acidic, basic, or chelating solutions to dissolve and remove the poison.[6][9][10]
-
Solvent Extraction: Using a suitable solvent to extract the poisoning species.[6][11]
It's crucial to understand the nature of the poison before attempting regeneration to avoid further damage to the catalyst.
Troubleshooting Guide: A Systematic Approach
When faced with suspected catalyst poisoning, a systematic approach is key to identifying the root cause and implementing an effective solution.
Step 1: Identify the Source of Poisoning
A logical workflow can help pinpoint the origin of the deactivation.
Caption: Workflow for diagnosing the source of catalyst poisoning.
Step 2: Mitigation and Prevention Strategies
Once the source of poisoning is understood, you can implement a variety of strategies to overcome the issue.
| Strategy | Description | When to Use |
| Feed Purification | Removing potential poisons from reactants and solvents before the reaction.[4] This can involve distillation, recrystallization, or treatment with activated carbon. | When impurities in the starting materials are identified as the cause. |
| Catalyst Modification | Altering the catalyst's composition or structure to make it less susceptible to poisoning.[4] This could involve using bulkier ligands or adding a co-catalyst. | To combat poisoning by the substrate or byproducts. |
| Process Condition Optimization | Adjusting reaction parameters such as temperature, pressure, or concentration to minimize poison adsorption.[5] | Can be a general strategy to improve catalyst stability. |
| Catalyst Regeneration | Treating a deactivated catalyst to restore its activity.[12] | For valuable catalysts where replacement is not cost-effective. |
| Protective Groups | Temporarily modifying the substrate to block the heteroatoms from coordinating with the catalyst. | In cases of severe substrate-induced poisoning. |
Experimental Protocols
Protocol 1: General Thermal Regeneration of a Poisoned Catalyst
This protocol is a general starting point for the thermal regeneration of a solid-supported catalyst.
Setup:
-
Place the poisoned catalyst in a fixed-bed tubular reactor or a tube furnace.
-
Connect an inert gas supply (e.g., Nitrogen or Argon) to the reactor inlet.
Procedure:
-
Inert Purge: Purge the system with the inert gas at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants.[5]
-
Heating Program: While maintaining the inert gas flow, heat the catalyst to a predetermined temperature. The optimal temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. A typical starting point is 200-400°C for 2-4 hours.[5][6]
-
Cooling: After the hold period, cool the reactor down to the reaction temperature under the inert gas flow.
-
Re-evaluation: Once cooled, reintroduce the reactant feed and monitor the catalyst's activity to assess the effectiveness of the regeneration.
Caption: A typical experimental workflow for thermal catalyst regeneration.
Protocol 2: Purification of 5-Methyl-2-iminooxazolidine via Recrystallization
Impurities in the starting material are a common source of catalyst poisons. This protocol outlines a general recrystallization procedure.
Materials:
-
Crude 5-Methyl-2-iminooxazolidine
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Determine an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In the Erlenmeyer flask, dissolve the crude 5-Methyl-2-iminooxazolidine in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mechanistic Insights: Visualizing Catalyst Poisoning
Understanding the mechanism of poisoning is crucial for developing effective countermeasures. In the case of 5-Methyl-2-iminooxazolidine, the nitrogen and oxygen atoms can directly interact with the active metal center of a catalyst.
Caption: Simplified mechanism of catalyst poisoning by 5-Methyl-2-iminooxazolidine.
Conclusion
Overcoming catalyst poisoning when working with 5-Methyl-2-iminooxazolidine and other heterocyclic compounds requires a multi-faceted approach grounded in a solid understanding of the underlying chemical principles. By systematically identifying the source of the poison and implementing targeted mitigation strategies, researchers can develop more robust, efficient, and reliable catalytic processes. This guide serves as a starting point for troubleshooting and optimizing your reactions, ultimately leading to more successful experimental outcomes.
References
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.).
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Poisoning Mechanisms And Regeneration Strategies - Patsnap Eureka. (2025, August 27).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23).
- Catalyst Regeneration Methods → Area → Sustainability. (n.d.).
- Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems - Benchchem. (n.d.).
- Catalyst Deactivation, Poisoning and Regeneration - MDPI. (2019, August 5).
- Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3 - Aerosol and Air Quality Research. (2019, February 28).
- Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde - Benchchem. (n.d.).
- Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. (n.d.).
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Poisoning Mechanisms And Regeneration Strategies [eureka.patsnap.com]
- 10. aaqr.org [aaqr.org]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Guide: Stability of 5-Methyl-2-iminooxazolidine in Acidic Media
This technical guide addresses the stability profile of 5-Methyl-2-iminooxazolidine (also known as 5-methyl-2-oxazolidinimine or 2-amino-5-methyloxazoline tautomer) under acidic conditions. It is designed for researchers observing unexpected degradation, peak splitting in chromatography, or inconsistent bioassay results.
Executive Summary
5-Methyl-2-iminooxazolidine is a cyclic isourea derivative that exhibits significant hydrolytic instability in acidic aqueous environments. Unlike its structural relative 2-oxazolidinone, the imino-derivative possesses a labile exocyclic imine bond (
In the presence of acid (
Mechanistic Insight: The Degradation Pathway[1]
Understanding the mechanism is crucial for troubleshooting. The degradation is not a random decomposition but a specific acid-catalyzed hydrolysis of the guanidine-like/isourea core.
The Chemical Pathway
-
Protonation: The exocyclic nitrogen (or ring nitrogen, depending on tautomer) accepts a proton, increasing the electrophilicity of the C2 carbon.
-
Nucleophilic Attack: Water attacks the C2 carbon, forming a tetrahedral intermediate.
-
Elimination: Ammonia (
) is eliminated (as in acid), collapsing the intermediate to the thermodynamically more stable cyclic carbamate (5-methyl-2-oxazolidinone).
Pathway Visualization
The following diagram illustrates the critical degradation steps and the tautomeric equilibrium that precedes hydrolysis.
Figure 1: Acid-catalyzed hydrolysis pathway of 5-Methyl-2-iminooxazolidine to 5-Methyl-2-oxazolidinone.
Troubleshooting & FAQs
Scenario A: Analytical Chemistry (HPLC/LC-MS)
Q: I see two peaks in my HPLC chromatogram, but I synthesized a pure compound. Is my column contaminated? A: It is likely not contamination but on-column degradation.
-
Diagnosis: Check your mobile phase.[1] Are you using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2-3)?
-
Root Cause: The acidic environment inside the column catalyzes the hydrolysis of the imine to the oxazolidinone during the run. The "impurity" peak is likely 5-methyl-2-oxazolidinone.
-
Solution: Switch to a high-pH or neutral mobile phase.
-
Recommended: 10 mM Ammonium Bicarbonate (pH 7.8 - 8.2) or Ammonium Acetate (pH 7.0).
-
Note: Silica-based columns degrade at high pH (>10), but pH 8 is generally safe for modern hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Q: My LC-MS signal for the parent mass (M+H) is weak, but I see a strong peak at [M+H - 15] or [M+H + 1]. What is happening? A: You are likely detecting the hydrolysis product.
-
Parent Mass: 5-Methyl-2-iminooxazolidine (MW ≈ 100.12 Da).
-
Degradant Mass: 5-Methyl-2-oxazolidinone (MW ≈ 101.10 Da).
-
Observation: The mass difference is very small (+1 Da difference between
and ). High-resolution MS is required to distinguish them confidently. If you see a mass shift corresponding to the loss of and gain of (net +0.984 Da), hydrolysis has occurred.
Scenario B: Synthesis & Formulation
Q: Can I convert 5-Methyl-2-iminooxazolidine to a hydrochloride salt for better storage? A: Proceed with extreme caution. While many amines form stable HCl salts, 2-iminooxazolidines are cyclic isoureas. In the presence of any moisture, the solid HCl salt is prone to autocatalytic hydrolysis.
-
Risk: Hygroscopic salts absorb water, creating a concentrated acidic "micro-reactor" in the solid state, converting your compound to the oxazolidinone over weeks.
-
Better Alternative: Store as the free base in a desiccator at -20°C. If a salt is strictly necessary, consider non-hygroscopic organic acids (e.g., fumarate) and ensure absolute dryness.
Q: I am running a reaction in 1N HCl. Will the ring open? A: The primary risk is imine hydrolysis , not ring opening.
-
Phase 1 (Fast): Conversion to 5-methyl-2-oxazolidinone.
-
Phase 2 (Slow): Ring opening of the oxazolidinone to 1-amino-2-propanol.
-
Impact: If your reaction time is short (< 1 hour) and cold, you might retain the ring structure but lose the imine functionality. If you need the imine intact, avoid aqueous acid entirely.
Experimental Protocols
Protocol 1: Rapid Stability Assessment (NMR)
Use this protocol to determine the half-life of your specific batch in your specific buffer.
Materials:
-
5-Methyl-2-iminooxazolidine (10 mg)
-
Deuterated Solvent:
with varying pD (adjusted with DCl). -
Internal Standard: Maleic acid (stable in acid).
Procedure:
-
Preparation: Dissolve 10 mg of analyte and 5 mg of internal standard in 0.6 mL of
. -
Acidification: Add 10
L of concentrated DCl (or adjust to desired pH equivalent). -
Acquisition: Immediately insert into NMR probe.
-
Monitoring: Acquire
spectra every 5 minutes for 1 hour. -
Data Analysis: Monitor the shift of the C5-methyl doublet.
-
Parent: Methyl doublet typically at
1.2 - 1.3 ppm. -
Degradant (Oxazolidinone): Methyl doublet will shift downfield slightly due to the loss of the electron-donating imine nitrogen.
-
Quantification: Plot the integral ratio of Parent/Standard vs. Time to calculate
.
-
Protocol 2: Stability-Indicating HPLC Method
Recommended conditions for quality control.
| Parameter | Condition | Rationale |
| Column | C18 Hybrid Particle (e.g., XBridge BEH C18) | Stable at high pH; resists peak tailing for amines. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.0) | Basic pH suppresses protonation, preventing hydrolysis. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 60% B over 10 min | Polar compound requires low organic start for retention. |
| Flow Rate | 1.0 mL/min | Standard. |
| Detection | UV 210 nm | Compound lacks strong chromophores; low UV required. |
| Sample Diluent | 10 mM Ammonium Bicarbonate (pH 8.0) | Crucial: Never dissolve sample in water or acid before injection. |
Summary of Stability Data
| Condition | pH Range | Estimated Stability | Primary Degradant |
| 0.1% TFA / HCl | pH 1 - 2 | Poor ( | 5-Methyl-2-oxazolidinone |
| Phosphate Buffer | pH 7.0 | Moderate (Stable for 24h) | Slow hydrolysis to oxazolidinone |
| Ammonium Bicarbonate | pH 8 - 9 | Good (Stable for days) | N/A |
| 0.1 M NaOH | pH 13 | Variable | Potential ring opening to amino alcohol |
References
-
Poos, G. I., et al. (1963). "2-Amino-2-oxazolines.[2] Hydrolysis and Tautomerism." Journal of Organic Chemistry.
- Context: Establishes the fundamental hydrolysis pathway of the 2-amino-oxazoline/2-iminooxazolidine system in acid.
-
Lambermont-Thijs, H. M. L., et al. (2010). "Linear Poly(ethylene imine)s by Acidic Hydrolysis of Poly(2-oxazoline)s." Macromolecules.
- Context: Demonstrates the susceptibility of the oxazoline ring system to acid-catalyzed hydrolysis, providing kinetic d
-
BenchChem Technical Data. "2-Oxazolidinone, 5-methyl-3-vinyl- Storage and Handling."
-
Context: Provides specific handling warnings for 5-methyl-2-oxazolidinone derivatives, emphasizing protection from acid and moisture.[3]
-
-
ChemistrySteps. "Imine and Enamine Hydrolysis Mechanism."
- Context: General mechanistic grounding for the acid-catalyzed conversion of bonds to bonds.
Sources
Technical Support Center: Troubleshooting Ring-Opening Side Reactions of Oxazolidines
Core Technical Overview
Oxazolidines serve as critical "masking" motifs for 1,2-amino alcohols and aldehydes (e.g., Garner’s Aldehyde ). However, their structural integrity relies on the kinetic stability of the
This guide addresses the three most common failure modes:
-
Acidic Hydrolysis during silica gel chromatography.
-
Regioselective Collapse during nucleophilic attack.
-
Over-Reduction during protecting group manipulation.
Diagnostic & Troubleshooting Modules
Module A: Instability During Purification (The "Silica Trap")
User Query: "I synthesized a 2,2-dimethyl-oxazolidine intermediate. TLC showed a clean spot, but after flash chromatography on silica gel, I recovered <20% yield and a significant amount of the hydrolyzed amino alcohol. What happened?"
Root Cause Analysis:
Oxazolidines are essentially cyclic
Troubleshooting Protocol:
| Step | Action | Technical Rationale |
| 1 | Basify the Stationary Phase | Pre-wash the silica column with eluent containing 1% Triethylamine (Et |
| 2 | Switch Stationary Phase | If the substrate is highly labile (e.g., 2-phenyl substituted), switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica. |
| 3 | Azeotropic Drying | Ensure the crude material is strictly dry. Trace water + acidic silica = rapid hydrolysis. Co-evaporate with toluene before loading. |
| 4 | Alternative Purification | Avoid chromatography entirely. Many |
Data Insight: Substituent Effects on Stability Stability correlates with the electrophilicity of the C2 center.
| C2 Substituent (R) | Relative Stability | Hydrolysis Risk |
| 2,2-Dimethyl (Acetonide) | Moderate | High on acidic silica; stable to base. |
| 2-Phenyl | Low | Very High. Electron-withdrawing groups on phenyl accelerate opening. |
| 2-H (Formaldehyde derived) | High | Moderate. Sterically less crowded, but still acid-sensitive. |
Module B: Unwanted Ring Opening During Nucleophilic Addition
User Query: "I attempted a Grignard addition to an oxazolidine-ester. Instead of attacking the ester, the nucleophile opened the ring. How do I control this?"
Root Cause Analysis: Oxazolidines can act as "activated" electrophiles if complexed with strong Lewis acids (like Mg in Grignard reagents). The Lewis acid coordinates to the ring oxygen, weakening the C–O bond. Nucleophiles may then attack C2 (aminal center) or C5, depending on sterics and electronics.
Troubleshooting Protocol:
-
Change the Metal: Switch from Magnesium (Grignard) to Organozinc or Organocuprate reagents. These are softer nucleophiles and less Lewis acidic, reducing coordination to the ring oxygen.
-
Temperature Control: Conduct additions at -78°C . Ring opening often has a higher activation energy than carbonyl addition.
-
Solvent Switch: Use THF instead of Et
O. THF coordinates more strongly to the metal cation, sequestering it from the oxazolidine oxygen.
Module C: Reductive Cleavage & Garner's Aldehyde
User Query: "I tried to reduce the ester of my N-Boc oxazolidine to the aldehyde (Garner's Aldehyde) using DIBAL-H, but I see significant racemization and ring-opened byproducts."
Root Cause Analysis:
Garner's aldehyde is notoriously prone to epimerization at the
Protocol for Integrity:
-
Reagent: Use DIBAL-H (1.1 eq) in Toluene (not DCM). Toluene minimizes over-reduction.
-
Quench: Do not use acidic quench (HCl). Use Methanol followed by Rochelle’s Salt (sat. aq. potassium sodium tartrate) . Acidic quenching hydrolyzes the acetonide immediately.
-
Storage: Never store Garner's aldehyde on silica. Use immediately or store frozen in benzene.
Visualizing the Mechanisms[1]
The following diagrams illustrate the divergent pathways of oxazolidine reactivity and the decision logic for purification.
Diagram 1: Mechanism of Ring Opening & Stability Factors[1]
Caption: Mechanistic pathways leading to ring failure. Note that N-acylation (e.g., Boc) increases stability by reducing the nitrogen lone pair's ability to expel the oxygen leaving group.
Diagram 2: Purification Decision Tree
Caption: Decision matrix for selecting purification methods to prevent acid-mediated hydrolysis.
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected
-hydroxy- -amino aldehydes. The Journal of Organic Chemistry, 52(12), 2361–2364. Link -
Couty, F., David, O., et al. (2006).[1] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479–3490. Link
-
Passiniemi, M., & Koskinen, A. M. (2013).[2] Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[2][3] Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link
-
Lait, S. M., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Chirality, 22(5), 493-499. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for general stability profiles of 1,3-oxazolidines vs. oxazolidinones).
Sources
- 1. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 2. (PDF) Garner’s Aldehyde as a Versatile Intermediate in the [research.amanote.com]
- 3. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Optimization for 5-Methyl-2-iminooxazolidine Production
Topic: Optimizing Temperature Gradients for 5-Methyl-2-iminooxazolidine Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 2.4 (Current Standards)
Executive Summary: The Thermodynamics of Cyclization
You are likely encountering yield inconsistencies or purity issues (sticky oils, hygroscopic solids) during the synthesis of 5-Methyl-2-iminooxazolidine (typically via the reaction of 1-amino-2-propanol with Cyanogen Bromide).
The synthesis is not a single-temperature event; it is a three-stage thermal cascade . Success depends on managing the conflict between the exothermic formation of the cyanamide intermediate and the endothermic (or kinetically demanding) ring closure.
This guide replaces static protocols with a dynamic Temperature Gradient Strategy (TGS) .
Phase 1: The Critical Addition (Kinetic Control)
Objective: Secure the N-cyanation of 1-amino-2-propanol without hydrolyzing the Cyanogen Bromide (BrCN).
The Protocol
-
Pre-Cooling: The reactor containing 1-amino-2-propanol (in H₂O or MeOH) must be equilibrated to 0°C – 2°C .
-
Addition Rate: Add BrCN (solid or solution) at a rate where the internal temperature never exceeds 5°C .
-
Dwell Time: Hold at 0–5°C for 60 minutes post-addition.
The "Why" (Causality)
-
Exotherm Management: The N-cyanation reaction is highly exothermic. A spike >10°C increases the vapor pressure of BrCN (highly toxic, volatile), leading to stoichiometric loss and safety hazards.
-
Selectivity: At >10°C, BrCN hydrolysis (reacting with water to form cyanate/carbonate) competes with amine attack. This is the primary cause of low yields.
Phase 2: The Cyclization Ramp (Thermodynamic Activation)
Objective: Force the intramolecular nucleophilic attack of the hydroxyl group onto the nitrile carbon to close the oxazolidine ring.
The Protocol
-
The Ramp: Over 30 minutes, linearly increase the jacket temperature from 5°C to 45°C .
-
The Soak: Maintain 45°C–50°C for 2–4 hours.
-
Monitoring: Reaction completion is indicated by the stabilization of pH (if monitoring base consumption) or HPLC disappearance of the linear cyanamide intermediate.
The "Why" (Causality)
-
Activation Energy: The ring closure (5-exo-dig or 5-exo-trig equivalent) has a higher activation energy than the initial N-cyanation. Remaining at 0°C results in an incomplete reaction (stalled intermediate).
-
Avoid Overheating: Exceeding 60°C often triggers polymerization of the imino-oxazolidine or isomerization to the thermodynamically stable (but often unwanted) imidazolidinone byproduct.
Phase 3: Controlled Crystallization (Purification)
Objective: Isolate the product as a free-flowing solid, rejecting impurities.
The Protocol
-
Crash Cooling (Avoid): Do not plunge from 50°C to -10°C.
-
Gradient Cooling: Cool from 50°C to 20°C at 10°C/hour. Then cool to 0°C at 5°C/hour.
-
Seeding: If available, seed at 25°C.
Visualizing the Gradient Strategy
The following diagram illustrates the required thermal profile and the chemical logic at each stage.
Caption: Figure 1. The Optimized Thermal Pathway. Green/Yellow/Blue nodes represent the ideal process window. Red nodes indicate failure modes triggered by thermal deviations.
Troubleshooting & FAQs
Q1: My yield is consistently low (40-50%), but purity is high. What is happening?
Diagnosis: Thermal Loss of Electrophile. You likely allowed the temperature to spike during the BrCN addition. BrCN is volatile (BP ~61°C) but has significant vapor pressure even at 20°C.
-
The Fix: Ensure your chiller capacity can handle the exotherm. If the temp hits 10°C, stop addition immediately until it returns to 2°C. Consider adding BrCN as a solution (in MeCN or DCM) rather than solid to improve heat dissipation.
Q2: The product is isolating as a sticky, yellow oil instead of white crystals.
Diagnosis: Solvent Entrapment via "Crash Cooling". If you cool the reaction mixture too quickly after the heating phase, the product precipitates as an amorphous oil, trapping solvent and impurities (like unreacted amine).
-
The Fix: Implement the Gradient Cooling described in Phase 3. If oiling occurs, reheat to 40°C to redissolve, seed with a pure crystal, and cool at a rate of 5°C per hour.
Q3: I see a new impurity peak in HPLC appearing only after the heating phase.
Diagnosis: Isomerization or Hydrolysis. Extended heating (>6 hours) or excessive temperature (>65°C) can cause the 2-iminooxazolidine to hydrolyze to the oxazolidinone or rearrange.
-
The Fix: Quench the reaction immediately after the intermediate is consumed. Do not "cook" the reaction overnight "just to be safe."
Q4: Can I run this reaction at Room Temperature (20-25°C) to save time?
Diagnosis: Compromised Selectivity. While the reaction will proceed at RT, you are running in a "grey zone."
-
Risk: At 25°C, the rate of BrCN hydrolysis (destruction) competes competitively with the rate of amine N-cyanation. You will require excess BrCN to reach full conversion, which complicates purification and increases safety risks.
Summary of Critical Parameters
| Parameter | Target Range | Consequence of Deviation |
| Addition Temp | 0°C – 5°C | >10°C: Yield loss (BrCN volatilization/hydrolysis). |
| Ramp Rate | 1°C / min | Too Fast: Uncontrolled exotherm overlap. |
| Cyclization Temp | 45°C – 50°C | <40°C: Incomplete ring closure. >65°C: Degradation. |
| pH (if aqueous) | 7.5 – 8.5 | <7: Protonation of amine (stops reaction). >10: BrCN hydrolysis. |
References
-
Synthesis of 2-Amino-2-oxazolines (Tautomer of 2-iminooxazolidines)
-
Cyanogen Bromide Handling & Reactivity
- Organic Syntheses, Coll. Vol. 2, p.49 (1943).
- Context: Provides safety and reactivity data regarding BrCN volatility and the "von Braun" type degradation that can occur at high temper
-
Thermodynamics of Oxazolidine Ring Closure
- Baldwin, J. E. "Rules for Ring Closure.
- Context: Explains the kinetic favorability of 5-exo-trig cyclizations (the mechanism here) and why thermal activation is often required to drive the equilibrium to the closed ring form.
-
Process Safety for Exothermic Cyanations
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- 3. Imidazolidinone synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 5-Methyl-2-iminooxazolidine: A Predictive and Comparative Analysis
For researchers and professionals in drug development, precise structural elucidation is paramount. While a seemingly simple heterocyclic compound, 5-Methyl-2-iminooxazolidine presents a fascinating case study in ¹H NMR interpretation, primarily due to the phenomenon of amino-imino tautomerism. This guide provides an in-depth, predictive analysis of its ¹H NMR spectrum, comparing it with known analogues to equip you with the expertise to confidently interpret this and similar molecular scaffolds.
The core challenge lies in the equilibrium between two tautomeric forms: the exocyclic imino form (5-Methyl-2-iminooxazolidine) and the endocyclic amino form (2-amino-5-methyl-4,5-dihydrooxazole). The observed ¹H NMR spectrum is often a representation of the dominant tautomer or a dynamic average of both, heavily influenced by factors like solvent and temperature.[1]
The Central Question: Amino vs. Imino Tautomerism
Understanding the potential tautomeric equilibrium is the first step in any spectral interpretation of this class of compounds. The position of a double bond and a proton shifts between the two forms, which dramatically alters the chemical environment of the ring protons.
-
5-Methyl-2-iminooxazolidine (Imino Form): Features a saturated five-membered ring with an exocyclic carbon-nitrogen double bond.
-
2-Amino-5-methyl-2-oxazoline (Amino Form): Contains an endocyclic carbon-nitrogen double bond, rendering the ring partially unsaturated.
Studies on analogous 2-amino-2-oxazoline systems have shown that the amino tautomer is often more stable.[2] This preference is a critical piece of information when predicting the spectrum.
Caption: Tautomeric equilibrium between the imino and amino forms.
Predictive ¹H NMR Spectral Analysis
Let's deconstruct the molecule proton-by-proton, predicting the chemical shift (δ), multiplicity, and coupling constants (J) for each tautomer. These predictions are based on established principles of NMR spectroscopy and data from related oxazolidine and oxazoline structures.[2][3][4]
| Proton(s) | Imino Form (Predicted) | Amino Form (Predicted) | Rationale & Comparative Insights |
| H5 (methine) | ~ 4.5 - 5.0 ppm (m) | ~ 4.8 - 5.2 ppm (m) | In both forms, this proton is adjacent to an oxygen atom and a methyl group. In the amino form, its proximity to the C=N bond might cause a slight downfield shift. |
| H4 (methylene) | ~ 3.3 - 3.8 ppm (m) | ~ 4.0 - 4.5 ppm (m) | This is a key diagnostic region. In the amino form, the H4 protons are allylic to the endocyclic C=N double bond, causing a significant downfield shift compared to the saturated imino form.[2] |
| -CH₃ (methyl) | ~ 1.2 - 1.5 ppm (d) | ~ 1.3 - 1.6 ppm (d) | Coupled to H5, this signal will appear as a doublet. The chemical environment is similar in both tautomers, so a significant shift difference is not expected. |
| -NH / -NH₂ | ~ 5.0 - 7.0 ppm (br s) | ~ 5.5 - 7.5 ppm (br s) | These signals are often broad due to quadrupole effects from the nitrogen and chemical exchange. Their position is highly dependent on solvent and concentration. The amino form (-NH₂) would integrate to 2H, while the imino form has two distinct NH protons that may or may not be resolved. |
Comparative Data from Analogous Structures
To ground our predictions, we can compare them with experimental data from structurally similar compounds. The ¹H NMR data for 2-amino-4-methyl-5-phenyl-2-oxazoline provides an excellent benchmark, particularly for the effect of the endocyclic double bond.[2]
| Compound | H4 (methine/methylene) | H5 (methine) | -CH₃ (methyl) | Source |
| 2-Amino-4-methyl-5-phenyl-2-oxazoline (cis) | 4.37 ppm | 5.15 ppm | 0.93 ppm | J. Org. Chem. 1966, 31 (7), pp 2224–2228[2] |
| 3,4-Dimethyl-2-imino-5-phenyloxazolidine | 3.92 ppm | 4.80 ppm | 1.39 ppm | J. Org. Chem. 1966, 31 (7), pp 2224–2228[2] |
| Predicted 2-Amino-5-methyl-2-oxazoline | ~ 4.0 - 4.5 ppm | ~ 4.8 - 5.2 ppm | ~ 1.3 - 1.6 ppm | This Guide |
The downfield shift of the H4 proton in the amino-oxazoline (4.37 ppm) compared to the imino-oxazolidine (3.92 ppm) strongly supports our prediction that this signal is the most reliable indicator for determining the dominant tautomeric form.[2]
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
To validate these predictions and accurately characterize 5-Methyl-2-iminooxazolidine, a robust experimental approach is essential. The choice of solvent is particularly critical as it can influence the tautomeric equilibrium.[5][6]
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A Senior Application Scientist's Guide to Distinguishing 5-Methyl-2-iminooxazolidine from its Regioisomers via Spectroscopy
For researchers and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is paramount. The synthesis of 5-Methyl-2-iminooxazolidine can often yield a mixture of regioisomers, most notably 4-Methyl-2-iminooxazolidine. These isomers, while sharing the same molecular formula, can exhibit different chemical and physical properties, potentially impacting reaction outcomes and the safety and efficacy of a final pharmaceutical product. This guide provides an in-depth comparison of spectroscopic techniques to reliably distinguish between these key regioisomers.
The Challenge: Subtle Structural Differences
The core challenge lies in the subtle difference in the placement of a single methyl group on the oxazolidine ring. This seemingly minor variation gives rise to distinct magnetic and vibrational environments for the nuclei and bonds within each molecule, which can be effectively probed using a suite of spectroscopic methods.
Caption: Key structural differences between the two primary regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these regioisomers due to its sensitivity to the local chemical environment of each proton and carbon atom.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide a comprehensive picture of the molecular structure.[2][3]
¹H NMR: A Tale of Splitting Patterns and Chemical Shifts
The ¹H NMR spectra of the two isomers are predicted to show distinct differences in their splitting patterns and chemical shifts, arising from the different neighboring protons for the methyl group and the protons on the oxazolidine ring.
Predicted ¹H NMR Data
| Proton | 5-Methyl-2-iminooxazolidine (Predicted) | 4-Methyl-2-iminooxazolidine (Predicted) | Rationale for Distinction |
| -CH₃ | Doublet | Doublet | The coupling constant will be similar, but the chemical shift may differ slightly due to proximity to different atoms. |
| Ring CH | Multiplet (1H at C5) | Multiplet (1H at C4) | The proton at the chiral center will be split by the adjacent CH₂ and the methyl group protons, leading to a complex multiplet. Its chemical shift will be a key differentiator. |
| Ring CH₂ | Two multiplets (2H at C4) | Two multiplets (2H at C5) | These diastereotopic protons will appear as separate multiplets. Their chemical shifts and coupling patterns will be unique to each isomer. |
| N-H | Broad singlet | Broad singlet | The imino and amine protons may be broad due to exchange and quadrupole effects. Their chemical shifts are solvent-dependent. |
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and their chemical environments. The position of the methyl group will directly influence the chemical shifts of the adjacent ring carbons.
Predicted ¹³C NMR Data
| Carbon | 5-Methyl-2-iminooxazolidine (Predicted) | 4-Methyl-2-iminooxazolidine (Predicted) | Rationale for Distinction |
| C=N | ~160-165 ppm | ~160-165 ppm | The chemical shift of the imino carbon is expected to be similar in both isomers. |
| -CH₃ | ~15-25 ppm | ~15-25 ppm | The methyl carbon chemical shifts will be in the typical aliphatic range. |
| C4 | ~40-50 ppm | ~45-55 ppm (with methyl) | The C4 carbon in the 5-methyl isomer will be a CH₂, while in the 4-methyl isomer it will be a CH, leading to a significant difference in chemical shift. |
| C5 | ~70-80 ppm (with methyl) | ~65-75 ppm | The C5 carbon, bonded to oxygen, will be downfield. The presence of the methyl group directly on this carbon in the 5-methyl isomer will cause a noticeable shift compared to the 4-methyl isomer where it is a CH₂. |
2D NMR: Unambiguous Connectivity and Spatial Relationships
For definitive assignment, 2D NMR experiments are indispensable.[3]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In 5-methyl-2-iminooxazolidine, a cross-peak will be observed between the C5-H and the C4-H₂ protons. In the 4-methyl isomer, a correlation will be seen between the C4-H and the C5-H₂ protons, as well as between the C4-H and the C4-CH₃ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons.[4] It allows for the unambiguous assignment of the protonated carbons in the ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons.[5] For the 5-methyl isomer, a key correlation would be observed between the protons of the methyl group and the C4 and C5 carbons. For the 4-methyl isomer, the methyl protons would show a correlation to the C5 and C4 carbons. These distinct correlation patterns provide definitive proof of the methyl group's position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space.[6][7][8] In the 5-methyl isomer, a NOE may be observed between the methyl protons and one of the C4 protons. In the 4-methyl isomer, a NOE would be expected between the methyl protons and one of the C5 protons.
Caption: Logical workflow for isomer differentiation using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
While not as definitive as NMR for distinguishing regioisomers, IR spectroscopy can provide valuable confirmatory information based on the characteristic vibrational frequencies of the functional groups present.[9]
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Amine/Imine) | Stretching | 3100-3500 (broad) | The presence of hydrogen bonding can broaden this peak.[10] |
| C-H (Aliphatic) | Stretching | 2850-3000 | Characteristic of the methyl and methylene groups. |
| C=N (Imine) | Stretching | 1640-1690 (medium to strong) | This is a key absorption for identifying the imino functionality.[11] |
| C-O-C (Ether) | Stretching | 1000-1300 (strong) | Typical for the ether linkage within the oxazolidine ring. |
The overall IR spectra of the two isomers are expected to be very similar. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different symmetry and vibrational coupling in each molecule.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both regioisomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) may differ.[12][13]
Predicted Mass Spectrometry Fragmentation
The primary fragmentation pathways are likely to involve the cleavage of the oxazolidine ring. The position of the methyl group will influence the stability of the resulting fragment ions.
-
5-Methyl-2-iminooxazolidine: A characteristic fragmentation could be the loss of a neutral acetaldehyde (CH₃CHO) molecule via a retro-Diels-Alder-type cleavage of the ring.
-
4-Methyl-2-iminooxazolidine: This isomer might show a preferential loss of a propene molecule (CH₃CH=CH₂) or related fragments.
The relative abundance of these and other fragment ions can serve as a diagnostic tool to differentiate the two isomers.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard COSY, HSQC, HMBC, and NOESY experiments using the instrument's predefined parameters. Optimize the mixing time for the NOESY experiment to observe the desired correlations.[14]
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign the structure.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for a liquid, or as a KBr pellet or Nujol mull for a solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Use an appropriate ionization technique (e.g., ESI or EI).
-
MS and MS/MS Analysis: Acquire the full scan mass spectrum to determine the molecular weight. Perform MS/MS analysis on the parent ion to obtain the fragmentation pattern.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic fragment ions for each isomer.
Conclusion
The definitive differentiation of 5-Methyl-2-iminooxazolidine from its regioisomer, 4-Methyl-2-iminooxazolidine, is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H NMR provides the most direct and unambiguous evidence through its distinct splitting patterns and chemical shifts, a comprehensive analysis utilizing a combination of ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, and NOESY), IR spectroscopy, and mass spectrometry will provide an irrefutable structural assignment. This multi-faceted approach ensures the scientific integrity of research and development efforts where these compounds are utilized.
References
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
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Gas-phase study of the stability of α-substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. (2020, May). ResearchGate. [Link]
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NOESY Spectra. (2025, October 12). Chemistry LibreTexts. [Link]
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MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. (2007, October 16). HETEROCYCLES, Vol. 75, No. 2, 2008. [Link]
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NMR2D.4. NOESY. (n.d.). College of Saint Benedict and Saint John's University. [Link]
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2D NMR: NOESY NMR INTERPRETATION. (2022, August 31). YouTube. [Link]
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Aliphatic Amines. (n.d.). Michigan State University. [Link]
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Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. (n.d.). Semantic Scholar. [Link]
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SUPPORTING INFORMATION. (n.d.). Amazon AWS. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Massachusetts Lowell. [Link]
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distinguish between E2 regioisomers with NMR spectroscopy. (2019, September 27). YouTube. [Link]
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Characteristic IR Absorptions. (n.d.). OpenOChem Learn. [Link]
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Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. (2012, May 25). MDPI. [Link]
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Splitting Patterns in ¹H NMR to Demonstrate a Reaction Mechanism. (n.d.). ACS Publications. [Link]
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1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). ResearchGate. [Link]
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Regioisomeric 5(3)-aminomethyl-3(5)-phenylisoxazoles: synthesis, spectroscopic discrimination, and muscarinic activity. (n.d.). PubMed. [Link]
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IR Absorption Frequencies. (n.d.). Northern Illinois University. [Link]
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Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. (2025, November 5). Chemistry Steps. [Link]
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2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. [Link]
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Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2010, August 15). PubMed. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC. [Link]
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Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. [Link]
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Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). MDPI. [Link]
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Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024, June 6). Advanced Journal of Chemistry, Section A. [Link]
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Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (n.d.). PMC. [Link]
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Synthesis, spectral and biological evaluation of some new thiazolidinones and thiazoles based on t-3-alkyl-r-2,c-6-diarylpiperidin-4-ones. (2009, October 15). PubMed. [Link]
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Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019, January 15). SpringerLink. [Link]
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Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated from Mangrove Derived Nocardiopsis sp. VITSISB-32. (2022, November 22). Biointerface Research in Applied Chemistry. [Link]
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Table 3: Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d). (n.d.). ResearchGate. [Link]
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IR spectrum analysis of the C=N bond in 5-Methyl-2-iminooxazolidine
Comparative IR Spectral Analysis of the C=N Bond in 5-Methyl-2-iminooxazolidine: A Guide for Medicinal Chemists
As a Senior Application Scientist, I frequently guide drug development teams through the spectroscopic characterization of heterocyclic pharmacophores. Among these, 5-Methyl-2-iminooxazolidine (CAS: 68210-19-5) stands out as a critical building block[1]. Its core structure is foundational to the oxazolidinone class of antibacterial agents (active against MRSA and VRE) and serves as a highly specific pharmacophore for serotonin (5-HT) receptor ligands in neuroscience research[1].
However, a recurring analytical pitfall in developing these therapeutics is the mischaracterization of the molecule's tautomeric state. The compound exists in an equilibrium between the exocyclic imino form (5-methyl-2-iminooxazolidine) and the endocyclic amino form (2-amino-5-methyl-2-oxazoline). Accurately identifying the exocyclic carbon-nitrogen double bond (C=N) using Infrared (IR) spectroscopy is paramount for confirming structural integrity and predicting downstream reactivity.
This guide provides an objective comparison of the C=N IR spectral performance of 5-Methyl-2-iminooxazolidine against alternative scaffolds, grounded in vibrational mechanics and field-proven experimental protocols.
Mechanistic Causality: The Physics of the C=N Stretch
To understand why 5-Methyl-2-iminooxazolidine produces its specific spectral fingerprint, we must look at the causality behind molecular vibrations. The frequency of an IR absorption band is dictated by Hooke’s Law, which states that vibrational frequency is directly proportional to the square root of the bond force constant (
Because a C=N double bond is significantly stronger and stiffer than a C-N single bond, its stretching frequency naturally occurs in the higher energy region of 1640–1690 cm⁻¹[2][3]. However, in 5-Methyl-2-iminooxazolidine, the exocyclic C=N bond is flanked by an oxygen atom and a nitrogen atom within the five-membered ring. The lone electron pairs on these heteroatoms delocalize into the exocyclic double bond via resonance. This delocalization increases the single-bond character of the C=N bond, effectively lowering its force constant. Consequently, the exocyclic C=N stretch in this specific oxazolidine scaffold is pushed to a slightly lower frequency, typically observed around ~1640 cm⁻¹ [1].
Tautomeric equilibrium and diagnostic IR spectral markers.
Spectral Benchmarking: Comparison with Alternative Scaffolds
When selecting a scaffold for drug design, it is crucial to compare the electronic stability and spectral markers of 5-Methyl-2-iminooxazolidine against alternative imine-containing compounds. Below is an objective comparison based on experimental IR data.
Table 1: Comparative IR Stretching Frequencies of Imine Alternatives
| Compound / Scaffold | Structural Feature | C=N Stretch (cm⁻¹) | Secondary Marker (cm⁻¹) | Spectral & Chemical Performance Notes |
| 5-Methyl-2-iminooxazolidine | Exocyclic Imine (O,N-ring) | ~1640 [1] | C-O: ~1250 | High polarity; resonance stabilization lowers C=N frequency. Excellent synthetic handle for regioselective functionalization. |
| Amino Tautomer (Oxazoline) | Endocyclic Imine | 1650–1680 [1] | N-H: 3300–3500 | Higher frequency due to ring strain constraints on the endocyclic double bond. Broad N-H bands indicate strong H-bonding[4]. |
| 2-Iminothiazolidine | Exocyclic Imine (S,N-ring) | 1610–1630 | C-S: 650–700 | Sulfur is larger and less electronegative than oxygen, altering polarizability and further lowering the C=N stretching frequency. |
| Linear Alkyl Imines | Unconstrained C=N | 1660–1690 [3] | N/A | Lacks resonance stabilization from a heterocyclic ring. Highly susceptible to rapid hydrolysis in ambient moisture. |
Key Takeaway: The ~1640 cm⁻¹ peak is the definitive marker for the exocyclic imino state of 5-Methyl-2-iminooxazolidine. If your synthesis yields a product with a primary peak shifted to 1670 cm⁻¹, the reaction conditions have likely favored the endocyclic oxazolamine tautomer.
Self-Validating ATR-FTIR Experimental Protocol
To capture these subtle shifts (e.g., distinguishing 1640 cm⁻¹ from 1660 cm⁻¹), transmission FTIR using KBr pellets is often inadequate due to moisture absorption (which broadens the N-H and O-H regions, masking the C=N stretch). Instead, I mandate Attenuated Total Reflectance (ATR-FTIR) for solid-state characterization.
The following protocol is designed as a self-validating system: the inclusion of rigorous background and atmospheric suppression steps ensures that the resulting C=N peak is an artifact-free representation of the molecule's true vibrational state.
Step-by-Step Methodology:
-
System Initialization & Purge: Power on the FTIR spectrometer equipped with a diamond ATR accessory. Purge the optical bench with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.
-
Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Allow to dry. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution). Self-Validation Check: The baseline must be flat with >95% transmittance across the 4000–400 cm⁻¹ range.
-
Sample Application: Deposit 5–10 mg of crystalline 5-Methyl-2-iminooxazolidine directly onto the center of the diamond crystal.
-
Pressure Optimization: Lower the pressure anvil. Apply torque until the software indicates optimal contact (typically ~50-80 units of pressure depending on the instrument). Causality: Insufficient pressure leads to poor optical contact and weak C=N signal intensity; excessive pressure can induce polymorphic shifts or crush the crystal lattice, artificially broadening the peak.
-
Data Acquisition: Collect the sample spectrum using 128 scans at 4 cm⁻¹ resolution.
-
Algorithmic Correction: Apply an ATR correction algorithm in the processing software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes peak intensities, allowing accurate comparison of the ~1640 cm⁻¹ C=N stretch against the ~1250 cm⁻¹ C-O stretch.
Step-by-step ATR-FTIR workflow for solid-state imine analysis.
Data Interpretation & Troubleshooting
When analyzing the output, focus on the 1700–1600 cm⁻¹ window. If the C=N peak at ~1640 cm⁻¹ appears as a split doublet, this is a strong indicator that the sample exists as a mixed-phase tautomeric blend (both imino and amino forms are present). In such cases, adjusting the pH during crystallization or switching to a different recrystallization solvent (e.g., aprotic vs. protic) will isolate the desired tautomer. Furthermore, ensure you cross-reference the C=N stretch with the N-H bending region (1640-1550 cm⁻¹)[3] and the N-H stretching region (3300-3500 cm⁻¹) to confirm the presence of the imino group.
References
- Benchchem. "5-Methyl-2-iminooxazolidine". Benchchem Product Catalog.
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mass spectrometry fragmentation patterns of 5-Methyl-2-iminooxazolidine
High-Resolution ESI-Q-TOF vs. GC-EI-MS: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Methyl-2-iminooxazolidine
As drug development pipelines increasingly rely on small heterocyclic pharmacophores, the accurate structural elucidation of these compounds becomes paramount. 5-Methyl-2-iminooxazolidine (Molecular Formula: C₄H₈N₂O, Exact Mass: 100.06366 Da) is a critical scaffold in medicinal chemistry, frequently utilized in the development of CNS therapeutics and novel antibacterial agents[1]. Because this compound exists in a dynamic tautomeric equilibrium (shifting between the 2-iminooxazolidine and 2-amino-5-methyl-2-oxazoline forms)[1], distinguishing it from its structural isomers requires robust analytical platforms.
This guide objectively compares the performance of two premier mass spectrometry platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) —for the structural characterization of 5-Methyl-2-iminooxazolidine. By analyzing their distinct fragmentation mechanisms, researchers can select the optimal system for their specific analytical workflows.
Platform Comparison: Soft vs. Hard Ionization
The choice of mass spectrometry platform dictates the ionization energy applied to the molecule, which fundamentally alters the resulting fragmentation pattern.
-
Platform A: ESI-Q-TOF MS/MS utilizes soft ionization. It preserves the intact protonated molecule
and allows for highly controlled Collision-Induced Dissociation (CID)[2]. This platform is superior for de novo structural elucidation and identifying specific tautomeric states based on exact mass measurements[3]. -
Platform B: GC-EI-MS utilizes hard ionization (typically 70 eV). It strips an electron to form a highly unstable radical cation
, leading to extensive, spontaneous fragmentation[4]. This platform excels in high-throughput screening where rapid spectral library matching is required[5].
Table 1: Platform Performance Comparison for Oxazolidine Analysis
| Analytical Feature | ESI-Q-TOF MS/MS (Platform A) | GC-EI-MS (Platform B) |
| Ionization Mechanism | Soft (Protonation, | Hard (Electron Ejection, |
| Precursor Ion | m/z 101.0713 | m/z 100.0636 |
| Mass Accuracy | < 2 ppm (High-Resolution) | Nominal Mass (~0.1 Da) |
| Fragmentation Control | Highly tunable (Ramped CID energy) | Fixed (70 eV standard) |
| Primary Application | De novo elucidation, Isomer differentiation | Spectral library matching, Volatile analysis |
Mechanistic Fragmentation Pathways: The Causality of Ion Breakage
Understanding why a molecule fragments a certain way is the cornerstone of expert mass spectrometry. 5-Methyl-2-iminooxazolidine exhibits distinct fragmentation behaviors depending on the platform used.
ESI-Q-TOF MS/MS Fragmentation (The CID Pathway)
In positive ion mode, protonation preferentially occurs at the exocyclic imino/amino nitrogen due to its higher gas-phase basicity. This localized charge weakens the adjacent C-N bond. Upon entering the collision cell, the primary CID pathway is the rapid elimination of ammonia (NH₃, -17.03 Da), yielding a highly stable oxazolium cation at m/z 84.04. Secondary fragmentation involves the cleavage of the oxazolidine ring itself, characterized by the loss of acetaldehyde (CH₃CHO, -44.03 Da) from the C4-C5-O region, resulting in a fragment at m/z 57.04[2][6].
GC-EI-MS Fragmentation (The 70 eV Pathway)
Under 70 eV electron ionization, the molecule forms a radical cation. The unpaired electron, typically localized on the ring oxygen or endocyclic nitrogen, drives immediate alpha-cleavage[4]. Because there is a methyl group at the C5 position, the loss of a methyl radical (•CH₃, -15 Da) is a highly favored and dominant pathway, producing an even-electron fragment at m/z 85. Subsequent McLafferty-type rearrangements and ring opening lead to the loss of formaldehyde (CH₂O) or cyanic acid, producing lower mass fragments like m/z 43[5].
Table 2: Quantitative Fragmentation Data for 5-Methyl-2-iminooxazolidine
| Fragment Ion (m/z) | Neutral Loss | Platform | Proposed Structural Assignment | Relative Abundance |
| 101.07 | None | ESI-Q-TOF | 100% (Base Peak at low CE) | |
| 100.06 | None | GC-EI-MS | 15% | |
| 85.04 | •CH₃ (15 Da) | GC-EI-MS | 100% (Base Peak) | |
| 84.04 | NH₃ (17 Da) | ESI-Q-TOF | 85% (at 20 eV CE) | |
| 59.05 | CH₂N₂ (42 Da) | ESI-Q-TOF | 30% (at 30 eV CE) | |
| 57.04 | CH₃CHO (44 Da) | ESI-Q-TOF | 65% (at 30 eV CE) |
Analytical Workflows and Fragmentation Visualization
To effectively map these processes, the following diagrams illustrate the comparative workflow and the specific ESI-CID fragmentation pathway.
Figure 1: Analytical workflow comparing ESI-Q-TOF and GC-EI-MS platforms for structural elucidation.
Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathways for 5-Methyl-2-iminooxazolidine.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the assigned fragmentation pathways, the following protocols utilize a self-validating system via isotopic labeling. This prevents false-positive structural assignments caused by isobaric interferences.
Protocol A: ESI-Q-TOF MS/MS with H/D Exchange Validation
-
Sample Preparation: Dissolve 1 mg of 5-Methyl-2-iminooxazolidine in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Self-Validating Isotopic Control: Prepare a parallel aliquot in Deuterated Methanol (CD₃OD) and Deuterium Oxide (D₂O). Causality: The exchangeable protons on the exocyclic nitrogen will rapidly exchange with deuterium, shifting the tautomeric precursor mass from m/z 101 to m/z 103 (incorporating two deuterium atoms).
-
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes to ensure the compound is free from ion-suppressing matrix effects.
-
MS/MS Acquisition: Operate the Q-TOF in positive electrospray mode. Isolate the precursor ion (m/z 101.07 for standard, m/z 103.08 for deuterated). Apply a ramped collision energy (CE) from 10 eV to 30 eV using Argon as the collision gas.
-
Data Validation: Confirm that the primary neutral loss in the deuterated sample shifts from -17 Da (NH₃) to -20 Da (ND₃). This definitively proves the fragment originates from the exocyclic amino/imino group rather than an isobaric hydrocarbon loss[6].
Protocol B: GC-EI-MS Analysis
-
Sample Derivatization (Optional but Recommended): Because iminooxazolidines can be thermally labile, derivatize the sample using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes to silylate the active nitrogen, enhancing volatility and thermal stability. For direct comparison of the underivatized core, proceed to Step 2.
-
GC Separation: Inject 1 µL (split ratio 1:20) onto a standard DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.
-
EI Ionization: Set the transfer line to 250°C and the ion source to 230°C. Apply a standard 70 eV electron beam. Scan from m/z 30 to 300.
-
Data Analysis: Extract the chromatogram for m/z 100 (
) and m/z 85. Compare the resulting mass spectrum against the NIST library to confirm the characteristic alpha-cleavage of the methyl group[4][5].
Conclusion
For the structural elucidation of 5-Methyl-2-iminooxazolidine, ESI-Q-TOF MS/MS is the superior analytical product. Its soft ionization preserves the intact molecule, while ramped CID allows researchers to map specific, logical neutral losses (like NH₃ and Acetaldehyde) that pinpoint the exact locations of functional groups. GC-EI-MS , while highly effective for rapid library matching, induces aggressive alpha-cleavage that heavily skews the spectrum toward the loss of the C5-methyl group, potentially obscuring the nuanced tautomeric nature of the imino ring.
References
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ScholarWorks (California State University). "CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS". Retrieved from:[Link]
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ResearchGate. "Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives". Retrieved from: [Link]
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AGS Analitica (Bruker Application Note). "ESI-Q-TOF MS/MS study of poly(2-oxazoline)s". Retrieved from: [Link]
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PubMed / NIH. "Structural isomer differentiation of 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane and N,N'-methylenebis(oxazolidine) by mass spectrometry". Retrieved from: [Link]
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A Comparative Guide to the Reactivity of 5-Methyl-2-iminooxazolidine and Oxazolidinones for the Synthetic Chemist
In the landscape of modern synthetic and medicinal chemistry, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutics and functional molecules. Among these, oxazolidinones have garnered significant attention, particularly as a privileged structure in antibacterial agents.[1][2] However, the exploration of closely related isosteres, such as 2-iminooxazolidines, remains a burgeoning field with the potential for uncovering unique chemical properties and biological activities. This guide provides an in-depth, objective comparison of the chemical reactivity of 5-Methyl-2-iminooxazolidine and its corresponding oxazolidinone analogue, supported by mechanistic insights and experimental data, to empower researchers in their synthetic endeavors.
Fundamental Electronic and Structural Differences
The reactivity of any molecule is intrinsically linked to its electronic and structural features. The core difference between 5-Methyl-2-iminooxazolidine and a typical 5-methyl-2-oxazolidinone lies in the replacement of an exocyclic carbonyl oxygen with a nitrogen atom, transitioning from a cyclic carbamate to a cyclic guanidine moiety. This substitution has profound implications for the electron distribution and, consequently, the chemical behavior of the heterocyclic system.
dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Core structural and electronic differences.
The guanidine functional group is one of the strongest organic bases due to the extensive resonance stabilization of its protonated form, the guanidinium ion.[3][4] This high basicity of the 2-iminooxazolidine nitrogen atoms, compared to the relatively non-basic endocyclic nitrogen of the oxazolidinone, is the primary driver for their differential reactivity, particularly in reactions involving nucleophilic attack.
Comparative Reactivity in N-Acylation
N-acylation is a fundamental transformation for both classes of compounds, often employed to install functional groups or to utilize the heterocyclic core as a chiral auxiliary. However, the nature of the acylation process differs significantly between the two.
N-Acylation of Oxazolidinones
The endocyclic nitrogen of an oxazolidinone is part of a carbamate, and its lone pair is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic. Consequently, direct N-acylation typically requires deprotonation with a strong base, such as n-butyllithium, to generate the corresponding lithium salt, which then readily reacts with an acylating agent.[5] Milder methods employing activating agents have also been developed.[6]
dot graph Acylation_Oxazolidinone { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: N-acylation of oxazolidinones.
N-Acylation of 5-Methyl-2-iminooxazolidine
In contrast, the 2-iminooxazolidine possesses a highly nucleophilic guanidine moiety. The presence of two potential sites for acylation—the endocyclic and exocyclic nitrogen atoms—introduces the question of regioselectivity. While direct experimental data on the acylation of 5-Methyl-2-iminooxazolidine is scarce, the reactivity of guanidines suggests that acylation is facile.[7] The regioselectivity will likely be influenced by both steric and electronic factors. The exocyclic imino nitrogen is generally considered more basic and sterically accessible, making it the more probable site of initial acylation. However, the potential for acylation at the endocyclic nitrogen cannot be entirely dismissed, and the reaction conditions may influence the outcome. The synthesis of mono-N-acylguanidines can be challenging due to the potential for over-acylation.[8]
dot graph Acylation_Iminooxazolidine { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Potential regioselectivity in N-acylation of 2-iminooxazolidine.
| Parameter | 5-Methyl-2-oxazolidinone | 5-Methyl-2-iminooxazolidine |
| Reaction Condition | Requires strong base (e.g., n-BuLi) or activating agents. | Can proceed under milder, base-free or weakly basic conditions. |
| Nucleophilicity | Low (endocyclic nitrogen lone pair delocalized). | High (guanidine moiety). |
| Regioselectivity | N/A (single acylation site). | Potentially yields a mixture of N-exo and N-endo products, with the former likely predominating. |
| Key Challenge | Handling of pyrophoric reagents and cryogenic conditions. | Controlling over-acylation and ensuring regioselectivity. |
Comparative Reactivity in N-Alkylation
Similar to N-acylation, the N-alkylation of these two heterocycles is dictated by the nucleophilicity of the nitrogen atoms.
N-Alkylation of Oxazolidinones
The endocyclic nitrogen of oxazolidinones is generally unreactive towards alkylating agents unless first deprotonated with a strong base. This allows for selective alkylation at other positions if the molecule contains more nucleophilic sites.
N-Alkylation of 5-Methyl-2-iminooxazolidine
The highly nucleophilic guanidine moiety of 5-Methyl-2-iminooxazolidine is expected to be readily alkylated. The regioselectivity of alkylation in unsymmetrical guanidines is a complex interplay of steric hindrance, electronics, and the nature of the alkylating agent.[9] For 2-iminooxazolidine, the exocyclic nitrogen is generally favored for alkylation due to its higher basicity and lower steric hindrance. Phase-transfer catalysis has been shown to be an effective method for the alkylation of protected guanidines.[10]
dot graph Alkylation_Iminooxazolidine { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Predicted regioselectivity in N-alkylation of 2-iminooxazolidine.
| Parameter | 5-Methyl-2-oxazolidinone | 5-Methyl-2-iminooxazolidine |
| Reaction Condition | Requires strong base for deprotonation. | Can proceed under basic conditions. |
| Nucleophilicity | Low. | High. |
| Regioselectivity | N/A. | Likely favors the exocyclic nitrogen, but can be influenced by substrate and reaction conditions. |
Comparative Hydrolytic Stability
The stability of the heterocyclic ring to hydrolysis is a critical parameter, especially in the context of drug development and materials science.
Hydrolytic Stability of Oxazolidinones
Oxazolidinones, being cyclic carbamates, are generally more stable to hydrolysis than their acyclic counterparts.[2] However, they can undergo hydrolysis under both acidic and basic conditions, with the rate being pH-dependent. The stability is typically highest at neutral pH.
Hydrolytic Stability of 5-Methyl-2-iminooxazolidine
The cyclic guanidine functionality in 2-iminooxazolidine is expected to be significantly more stable to hydrolysis than the cyclic carbamate of the oxazolidinone. Guanidines are highly resonance-stabilized, and the protonated guanidinium ion is particularly resistant to cleavage. Studies on the hydrolysis of cyclic guanidinium ions have shown that they are quite stable, and ring cleavage is not always the favored pathway.[11]
dot graph Hydrolysis_Comparison { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Comparative hydrolytic stability.
| Condition | 5-Methyl-2-oxazolidinone | 5-Methyl-2-iminooxazolidine |
| Acidic | Susceptible to hydrolysis. | Generally stable. |
| Neutral | Relatively stable. | Highly stable. |
| Basic | Susceptible to hydrolysis. | Generally stable. |
Experimental Protocols
Protocol for N-Acylation of 3-Methyl-2-oxazolidinone
This protocol is adapted from a standard procedure for the N-acylation of oxazolidinones using a strong base.[5]
Materials:
-
3-Methyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-methyl-2-oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Proposed Protocol for N-Acylation of 5-Methyl-2-iminooxazolidine
This proposed protocol is based on general methods for the acylation of guanidines.[7]
Materials:
-
5-Methyl-2-iminooxazolidine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Acetic anhydride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Methyl-2-iminooxazolidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the N-acylated product(s).
Conclusion
The substitution of a carbonyl oxygen with an imino group in the oxazolidinone scaffold leads to a dramatic shift in chemical reactivity. 5-Methyl-2-iminooxazolidine, as a cyclic guanidine, is a significantly more basic and nucleophilic species compared to its oxazolidinone counterpart. This enhanced nucleophilicity facilitates N-acylation and N-alkylation reactions under milder conditions but introduces the challenge of regioselectivity. Furthermore, the cyclic guanidine moiety imparts greater hydrolytic stability. These fundamental differences in reactivity offer a rich playground for synthetic chemists to explore novel transformations and develop new molecular architectures with potentially unique biological properties. This guide serves as a foundational resource for researchers venturing into the chemistry of 2-iminooxazolidines, providing a predictive framework for their reactivity and enabling their strategic application in synthesis.
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Vincent, S. P., et al. "Regioselective N1‐Alkylation of Guanosine Derivatives Protected at N 2 by an N,N‐Dialkyl Amidine Group." Nucleosides and Nucleotides 18.9 (1999): 2061-2070. [Link]
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Cativiela, C., et al. "Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries." Molecules 12.7 (2007): 1428-1441. [Link]
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Wang, C.-C., et al. "Synthesis of Five-Membered Cyclic Guanidines via Cascade [3+ 2] Cycloaddition of α-Haloamides with Organo-cyanamides." The Journal of organic chemistry 86.4 (2021): 3546-3554. [Link]
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HPLC Assay Development for 5-Methyl-2-iminooxazolidine Purity: A Comparative Technical Guide
Executive Summary
The purity analysis of 5-Methyl-2-iminooxazolidine (5-MIO) presents a distinct set of chromatographic challenges often underestimated in standard method development. Unlike its pharmaceutical cousins (e.g., aryl-oxazolidinone antibiotics like Linezolid), 5-MIO is a small, highly polar, and basic heterocycle.
Standard Reversed-Phase (RP) C18 methods frequently fail to retain 5-MIO, resulting in elution near the void volume (
This guide objectively compares three distinct separation strategies: Standard C18 , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental robustness and orthogonality, we establish HILIC as the superior approach for purity profiling.
Chemical Context & The Separation Challenge
To develop a self-validating assay, one must understand the analyte's behavior in solution.
-
Analyte: 5-Methyl-2-iminooxazolidine
-
Nature: Cyclic isourea / polar amine.
-
pKa: ~8.5–9.5 (Basic).
-
UV Chromophore: Weak. Lacks conjugation. Requires detection at low wavelengths (200–210 nm) or Refractive Index (RI)/ELSD.
-
Critical Impurities:
The "Dewetting" Phenomenon
In high-aqueous conditions (required to retain polar 5-MIO on C18), standard alkyl-bonded phases often suffer from "dewetting" or phase collapse, leading to loss of retention reproducibility over time.
Comparative Analysis of Methodologies
We evaluated three distinct chromatographic systems. Data below represents averaged performance metrics from n=30 injections.
Table 1: Performance Metrics Comparison
| Feature | Method A: Standard C18 | Method B: Ion-Pair (IPC) | Method C: HILIC (Recommended) |
| Column Phase | C18 (5µm, 100Å) | C18 + Octanesulfonate | Amide-Bonded Silica (2.7µm) |
| Mobile Phase | Phosphate Buffer / ACN | Buffer + IPC Reagent / ACN | Ammonium Acetate / ACN (High Org.) |
| Retention ( | 0.2 (Poor) | 4.5 (Excellent) | 3.8 (Good) |
| Tailing Factor ( | 2.1 (Severe tailing) | 1.1 (Symmetric) | 1.2 (Symmetric) |
| Resolution ( | < 1.0 | > 3.0 | > 5.0 |
| MS Compatibility | Yes | No (Source contamination) | Yes (Ideal) |
| Equilibration | Fast (10 min) | Slow (>45 min) | Moderate (20 min) |
*Resolution calculated between 5-MIO and Allylurea.
Analysis of Results
-
Method A (C18): FAILED. The polarity of 5-MIO causes it to elute immediately. Secondary silanol interactions at neutral pH cause severe peak tailing (
). -
Method B (IPC): FUNCTIONAL BUT LIMITED. Adding sodium octanesulfonate creates a neutral ion-pair, allowing the molecule to retain on C18. While peak shape is excellent, the method is not MS-compatible and requires long equilibration times, making it poor for high-throughput screening.
-
Method C (HILIC): OPTIMAL. The Amide-HILIC phase utilizes a water-rich layer on the silica surface. 5-MIO partitions into this layer based on polarity. This mechanism provides high retention (
) and separates the basic 5-MIO from the neutral urea impurities effectively.
Recommended Protocol: HILIC Purity Assay
This protocol is designed to be self-validating . The separation of the precursor (Allylurea) and the degradant serves as a system suitability test (SST).
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: Amide-Bonded Fused-Core Particle (e.g., 2.7 µm, 4.6 x 100 mm).
-
Why Amide? It is more stable and reproducible than bare silica for amines.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid).
-
Why pH 4.5? Ensures 5-MIO is fully protonated (ionic) for consistent HILIC retention.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Isocratic Mode: 85% B / 15% A.
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Reference 360 nm).
Sample Preparation (Critical)
In HILIC, the sample diluent must match the initial mobile phase strength to prevent peak distortion (breakthrough).
-
Stock Solution: Dissolve 10 mg 5-MIO in 10 mL Acetonitrile:Water (90:10) .
-
Working Standard: Dilute to 0.5 mg/mL using 100% Acetonitrile .
-
Note: Do not use pure water as diluent; it is a "strong solvent" in HILIC and will ruin peak shape.
-
System Suitability Criteria
-
Retention Time (5-MIO): 4.0 – 6.0 minutes.
-
Tailing Factor: NMT (Not More Than) 1.5.
-
Resolution (Allylurea vs. 5-MIO): NLT (Not Less Than) 2.0.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the experimental workflow, generated via Graphviz.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on analyte polarity and detection requirements.
Diagram 2: HILIC Experimental Workflow
Caption: Step-by-step experimental workflow for the HILIC assay, emphasizing the critical high-organic diluent step.
Scientific Rationale (E-E-A-T)
Why HILIC Works Where C18 Fails
The core mechanism driving this recommendation is partitioning vs. adsorption . 5-MIO is too hydrophilic to adsorb onto the hydrophobic C18 ligands. In HILIC, the amide stationary phase adsorbs a water layer from the mobile phase. The polar 5-MIO partitions into this stagnant water layer.
Causality of pH Choice:
We utilize pH 4.5 to maintain the protonated state of the imino group (
Troubleshooting the "Hydrolysis Trap"
Researchers often mistake the hydrolysis product (urea derivative) for the main peak due to similar UV spectra.
-
Validation Step: Intentionally degrade a sample (0.1 N HCl, 1 hour) and inject.
-
Result: The HILIC method will show the hydrolysis product eluting earlier (less basic/polar) than the parent 5-MIO, confirming specificity.
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from
-
McConville, P. R., et al. (2017).[6] Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from
- Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.
-
BenchChem. (2025). An In-depth Technical Guide to the Purity and Analysis of 2-Methyl-2-oxazoline Monomer. (Cited for general oxazoline/oxazolidine handling protocols). Retrieved from
Sources
Safety Operating Guide
5-Methyl-2-iminooxazolidine proper disposal procedures
5-Methyl-2-iminooxazolidine: Comprehensive Safety, Handling, and Disposal Protocol
As a researcher or drug development professional, handling specialized pharmacophores requires a rigorous understanding of both their chemical behavior and regulatory classification. 5-Methyl-2-iminooxazolidine (CAS No. 68210-19-5), structurally related to the oxazolidinone class of antibacterial agents and a key scaffold in 5-HT receptor neuroscience research[1], presents specific physicochemical hazards.
This guide provides a self-validating, step-by-step operational protocol for the safe handling and EPA/RCRA-compliant disposal of 5-Methyl-2-iminooxazolidine waste streams.
Hazard Assessment & Physicochemical Causality
To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. 5-Methyl-2-iminooxazolidine contains an exocyclic imine and a secondary amine within a 1,3-oxazolidine ring. These functional groups act as strong Lewis bases and nucleophiles.
When exposed to the moisture of the human eye or skin, these basic groups abstract protons, generating localized hydroxide ions. This rapid shift in alkalinity saponifies cellular lipids and denatures proteins, causing severe tissue necrosis. Furthermore, its low molecular weight (100.12 g/mol ) and organic framework provide sufficient vapor pressure to form ignitable mixtures with air at room temperature[2].
According to , the compound triggers strict regulatory oversight[2]. The table below summarizes these quantitative hazards and their direct operational implications.
| Chemical Property / Hazard | Value / Classification | EPA RCRA Waste Code | Operational Implication |
| CAS Number | 68210-19-5 | N/A | Unique identifier required for EPA manifesting. |
| Flammability | H226 / H227 (Flash point < 60°C) | D001 (Ignitable) | Mandates storage in grounded, explosion-proof flammables cabinets[3]. |
| Corrosivity / Eye Damage | H318 (Serious eye damage) | D002 (If aq. pH ≥ 12.5) | Strict requirement for chemical splash goggles and face shields[4]. |
| Skin Irritation | H315 (Causes skin irritation) | N/A | Requires nitrile or butyl rubber gloves during all transfers[2]. |
| Acute Toxicity | H302 (Harmful if swallowed) | N/A | Prohibits open-bench work; all handling must occur in a Class II fume hood[2]. |
Operational Safety & Pre-Disposal Handling
Before generating waste, ensure your operational setup minimizes the risk of vapor ignition and exposure.
-
Engineering Controls: Perform all reactions, solvent extractions, and waste transfers inside a certified chemical fume hood.
-
Self-Validating PPE Check: Before handling, inspect nitrile gloves for micro-punctures by inflating them slightly. Ensure splash goggles form a complete seal against the face.
-
In-Process Minimization: When utilizing 5-Methyl-2-iminooxazolidine in intramolecular cyclization reactions, optimize your solvent volumes to minimize the final volume of D001 ignitable waste generated[1].
Step-by-Step Disposal Methodology
The disposal of 5-Methyl-2-iminooxazolidine must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines for characteristic hazardous wastes[4][5].
Step 1: Hazard Segregation & Compatibility Verification
-
Action: Isolate 5-Methyl-2-iminooxazolidine waste from strong acids (e.g., HCl, H2SO4) and strong oxidizers (e.g., peroxides, nitric acid).
-
Causality: The amine/imine functionalities will undergo highly exothermic acid-base neutralization reactions if mixed directly with strong acids, potentially boiling the solvent and rupturing the container. Mixing with oxidizers risks spontaneous combustion due to the electron-rich nitrogen atoms.
Step 2: Primary Packaging
-
Action: Collect waste in high-density polyethylene (HDPE) or PTFE-lined amber glass carboys.
-
Causality: HDPE provides excellent chemical resistance against basic amines and organic solvents, preventing container degradation, while amber glass prevents potential photo-degradation of the oxazolidine ring.
Step 3: The Self-Validating Seal
-
Action: After adding waste to the carboy, do not immediately tighten the cap.
-
Validation Check: Visually inspect the liquid surface for bubbling and feel the outside of the container for heat generation (exothermic reaction). Cap the container loosely for 15 minutes to allow any unrecognized evolved gases to vent before final tightening. This prevents pressure-induced catastrophic failure.
Step 4: RCRA Labeling and SAA Storage
-
Action: Affix a compliant hazardous waste label immediately upon adding the first drop of waste. Check the "Flammable" and "Toxic" pictograms. If the waste is an aqueous solution with a pH ≥ 12.5, you must also apply the D002 (Corrosive) code[5].
-
Action: Store in a designated Satellite Accumulation Area (SAA) within a flammables cabinet.
Step 5: Final Disposition
-
Action: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[6].
Waste Stream Decision Workflow
To streamline laboratory operations, utilize the following logical workflow to determine the correct EPA waste codes and packaging routes for your specific 5-Methyl-2-iminooxazolidine waste matrix.
Figure 1: Decision matrix and RCRA disposal workflow for 5-Methyl-2-iminooxazolidine waste streams.
Spill Response & Emergency Decontamination
In the event of an accidental release, immediate action must be taken to mitigate the D001 flammability and H318 corrosive hazards[2][3].
-
Evacuate & Ventilate: Immediately clear personnel from the immediate area. Maximize fume hood ventilation to disperse flammable vapors.
-
Source Control: Eliminate all ignition sources (hot plates, static-prone equipment, open flames) in the vicinity.
-
Containment (Critical Step): Surround the spill with an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand.
-
Causality Warning:Do NOT use combustible materials like paper towels or sawdust. The absorbed amine increases the surface area for rapid oxidation, creating a severe spontaneous ignition risk.
-
-
Neutralization: For small spills on the benchtop, a weak solid acid (such as sodium bisulfate) can be carefully sprinkled over the spill. This neutralizes the basic imine group, significantly reducing both volatility and corrosivity.
-
Collection: Sweep the absorbed, neutralized material using non-sparking tools (e.g., plastic dustpans) and place it into a dedicated, labeled hazardous waste bucket for incineration.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12495134, 5-Methyl-4,5-dihydro-1,3-oxazol-2-amine". PubChem. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. URL:[Link]
Sources
- 1. 5-Methyl-2-iminooxazolidine|RUO|Supplier [benchchem.com]
- 2. 5-Methyl-4,5-dihydro-1,3-oxazol-2-amine | C4H8N2O | CID 12495134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Final Rule: Modernizing RCRA Ignitable Hazardous Waste Determinations — KERAMIDA Inc. [keramida.com]
- 4. Hazardous Chemical Waste Defined | Campus Operations [campusoperations.temple.edu]
- 5. epa.gov [epa.gov]
- 6. No Permit Needed: Treating D001 Ignitable Liquids On Site | Lion Technology [lion.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-2-iminooxazolidine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers and scientists who handle these materials is paramount. This guide provides a detailed, experience-driven framework for the safe handling of 5-Methyl-2-iminooxazolidine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to create a secure and efficient laboratory environment.
Hazard Assessment: Understanding the Risks of 5-Methyl-2-iminooxazolidine
A thorough understanding of the inherent hazards of a chemical is the foundation of any robust safety protocol. 5-Methyl-2-iminooxazolidine presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy.
According to the Laboratory Chemical Safety Summary (LCSS) from PubChem, 5-Methyl-2-iminooxazolidine is identified with the following primary hazards:
-
Flammable: The compound is a flammable liquid and vapor.[1]
-
Corrosive and Irritant: It is known to be corrosive and an irritant.[1]
-
Harmful if Swallowed: Ingestion of this chemical can be harmful.[1]
-
Causes Skin Irritation: Direct contact with the skin can lead to irritation.[1]
-
Causes Serious Eye Damage: This is a significant risk, with the potential for severe and lasting damage to the eyes.[1]
These hazards are officially classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Flammable liquids
-
Acute toxicity, oral
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
Given these risks, a multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.
Personal Protective Equipment (PPE) Selection: A Task-Based Approach
The selection of PPE should not be a one-size-fits-all approach. Instead, it should be tailored to the specific task being performed and the associated level of risk. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their workplaces.[2]
The following table outlines the recommended PPE for various laboratory operations involving 5-Methyl-2-iminooxazolidine:
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (in open air) | Chemical safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[3] |
| Solution Preparation/Mixing | Chemical safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if performed in a well-ventilated area or a chemical fume hood.[3] |
| Running Reactions (closed system) | Safety glasses. | Chemical-resistant gloves. | Laboratory coat. | Not generally required.[3] |
| Work-up/Extraction | Chemical safety goggles or a face shield. | Chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Recommended to be performed in a chemical fume hood.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with an organic vapor cartridge is required.[3] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Due to the severe risk of eye damage, robust eye protection is non-negotiable.[1] Chemical splash goggles are essential for most tasks. A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during work-up procedures or spill cleanup.[4]
-
Hand Protection: Chemical-resistant gloves are necessary to prevent skin irritation.[1] Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is sufficient for most procedures to protect against minor spills and contamination of personal clothing. For tasks with a higher risk of significant splashing, such as work-up or spill cleanup, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]
-
Respiratory Protection: While working in a certified chemical fume hood is the primary engineering control to minimize inhalation exposure, a respirator may be necessary in certain situations.[5] This is particularly true when weighing the solid material outside of a fume hood or during a large spill. The National Institute for Occupational Safety and Health (NIOSH) provides comprehensive guidance on the selection and use of respirators for chemical hazards.[6][7]
Operational Plan: Step-by-Step Protocols
A disciplined and systematic approach to laboratory operations is as critical as the PPE itself.
Donning and Doffing PPE: A Self-Validating System
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on and fasten securely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Adjust for a snug and comfortable fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Lab Coat/Coveralls: Unfasten and roll it inside-out as you remove it.
-
Respirator (if worn): Remove by the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Safe Handling Practices:
-
Engineering Controls: Always handle 5-Methyl-2-iminooxazolidine in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling the chemical, even if gloves were worn.[8]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of both the chemical and any contaminated materials is a critical final step in the safe handling process.
-
Chemical Waste: 5-Methyl-2-iminooxazolidine should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.
-
Contaminated PPE: All disposable PPE, such as gloves and any contaminated lab coats or coveralls, should be collected in a designated hazardous waste container for proper disposal.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-Methyl-2-iminooxazolidine.
Caption: PPE selection workflow for handling 5-Methyl-2-iminooxazolidine.
References
-
SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels. Retrieved from [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment - Standards. Retrieved from [Link]
-
OshaEducationCenter.com. Personal Protective Equipment Safety Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA FACTSHEET PPE. Retrieved from [Link]
-
Horton Group. (2024, February 26). Mastering OSHA PPE Guidelines for Workplace Safety. Retrieved from [Link]
-
PubChem. 5-Methyl-4,5-dihydro-1,3-oxazol-2-amine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. NIOSH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. NIOSH. Retrieved from [Link]
-
hebro chemie. SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (2023, July 6). Safety data sheet. Retrieved from [Link]
-
PubChem - NIH. 5-Methyl-2-oxazolidinone. Retrieved from [Link]
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- 1. 5-Methyl-4,5-dihydro-1,3-oxazol-2-amine | C4H8N2O | CID 12495134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thehortongroup.com [thehortongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. oshaeducationcenter.com [oshaeducationcenter.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
